Product packaging for Cannabisin D(Cat. No.:CAS No. 144506-19-4)

Cannabisin D

Cat. No.: B3034207
CAS No.: 144506-19-4
M. Wt: 624.7 g/mol
InChI Key: XYTYRVFKBJENPE-HEVIKAOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cannabisin D is a naturally occurring lignanamide compound found in various plant species, most notably in Cannabis sativa L. . This compound is part of a class of molecules formed by the oxidative coupling of phenylpropanoid amide monomers, with tyramine being a common ligand . As a key bioactive constituent, it has become a significant compound of interest for scientific research in the field of natural products . Current research on this compound focuses on its potent biological activities, which include significant antioxidant, neuroprotective, and anti-inflammatory properties . Studies have demonstrated its powerful free radical scavenging ability, suggesting a role in mitigating oxidative stress . Its neuroprotective effects are of particular interest for investigating pathways involved in neuronal health and function . Furthermore, its anti-inflammatory activity has been observed to involve the modulation of key inflammatory pathways and cytokines . Researchers are utilizing this compound to explore its potential mechanisms of action, including its interactions with various molecular targets implicated in oxidative damage, inflammation, and cellular health. Its research value is further enhanced by its status as a primary bioactive component in traditional medicinal plants . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H36N2O8 B3034207 Cannabisin D CAS No. 144506-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N2O8/c1-45-31-18-23(7-12-29(31)41)33-27-20-30(42)32(46-2)19-24(27)17-28(35(43)37-15-13-21-3-8-25(39)9-4-21)34(33)36(44)38-16-14-22-5-10-26(40)11-6-22/h3-12,17-20,33-34,39-42H,13-16H2,1-2H3,(H,37,43)(H,38,44)/t33-,34-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTYRVFKBJENPE-HEVIKAOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)OC)C(=O)NCCC4=CC=C(C=C4)O)C(=O)NCCC5=CC=C(C=C5)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=CC3=CC(=C(C=C23)O)OC)C(=O)NCCC4=CC=C(C=C4)O)C(=O)NCCC5=CC=C(C=C5)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144506-19-4
Record name Cannabisin-d
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CANNABISIN-D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84MHM7FUM3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Architecture of Cannabisin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin D is a lignanamide, a class of phenolic compounds, isolated from the seeds and leaves of Cannabis sativa. As research into the non-cannabinoid constituents of cannabis expands, compounds like this compound are gaining attention for their potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, compiled from the existing scientific literature. It is designed to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical Structure and Properties

This compound is a complex lignanamide with a defined chemical structure. Its identity is established through a combination of spectroscopic techniques.

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
IUPAC Name (1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide
Molecular Formula C36H36N2O8
Molecular Weight 624.7 g/mol
Exact Mass 624.24716611 Da
CAS Number 144506-19-4
Appearance White powder

Spectroscopic Data

The structural elucidation of this compound relies on data from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While the primary publication detailing the initial comprehensive spectroscopic analysis was not available for this review, subsequent studies have confirmed its structure through high-resolution mass spectrometry.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeAdductm/z (Experimental)Reference
Positive[M+H]+625.25446Leonard et al., 2023[2]
Negative[M-H]-623.23877Leonard et al., 2023[2]

Experimental Protocols

While the original detailed protocol for the isolation of this compound could not be retrieved, a general methodology for the extraction and isolation of lignanamides from Cannabis sativa seeds is described in the literature. The following is a representative workflow based on published methods for isolating cannabisins.

General Isolation Workflow for Cannabisins from Hemp Seed

experimental_workflow start Hemp Seeds (Cannabis sativa L.) extraction Extraction with 95% Ethanol start->extraction partition Liquid-Liquid Partition (Ethyl Acetate and Water) extraction->partition rp_column Reversed-Phase C18 Column Chromatography (Methanol/Water Gradient) partition->rp_column Ethyl Acetate Fraction fractions Collection of Fractions rp_column->fractions purification Preparative HPLC (Acetonitrile/Water Gradient) fractions->purification cannabisin_d Isolated this compound purification->cannabisin_d

A generalized workflow for the isolation of lignanamides like this compound from hemp seeds.

Methodology Details:

  • Extraction: Powdered hemp seeds are typically extracted with a polar solvent such as 95% ethanol at room temperature. The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which contains the lignanamides, is collected and concentrated.

  • Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography, often using a reversed-phase C18 stationary phase. A gradient elution with a methanol/water solvent system is used to separate the components based on polarity.

  • Preparative HPLC: Fractions containing the compounds of interest are further purified using preparative high-performance liquid chromatography (HPLC) with a C18 column and an acetonitrile/water gradient to yield pure this compound.

Biological Activity

This compound, as part of the lignanamide class of compounds from Cannabis sativa, has been investigated for several biological activities.

Antioxidant Activity

Lignanamides from hemp seeds have demonstrated notable antioxidant properties. In a study by Yan et al. (2015), this compound was among the lignanamides tested for its radical scavenging activity.

Table 3: Antioxidant Activity of this compound

AssayIC50 (µM) or ActivityReference
DPPH23.9Yan et al., 2015[3]
ABTS0.5Yan et al., 2015[3]
ORAC73.0Yan et al., 2015[3]
Acetylcholinesterase Inhibition

The same study also explored the potential of these compounds to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. While several other lignanamides showed inhibitory activity, specific data for this compound was not highlighted in the results.

Interaction with P-glycoprotein

An in silico molecular docking study investigated the binding affinity of various cannabis lignanamides to P-glycoprotein (P-gp), a transporter protein involved in multidrug resistance.

Table 4: Molecular Docking of this compound with P-glycoprotein

TargetBinding Affinity (kcal/mol)Reference
P-glycoprotein-10.1A Comprehensive Review on Cannabis sativa...[4]

This binding affinity suggests a potential for this compound to interact with P-gp, which could have implications for drug metabolism and bioavailability.

Potential Signaling Pathways

The antioxidant and anti-inflammatory activities of lignanamides suggest their involvement in cellular signaling pathways related to oxidative stress and inflammation. While specific pathways for this compound have not been elucidated, a plausible mechanism involves the modulation of pathways such as NF-κB and Nrf2, which are key regulators of the inflammatory and antioxidant responses.

signaling_pathway cluster_stress Cellular Stress (e.g., ROS) cluster_pathways Intracellular Signaling cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) IKK IKK ROS->IKK Activation Nrf2 Nrf2 ROS->Nrf2 Activation CannabisinD This compound CannabisinD->IKK Inhibition CannabisinD->Nrf2 Activation NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Activation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_p65_p50->Inflammatory_Genes Transcription Keap1 Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Transcription Keap1->Nrf2 Inhibition Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Antioxidant_Response Antioxidant Response Antioxidant_Genes->Antioxidant_Response

A putative signaling pathway for the antioxidant and anti-inflammatory effects of lignanamides.

Conclusion

This compound is a structurally defined lignanamide from Cannabis sativa with demonstrated in vitro antioxidant activity and potential interactions with key biological targets like P-glycoprotein. While further research is required to fully elucidate its pharmacological profile and mechanisms of action, the existing data suggest that this compound and related compounds are promising candidates for further investigation in the development of novel therapeutics. This guide provides a summary of the current knowledge and a framework for future research into this intriguing natural product.

References

The Biosynthesis of Cannabisin D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the biosynthetic pathway of Cannabisin D in Cannabis sativa, detailing the precursor molecules, enzymatic processes, and analytical methodologies for its study.

Introduction

While the biosynthesis of major cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD) has been extensively studied, the formation of other bioactive compounds in Cannabis sativa remains a burgeoning field of research. Among these are the cannabisins, a group of lignanamides with demonstrated antioxidant and neuroprotective properties. This technical guide focuses on the biosynthesis of a specific member of this family, this compound. Unlike the well-trodden cannabinoid pathway, the synthesis of this compound originates from the phenylpropanoid pathway, a central route in plant secondary metabolism. This document provides a comprehensive overview of the current understanding of this compound biosynthesis, from precursor synthesis to the final molecular architecture. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the diverse chemical repertoire of the cannabis plant.

The Phenylpropanoid Pathway: The Genesis of this compound Precursors

The journey to this compound begins not with olivetolic acid, the precursor to major cannabinoids, but with the amino acid L-phenylalanine. The phenylpropanoid pathway transforms L-phenylalanine into a variety of phenolic compounds, including the building blocks of lignanamides.

The initial steps of this pathway are catalyzed by a series of well-characterized enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): C4H then hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA.

From p-coumaroyl-CoA, the pathway branches to produce a variety of hydroxycinnamic acids. For the biosynthesis of this compound, the key intermediate is caffeic acid . The formation of caffeic acid from p-coumaric acid is a critical juncture.

The amino acid L-tyrosine can also serve as a precursor, being converted to p-coumaric acid via tyrosine ammonia-lyase (TAL). Furthermore, the decarboxylation of L-tyrosine yields tyramine , the second key precursor for the formation of the monomer that will ultimately form this compound.

The subsequent crucial step is the formation of the hydroxycinnamic acid amide, N-trans-caffeoyltyramine . This molecule is formed through the condensation of caffeic acid and tyramine. This reaction is catalyzed by an acyltransferase enzyme. N-trans-caffeoyltyramine serves as the direct monomeric precursor for the biosynthesis of various cannabisins, including this compound.

Phenylpropanoid_Pathway L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeic_Acid Caffeic Acid p_Coumaroyl_CoA->Caffeic_Acid N_trans_Caffeoyltyramine N-trans-caffeoyltyramine Caffeic_Acid->N_trans_Caffeoyltyramine Acyltransferase L_Tyrosine L-Tyrosine L_Tyrosine->p_Coumaric_Acid TAL Tyramine Tyramine L_Tyrosine->Tyramine Tyrosine Decarboxylase Tyramine->N_trans_Caffeoyltyramine

Figure 1: Biosynthesis of N-trans-caffeoyltyramine.

Oxidative Coupling: The Dimerization to Cannabisins

The formation of this compound from N-trans-caffeoyltyramine is believed to occur through an oxidative coupling mechanism. This process involves the dimerization of two N-trans-caffeoyltyramine molecules. While the precise enzymatic machinery is yet to be fully elucidated in Cannabis sativa, it is hypothesized that enzymes such as peroxidases or laccases are responsible for catalyzing this reaction. These enzymes generate radical intermediates from the phenolic precursors, which then couple to form the dimeric lignanamide backbone.

The specific regiochemistry and stereochemistry of the coupling reaction are critical in determining the final structure of the resulting cannabisins. The formation of this compound involves a specific linkage between the two precursor molecules, followed by further enzymatic modifications. The presence of this compound in cannabis leaves is reportedly increased by exposure to UV light, suggesting a potential role of light-induced or stress-related enzymatic activity in its biosynthesis[1].

Cannabisin_D_Formation N_trans_Caffeoyltyramine 2x N-trans-caffeoyltyramine Radical_Intermediate Radical Intermediates N_trans_Caffeoyltyramine->Radical_Intermediate Peroxidase / Laccase Dimeric_Intermediate Dimeric Intermediate Radical_Intermediate->Dimeric_Intermediate Oxidative Coupling Cannabisin_D This compound Dimeric_Intermediate->Cannabisin_D Further Enzymatic Modifications Extraction_Workflow Plant_Material Cannabis Plant Material (Seeds/Leaves) Defatting Defatting (Petroleum Ether) Plant_Material->Defatting Ethanol_Extraction Ethanol Extraction (75%) Defatting->Ethanol_Extraction Concentration Concentration Ethanol_Extraction->Concentration Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Concentration->Partitioning Fractions Ethyl Acetate & n-Butanol Fractions (Enriched in Lignanamides) Partitioning->Fractions Analysis_Workflow Enriched_Fractions Enriched Lignanamide Fractions HPLC_Separation HPLC Separation Enriched_Fractions->HPLC_Separation MS_Detection Mass Spectrometry (Identification & Quantification) HPLC_Separation->MS_Detection NMR_Analysis NMR Spectroscopy (Structural Elucidation) HPLC_Separation->NMR_Analysis

References

The Influence of Ultraviolet Light on Cannabisin D Concentration in Cannabis Leaves: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the influence of ultraviolet (UV) light on cannabinoid concentrations in Cannabis sativa leaves, with a specific focus on the lesser-studied compound, Cannabisin D. While historical cultivation practices have often assumed a positive correlation between UV light exposure and cannabinoid potency, recent rigorous scientific investigations have demonstrated that for high-potency commercial cultivars, supplemental UV radiation offers negligible to no benefit in terms of increasing the concentration of major cannabinoids such as Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD).

Information directly linking UV light exposure to fluctuations in this compound concentration is currently not available in peer-reviewed literature. However, this guide will synthesize the existing knowledge on UV-induced stress responses in Cannabis sativa, detail the experimental protocols used to study these effects, and present the known signaling pathways involved in cannabinoid biosynthesis. This information will serve as a foundational resource for researchers aiming to investigate the specific effects of UV light on this compound and other minor cannabinoids.

Introduction to this compound and UV Light Stress

Cannabis sativa produces a complex array of over 100 cannabinoids.[1] While THC and CBD are the most well-researched, minor cannabinoids are gaining attention for their potential therapeutic properties. This compound is a lignanamide found in cannabis leaves, and preliminary research suggests it possesses antioxidant, anti-inflammatory, and neuroprotective properties.[2] A notable observation is that the concentration of this compound has been found to increase significantly in the leaves of the plant, although the specific environmental triggers for this increase remain to be elucidated.[2]

Ultraviolet (UV) radiation, a component of sunlight, is a well-known environmental stressor for plants. It is categorized into three types based on wavelength: UV-A (315–400 nm), UV-B (280–315 nm), and UV-C (100–280 nm).[3] UV-B radiation, in particular, is known to induce stress responses in plants, leading to the production of secondary metabolites as a defense mechanism.[3] It has been hypothesized that cannabinoids may act as a protective shield against UV radiation.[3]

Current Research on UV Light and Cannabinoid Concentration

Contrary to long-held beliefs in cannabis cultivation, recent scientific studies have consistently shown that supplemental UV light does not lead to a commercially significant increase in the concentration of major cannabinoids in high-potency cannabis strains. In some cases, it has been observed to have a negative impact.

A 2021 study by Rodriguez-Morrison et al. found that increasing exposure to short-wavelength UV-B radiation did not increase, and in one cultivar, even decreased the concentrations of total THC and CBD in the inflorescences.[4] Similarly, research by Llewellyn et al. in 2022 concluded that while high light intensity proportionally increased cannabis yield, the addition of UV-A or a combination of UV-A and UV-B did not affect the cannabinoid content in the inflorescences.[5] A slight increase in THC was noted in the "sugar leaves" under combined UV-A and UV-B treatment, but this did not translate to an overall increase in the total THC content of these tissues.[5] A 2023 study by Westmoreland et al. on a high-CBD cultivar further corroborated these findings, showing that elevated UV photon fluxes had a minimal and statistically insignificant effect on cannabinoid concentration.[1]

It is important to note that these studies focused on the major cannabinoids. The effect of UV radiation on the biosynthesis and accumulation of minor cannabinoids, including this compound, remains an open area for research.

Table 1: Summary of Recent Findings on the Effect of UV Light on Major Cannabinoid Concentrations
Study Cannabis Type UV Treatment Key Findings on Cannabinoid Concentration
Rodriguez-Morrison et al. (2021)Chemotype II (equal CBD:THC)UV-B (0.01–0.8 μmol m–² s–¹)No increase in THC or CBD; slight decrease in one variety.[3][4]
Llewellyn et al. (2022)Type I (high-THC)UV-A (50 μmol m–² s–¹) and UV-A + UV-B (3 μmol m–² s–¹)No significant impact on total THC/CBD concentrations in inflorescences.[3][5]
Westmoreland et al. (2023)Type III (high-CBD)High UV photon fluxes (UV-B and UV-A)No statistically significant effect on cannabinoid concentration.[1][3]

Experimental Protocols for Studying UV Light Effects

To facilitate further research into the influence of UV light on this compound, this section details a synthesized experimental protocol based on methodologies from recent studies.

Plant Material and Growth Conditions
  • Cultivar Selection: Utilize a Cannabis sativa cultivar known to produce detectable levels of this compound. If not known, initial screening of various cultivars will be necessary.

  • Growing Environment: Conduct experiments in a controlled environment chamber to eliminate confounding variables. Maintain consistent photosynthetic photon flux density (PPFD), temperature, humidity, and CO2 levels.

UV Light Treatment
  • UV Source: Employ UV-A and UV-B lamps with well-defined spectral outputs. LED sources are preferable for their precise wavelength control.

  • Exposure Regimen: Based on the protocol from Llewellyn et al. (2022), a control group would receive no UV exposure.[5] Treatment groups could include:

    • UV-A only (e.g., 50 μmol m⁻² s⁻¹ for 12 hours daily).[5]

    • Combined UV-A + UV-B (e.g., a 1:1 ratio at a photon flux density of 3.0 μmol m⁻² s⁻¹), applied for a portion of the light cycle (e.g., the last 5 hours) during the final weeks of flowering.[5]

  • Dosage Measurement: Accurately measure and report UV dosage using a spectroradiometer.

Sample Collection and Analysis
  • Tissue Sampling: Collect leaf samples at various time points throughout the UV treatment period and at final harvest.

  • Cannabinoid Extraction: Develop and validate an extraction method suitable for lignanamides like this compound from cannabis leaf tissue.

  • Quantitative Analysis: Utilize High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the separation and quantification of this compound.

Signaling Pathways and Biosynthesis

UV-B Stress Signaling in Plants

UV-B radiation is perceived by the UVR8 photoreceptor in plants. This initiates a signaling cascade that leads to the expression of genes involved in photoprotection and stress acclimation, including those responsible for the synthesis of secondary metabolites.

UV_Stress_Signaling UVB UV-B Radiation (280-315 nm) UVR8 UVR8 Photoreceptor (Inactive Dimer) UVB->UVR8 Absorption UVR8_active UVR8 Monomer (Active) UVR8->UVR8_active Monomerization COP1 COP1 (E3 Ubiquitin Ligase) UVR8_active->COP1 Interaction HY5 HY5 Transcription Factor COP1->HY5 Stabilization Gene_Expression Target Gene Expression (e.g., secondary metabolite biosynthesis) HY5->Gene_Expression Activation

Figure 1: Simplified UV-B signaling pathway in plants.

General Cannabinoid Biosynthesis Pathway

The biosynthesis of major cannabinoids originates from the precursor cannabigerolic acid (CBGA). While the specific enzymatic steps leading to this compound are not fully elucidated, it is understood to be a distinct pathway from the primary cannabinoid synthesis route.

Cannabinoid_Biosynthesis cluster_precursors Precursors GPP Geranyl Pyrophosphate (GPP) CBGA_Synthase CBGA Synthase GPP->CBGA_Synthase OA Olivetolic Acid (OA) OA->CBGA_Synthase CBGA Cannabigerolic Acid (CBGA) CBGA_Synthase->CBGA THCA_Synthase THCA Synthase CBGA->THCA_Synthase CBDA_Synthase CBDA Synthase CBGA->CBDA_Synthase CBCA_Synthase CBCA Synthase CBGA->CBCA_Synthase THCA Tetrahydrocannabinolic Acid (THCA) THCA_Synthase->THCA CBDA Cannabidiolic Acid (CBDA) CBDA_Synthase->CBDA CBCA Cannabichromenic Acid (CBCA) CBCA_Synthase->CBCA

Figure 2: Primary cannabinoid biosynthesis pathway.

Future Research Directions and Conclusion

The influence of UV light on the concentration of this compound in cannabis leaves is a significant knowledge gap in the field of cannabis science. Future research should prioritize:

  • Screening for this compound: Identifying cannabis cultivars that consistently produce this compound.

  • Controlled Environment Studies: Executing experiments with precise UV-A and UV-B treatments to determine their specific effects on this compound levels.

  • Metabolomic Analysis: Employing untargeted metabolomics to understand the broader impact of UV light on the cannabis leaf metabolome.

  • Transcriptomic Analysis: Investigating gene expression changes in response to UV light to identify the biosynthetic genes responsible for this compound production.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Cannabisin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin D is a lignanamide naturally occurring in Cannabis sativa L. seeds. As a member of the diverse chemical family of cannabisins, it has garnered interest within the scientific community for its potential biological activities, including antioxidant and neuroprotective effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential roles in cellular signaling pathways.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, and formulation in potential therapeutic applications.

Summary of Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₃₆H₃₆N₂O₈--INVALID-LINK--
Molecular Weight 624.7 g/mol --INVALID-LINK--
IUPAC Name (1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide--INVALID-LINK--
Melting Point Not explicitly reported.
Boiling Point Not explicitly reported.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and ethyl acetate, and poorly soluble in water.Inferred from related compounds.

Experimental Protocols

The isolation and characterization of this compound require specific and carefully executed experimental procedures. The following sections detail the methodologies for its extraction, purification, and structural elucidation.

Isolation and Purification of Lignanamides from Cannabis sativa Seeds

The isolation of this compound and other lignanamides from hemp seeds involves a multi-step process of extraction and chromatographic separation.

Experimental Workflow for Lignanamide Isolation

G start Hemp Seed Material defat Defatting with Petroleum Ether start->defat extract Extraction with 75% Ethanol defat->extract partition Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extract->partition chromatography Column Chromatography (Sephadex LH-20, HPLC) partition->chromatography isolate Isolated this compound chromatography->isolate G Cannabinoids Cannabinoids CB1_Receptor CB1 Receptor Cannabinoids->CB1_Receptor CB2_Receptor CB2 Receptor Cannabinoids->CB2_Receptor PI3K_Akt PI3K/Akt Pathway CB1_Receptor->PI3K_Akt MAPK MAPK Pathway CB1_Receptor->MAPK NF_kB NF-kB Pathway CB2_Receptor->NF_kB Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection MAPK->Neuroprotection Anti_inflammation Anti-inflammation NF_kB->Anti_inflammation

Cannabisin D: A Technical Whitepaper on a Promising Lignanamide from Cannabis sativa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin D, a lignanamide found in Cannabis sativa, is a member of a class of secondary metabolites that are gaining increasing attention for their potential biological activities. Lignanamides are formed through the oxidative coupling of hydroxycinnamic acid amides and have demonstrated a range of effects, including antioxidant and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its presence in Cannabis sativa, its chemical properties, and its potential therapeutic relevance.

Chemical Identity and Presence in Cannabis sativa

This compound is chemically identified as (1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide, with the molecular formula C36H36N2O8.[2]

This compound has been identified in the leaves of Cannabis sativa.[3] Notably, its production appears to be influenced by environmental stressors, with studies indicating that its concentration increases in response to UV-C radiation.[4] This suggests a potential role for this compound in the plant's defense mechanisms. While the presence of other cannabisins has been reported in various parts of the plant, including fruits and seeds, this compound has been specifically noted in the foliar tissues.[3]

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the concentration of this compound in Cannabis sativa. However, one study has reported on its antioxidant activity, providing specific metrics for its radical scavenging capabilities.

Table 1: Antioxidant Activity of this compound

AssayIC50 (µM)
DPPH (2,2-diphenyl-1-picrylhydrazyl)23.9
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))0.5

Data sourced from a study by Yan et al. (2015) as cited in a review.

Further research is required to establish the typical concentration range of this compound in different Cannabis sativa cultivars and under various growth and stress conditions.

Experimental Protocols

Isolation and Purification of Lignanamides from Cannabis sativa
  • Defatting: The plant material (e.g., crushed leaves) is first defatted using a nonpolar solvent like petroleum ether to remove lipids.

  • Extraction: The defatted biomass is then percolated with a polar solvent, such as 75% ethanol, to extract the lignanamides and other polar compounds.[5]

  • Solvent Partitioning: The resulting extract is concentrated and then subjected to successive partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.[5] Lignanamides are typically found in the ethyl acetate fraction.

  • Chromatography: The ethyl acetate fraction is then subjected to various chromatographic techniques for further purification. This may include:

    • Reverse-phase column chromatography: Using a C18 column with a methanol/water gradient.[5]

    • Silica gel column chromatography: Employing a gradient of solvents like n-hexane and ethyl acetate.

    • High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

Analytical Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended method for the quantitative analysis of this compound.

  • Sample Preparation: A validated extraction method, such as ultrasound-assisted extraction (UAE) with methanol, should be used to extract the compounds from the plant material.

  • Chromatographic Separation: A C18 column is typically used for the separation of cannabinoids and related compounds. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile) allows for the effective separation of the analytes.[6]

  • Mass Spectrometric Detection: A mass spectrometer, such as a time-of-flight (TOF) or triple quadrupole (QqQ) instrument, is used for the detection and quantification of this compound.[7] Specific precursor and product ions for this compound would need to be determined for accurate quantification using multiple reaction monitoring (MRM) on a QqQ instrument.

Biosynthesis of Lignanamides in Cannabis sativa

The biosynthesis of lignanamides in plants originates from the phenylpropanoid pathway. The general steps leading to the formation of these compounds are outlined below.

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignanamide Lignanamide Formation Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid C3'H Ferulic Acid Ferulic Acid Caffeic Acid->Ferulic Acid COMT Hydroxycinnamic Acid Amides Hydroxycinnamic Acid Amides Ferulic Acid->Hydroxycinnamic Acid Amides Amidation Lignanamides (e.g., this compound) Lignanamides (e.g., this compound) Hydroxycinnamic Acid Amides->Lignanamides (e.g., this compound) Oxidative Coupling (Peroxidases/Laccases)

Caption: General biosynthetic pathway of lignanamides.

The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to various hydroxycinnamic acids. These acids are then amidated to form hydroxycinnamic acid amides. The final and key step in the formation of lignanamides is the oxidative coupling of these amide precursors, a reaction likely catalyzed by peroxidases or laccases.[3] This coupling can result in a diverse array of lignanamide structures, including this compound. The specific enzymes and regulatory mechanisms involved in the biosynthesis of cannabisins in Cannabis sativa are an active area of research.

Conclusion

This compound represents an intriguing, yet understudied, lignanamide from Cannabis sativa. Its presence in the leaves and induction by UV radiation suggest a role in the plant's response to environmental stress. The limited available data on its antioxidant activity highlights its potential as a bioactive compound. Further research is imperative to fully elucidate its quantitative distribution within the plant, develop optimized and specific protocols for its isolation and analysis, and to thoroughly characterize its biosynthetic pathway and biological activities. Such knowledge will be invaluable for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of the diverse chemical repertoire of Cannabis sativa.

References

Unveiling Cannabisin D: A Technical Guide to Its Spectroscopic Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the identification and characterization of Cannabisin D, a lignanamide found in Cannabis sativa. This document is intended for researchers, scientists, and drug development professionals working with natural products and phytochemistry.

Executive Summary

This compound, a notable lignanamide from hemp seed, has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties. Accurate identification of this compound is paramount for further research and development. This guide presents a detailed summary of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, alongside the experimental procedures for its isolation and analysis.

Spectroscopic Data for this compound

The structural elucidation of this compound is achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data for the unambiguous identification of this compound.

Mass Spectrometry Data

High-resolution mass spectrometry provides the exact mass and molecular formula of this compound, while tandem mass spectrometry (MS/MS) reveals its characteristic fragmentation pattern.

ParameterValueReference
Molecular Formula C₃₆H₃₆N₂O₈[1][2]
Exact Mass [M+H]⁺ 625.2493 (calculated)
Observed Mass [M+H]⁺ 625.2479[2]
Key MS/MS Fragments m/z 488, 460, 364, 323, 297, 283, 244, 201[2]
Nuclear Magnetic Resonance (NMR) Data

The complete assignment of proton (¹H) and carbon (¹³C) NMR signals is crucial for the definitive structural confirmation of this compound. The data presented below is based on spectroscopic analysis in deuterated methanol (CD₃OD).

¹H NMR Spectroscopic Data (CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
Unit A
26.89d1.8
56.78d8.1
66.69dd8.1, 1.8
74.88d6.6
83.51m
92.58m
92.45m
3-OCH₃3.84s
Unit B
2'7.04d1.9
5'6.79d8.2
6'6.91dd8.2, 1.9
7'7.37d15.8
8'6.38d15.8
3'-OCH₃3.87s
Tyramine Moiety 1
2'', 6''7.02d8.5
3'', 5''6.69d8.5
7''3.41t7.3
8''2.72t7.3
Tyramine Moiety 2
2''', 6'''6.97d8.5
3''', 5'''6.67d8.5
7'''3.38t7.4
8'''2.69t7.4

¹³C NMR Spectroscopic Data (CD₃OD)

PositionδC (ppm)PositionδC (ppm)
Unit A Unit B
1134.11'127.9
2111.92'111.4
3149.23'149.9
4147.04'149.1
5116.55'116.4
6120.26'123.0
787.27'141.5
854.98'119.5
9175.09'168.8
3-OCH₃56.53'-OCH₃56.6
Tyramine Moiety 1 Tyramine Moiety 2
1''131.51'''131.6
2'', 6''130.82''', 6'''130.7
3'', 5''116.33''', 5'''116.2
4''156.94'''156.8
7''42.47'''42.3
8''35.88'''35.9

Experimental Protocols

The isolation and identification of this compound involves a multi-step process, beginning with extraction from hemp seeds, followed by chromatographic separation and spectroscopic analysis.

Isolation of this compound from Hemp Seed

A detailed protocol for the isolation of this compound is outlined below, based on established phytochemical methods.[1]

  • Extraction:

    • Air-dried and powdered hemp seeds are defatted with petroleum ether.

    • The defatted material is then extracted exhaustively with 75% ethanol at room temperature.

    • The resulting ethanol extract is concentrated under reduced pressure.

  • Solvent Partitioning:

    • The concentrated extract is suspended in water and partitioned successively with ethyl acetate and n-butanol.

    • The ethyl acetate fraction, which is enriched with lignanamides, is collected.

  • Chromatographic Purification:

    • The ethyl acetate extract is subjected to column chromatography on a reversed-phase C18 column, eluting with a gradient of methanol in water.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing this compound are further purified by repeated column chromatography on Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[1]

Spectroscopic Analysis
  • Mass Spectrometry:

    • High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula.

    • Tandem mass spectrometry (MS/MS) experiments are conducted to obtain the fragmentation pattern for structural confirmation.

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).

    • The sample is dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD).

    • Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and for complete spectral assignment.[1]

Visualizations

To aid in the understanding of the experimental workflow and the structural relationships, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Spectroscopic Analysis HempSeed Hemp Seed Powder Defatting Defatting (Petroleum Ether) HempSeed->Defatting Extraction Ethanol Extraction Defatting->Extraction Partitioning Solvent Partitioning Extraction->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction RP_Column Reversed-Phase C18 Column EtOAc_Fraction->RP_Column Sephadex Sephadex LH-20 RP_Column->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_CannabisinD Pure this compound Prep_HPLC->Pure_CannabisinD NMR 1D & 2D NMR Pure_CannabisinD->NMR MS HRESIMS & MS/MS Pure_CannabisinD->MS logical_relationship cluster_compound Compound of Interest cluster_properties Reported Biological Activities cluster_application Potential Applications CannabisinD This compound Antioxidant Antioxidant Activity CannabisinD->Antioxidant exhibits AntiInflammatory Anti-inflammatory Activity CannabisinD->AntiInflammatory exhibits DrugDev Drug Development Antioxidant->DrugDev Nutraceuticals Nutraceuticals Antioxidant->Nutraceuticals AntiInflammatory->DrugDev

References

The Potential Biological Activities of Cannabisin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin D, a lignanamide found in Cannabis sativa seeds, is a member of a class of phenolic compounds that are gaining interest for their potential health benefits. While research on many cannabinoids is extensive, the specific biological activities of cannabisins, including this compound, are less well-characterized. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the potential biological activities of this compound, with a focus on its antioxidant and neuroprotective properties. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Antioxidant and Acetylcholinesterase Inhibitory Activities

A key study by Yan et al. (2015) investigated the antioxidant and acetylcholinesterase inhibitory activities of several lignanamides isolated from hemp seed, including this compound. The study utilized established in vitro assays to quantify these activities.

Quantitative Data Summary

The following table summarizes the quantitative data for the biological activities of this compound as reported by Yan et al. (2015).

Biological ActivityAssayIC50 (µM) of this compoundIC50 (µM) of Quercetin (Positive Control)
Antioxidant Activity DPPH Radical Scavenging23.925.5
ABTS Radical Scavenging0.50.4
Oxygen Radical Absorbance Capacity (ORAC)73.0 (Trolox equivalent)9.2 (Trolox equivalent)
Enzyme Inhibition Acetylcholinesterase (AChE) Inhibition> 100-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures for the respective assays.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to a well.

  • Initiation of Reaction: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Principle: The pre-formed ABTS•+ solution is blue-green. In the presence of an antioxidant, the solution is decolorized, and the change in absorbance is measured.

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of this compound.

  • Reaction Mixture: Add 10 µL of each sample dilution to 1 mL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

Principle: A peroxyl radical generator (AAPH) is used to induce the decay of a fluorescent probe (fluorescein). The presence of an antioxidant quenches the peroxyl radicals, thus preserving the fluorescence.

Protocol:

  • Reagent Preparation: Prepare solutions of fluorescein, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard antioxidant (Trolox).

  • Sample Preparation: Prepare dilutions of this compound.

  • Reaction Mixture: In a 96-well black microplate, add 25 µL of the sample, blank, or standard, followed by 150 µL of the fluorescein solution.

  • Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

  • Initiation of Reaction: Add 25 µL of the AAPH solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.

  • Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample, blank, and standard. The net AUC of the sample is calculated by subtracting the AUC of the blank.

  • Trolox Equivalents: The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the net AUC of Trolox.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Principle: The activity of AChE is measured by monitoring the formation of thiocholine when the enzyme hydrolyzes acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be detected spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of AChE.

  • Sample Preparation: Prepare serial dilutions of this compound.

  • Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the sample solution, and 25 µL of the AChE solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 25 µL of the DTNB solution and 25 µL of the ATCI solution to each well.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for a defined period (e.g., 5 minutes).

  • Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the rate of the sample to the rate of a control without the inhibitor.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Signaling Pathways

Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. However, as a lignanamide, its biosynthesis and potential bioactivities may be understood in the broader context of lignan and phenylpropanoid pathways.

Lignanamide Biosynthesis Pathway

Lignanamides are formed through the oxidative coupling of two hydroxycinnamic acid amide units. The general biosynthetic pathway involves the phenylpropanoid pathway, leading to the formation of hydroxycinnamoyl-CoA esters, which are then amidated with tyramine or other amines.

Lignanamide_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Hydroxycinnamic_acid_amides Hydroxycinnamic_acid_amides p_Coumaroyl_CoA->Hydroxycinnamic_acid_amides Amidation with Tyramine Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA COMT Caffeoyl_CoA->Hydroxycinnamic_acid_amides Amidation with Tyramine Feruloyl_CoA->Hydroxycinnamic_acid_amides Amidation with Tyramine Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine TyDC Lignanamides Lignanamides Hydroxycinnamic_acid_amides->Lignanamides Oxidative Coupling Cannabisin_D Cannabisin_D Lignanamides->Cannabisin_D

Caption: Generalized biosynthetic pathway of lignanamides, including this compound.

Potential Anti-inflammatory, Anticancer, and Neuroprotective Activities: A Research Outlook

While direct evidence for the anti-inflammatory, anticancer, and neuroprotective activities of this compound is currently limited in the scientific literature, the broader class of lignanamides and other cannabis-derived compounds have demonstrated such properties.

  • Anti-inflammatory Activity: Lignanamides from hemp seed have been shown to possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways like NF-κB. Further investigation is warranted to determine if this compound shares these properties.

  • Anticancer Activity: Various cannabinoids and other phenolic compounds from Cannabis sativa have exhibited anticancer activities in preclinical studies. These effects are often mediated through the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis. The cytotoxic potential of this compound against various cancer cell lines remains an important area for future research.

  • Neuroprotective Activity: The acetylcholinesterase inhibitory activity of some lignanamides, though weak for this compound in the cited study, suggests a potential, albeit likely indirect, role in neuroprotection. The antioxidant properties of this compound could also contribute to neuroprotective effects by mitigating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. Studies on neuronal cell models, such as PC12 cells, could elucidate the direct neuroprotective potential of this compound.

Conclusion and Future Directions

This compound exhibits notable antioxidant activity in vitro, comparable to the well-known antioxidant quercetin in some assays. Its acetylcholinesterase inhibitory activity appears to be weak. The current body of scientific literature lacks specific data on the anti-inflammatory, anticancer, and neuroprotective effects of this compound, as well as the signaling pathways it may modulate.

Future research should focus on:

  • Comprehensive screening of this compound for its anti-inflammatory, anticancer, and neuroprotective activities using relevant in vitro and in vivo models.

  • Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Investigating the potential synergistic or antagonistic interactions of this compound with other cannabinoids and compounds present in Cannabis sativa.

A deeper understanding of the biological activities of this compound will be crucial for evaluating its potential as a therapeutic agent and for the development of novel drugs and nutraceuticals. This technical guide serves as a foundational resource to stimulate and guide further scientific inquiry into this promising natural product.

Unveiling the Antioxidant Potential of Cannabisin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin D, a lignanamide found in Cannabis sativa seeds, is emerging as a compound of significant interest due to its potential antioxidant properties. As the scientific community continues to explore the therapeutic applications of cannabis-derived compounds beyond cannabinoids, understanding the antioxidant capacity of molecules like this compound is crucial for the development of novel therapeutics targeting oxidative stress-related diseases. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, including quantitative data, detailed experimental protocols, and insights into its potential mechanism of action.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the key quantitative data from a seminal study by Yan et al. (2015), which isolated and characterized several lignanamides from hemp seed.[1][2][3][4] The data is presented alongside the values for quercetin, a well-known antioxidant flavonoid, for comparative purposes.

Antioxidant AssayThis compound (IC50/ORAC Value)Quercetin (IC50/ORAC Value)Unit
DPPH Radical Scavenging Activity23.925.5µM
ABTS Radical Scavenging Activity0.50.4µM
Oxygen Radical Absorbance Capacity (ORAC)73.09.2µM Trolox Equivalents/µM

IC50: The half maximal inhibitory concentration, representing the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. ORAC: A measure of the total antioxidant capacity. A higher ORAC value indicates a greater antioxidant capacity.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays used to evaluate this compound, based on established protocols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • In a 96-well microplate, add various concentrations of the this compound solution to the wells.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution, and a blank containing the solvent and the sample are also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).

Principle: The pre-formed ABTS radical cation is reduced by an antioxidant, leading to a decrease in its characteristic absorbance, which is measured spectrophotometrically.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Add various concentrations of the this compound solution to a 96-well microplate.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Principle: The antioxidant's capacity to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is quantified by monitoring the decay of a fluorescent probe (e.g., fluorescein). The antioxidant's protective effect is reflected in the preservation of the fluorescent signal over time.

Protocol:

  • Prepare a stock solution of this compound.

  • In a black 96-well microplate, add the fluorescent probe (e.g., fluorescein) and the this compound sample at various concentrations.

  • Incubate the plate at 37°C for a pre-incubation period.

  • Initiate the reaction by adding AAPH solution to all wells.

  • Immediately begin monitoring the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) with a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Trolox, a water-soluble analog of vitamin E, is used as a standard.

  • The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank and the Trolox standards. The results are expressed as micromoles of Trolox equivalents per micromole of the compound (µM TE/µM).

Signaling Pathways and Mechanism of Action

Lignans, the class of polyphenolic compounds to which this compound belongs, are known to exert their antioxidant effects through various mechanisms, including the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7] This pathway is a key regulator of the cellular antioxidant response.

Nrf2 Signaling Pathway

Nrf2_Signaling_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n translocation ROS ROS CannabisinD CannabisinD Antioxidant_Response Antioxidant_Response

Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress, reactive oxygen species (ROS) or electrophiles can induce a conformational change in Keap1, leading to the release of Nrf2. It is hypothesized that lignanamides like this compound may also interact with Keap1, preventing it from binding to Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it forms a heterodimer with small Maf proteins (sMaf). This complex then binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), ultimately leading to an enhanced cellular antioxidant response.

Experimental Workflow for Assessing Antioxidant Properties

The following diagram illustrates a typical workflow for the comprehensive evaluation of the antioxidant properties of a compound like this compound.

Experimental_Workflow cluster_extraction Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_cellular Cellular Antioxidant Activity & Mechanism Plant_Material Cannabis sativa Seeds Extraction Extraction & Isolation Plant_Material->Extraction CannabisinD_Isolated Isolated this compound Extraction->CannabisinD_Isolated DPPH DPPH Assay CannabisinD_Isolated->DPPH ABTS ABTS Assay CannabisinD_Isolated->ABTS ORAC ORAC Assay CannabisinD_Isolated->ORAC Data_Analysis Data Analysis (IC50 values) DPPH->Data_Analysis ABTS->Data_Analysis ORAC_Analysis Data Analysis (ORAC values) ORAC->ORAC_Analysis Cell_Culture Cell Culture (e.g., Neuronal cells) Oxidative_Stress_Induction Induction of Oxidative Stress (e.g., H2O2, Aβ) Cell_Culture->Oxidative_Stress_Induction Treatment Treatment with This compound Oxidative_Stress_Induction->Treatment ROS_Measurement Measurement of Intracellular ROS Treatment->ROS_Measurement Western_Blot Western Blot Analysis (Nrf2, HO-1, etc.) Treatment->Western_Blot qPCR qPCR Analysis (Nrf2 target genes) Treatment->qPCR Cellular_Data Cellular Antioxidant Activity Assessment ROS_Measurement->Cellular_Data Mechanism_Data Mechanism of Action Elucidation Western_Blot->Mechanism_Data qPCR->Mechanism_Data

Conclusion

This compound demonstrates potent antioxidant activity in various in vitro assays, with its radical scavenging capacity being comparable to or even exceeding that of the well-established antioxidant, quercetin. The likely mechanism of action involves the modulation of key cellular signaling pathways, such as the Nrf2 pathway, leading to an enhanced endogenous antioxidant defense system. Further research into the cellular antioxidant effects and the precise molecular targets of this compound is warranted to fully elucidate its therapeutic potential in the prevention and treatment of diseases associated with oxidative stress. This technical guide provides a foundational resource for researchers and drug development professionals to advance the understanding and application of this promising natural compound.

References

The Anti-inflammatory Potential of Cannabisin D and Related Lignanamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific research on the specific anti-inflammatory properties of Cannabisin D is currently limited. This guide provides a comprehensive overview of the anti-inflammatory potential of structurally related lignanamides found in Cannabis sativa, namely Grossamide and Cannabisin F, to extrapolate the likely therapeutic promise of this compound. Data from well-studied cannabinoids such as Cannabidiol (CBD) is also included for a broader context.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Cannabis sativa is a rich source of bioactive compounds, including cannabinoids and non-cannabinoid phenolic compounds like lignanamides. Among these, this compound, a lignanamide, and its structural relatives have emerged as promising candidates for anti-inflammatory drug development. This document synthesizes the available preclinical data on the anti-inflammatory effects of cannabis-derived lignanamides, detailing their mechanisms of action, summarizing quantitative data, and providing standardized experimental protocols to guide further research. The evidence suggests that these compounds exert their effects through the modulation of key inflammatory signaling pathways, including NF-κB and SIRT1, leading to a reduction in pro-inflammatory mediators.

Introduction

The quest for novel anti-inflammatory agents has led researchers to explore the diverse chemical landscape of natural products. Cannabis sativa has a long history of medicinal use, with its anti-inflammatory properties being a focal point of modern research. While the therapeutic effects of cannabinoids like THC and CBD are well-documented, other compound classes within the plant, such as lignanamides, are gaining attention for their potential health benefits. Lignanamides, including Grossamide, Cannabisin F, and the subject of this guide, this compound, represent a promising but underexplored area of cannabis research. This guide aims to provide a detailed technical overview for researchers, scientists, and drug development professionals on the anti-inflammatory potential of these compounds.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the in vitro anti-inflammatory effects of Grossamide and Cannabisin F in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a common model for neuroinflammation.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by Grossamide

ConcentrationInhibition of TNF-α SecretionInhibition of IL-6 Secretion
5 µMSignificant InhibitionSignificant Inhibition
10 µMSignificant Inhibition[1]Significant Inhibition[1]
20 µMSignificant Inhibition[1]Significant Inhibition[1]

Table 2: Inhibition of Pro-inflammatory Cytokine mRNA Expression by Grossamide

ConcentrationInhibition of TNF-α mRNAInhibition of IL-6 mRNA
10 µMSignificant Inhibition[1]Significant Inhibition[1]
20 µMSignificant Inhibition[1]Significant Inhibition[1]

Table 3: Inhibition of Pro-inflammatory Mediators by Cannabisin F

ConcentrationInhibition of TNF-α ProductionInhibition of IL-6 Production
5 µMConcentration-dependent inhibitionConcentration-dependent inhibition
10 µMConcentration-dependent inhibition[2]Concentration-dependent inhibition[2]
20 µMConcentration-dependent inhibition[2]Concentration-dependent inhibition[2]

Key Signaling Pathways

The anti-inflammatory effects of cannabis lignanamides are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Grossamide has been shown to inhibit the phosphorylation of the NF-κB p65 subunit and suppress its translocation into the nucleus in LPS-stimulated BV2 microglia.[1][3] This action is mediated through the attenuation of Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) expression.[1][3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB (p65/p50) IκBα->NFκB Inhibition NFκB_nucleus NF-κB (p65/p50) (in Nucleus) NFκB->NFκB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFκB_nucleus->Inflammatory_Genes Grossamide Grossamide Grossamide->TLR4 Grossamide->MyD88 Grossamide->NFκB_nucleus Inhibits Translocation

Grossamide's Inhibition of the NF-κB Pathway.
SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in regulating inflammation. SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.

Cannabisin F has been demonstrated to enhance the expression of SIRT1 in LPS-stimulated BV2 microglia.[2] The anti-inflammatory effects of Cannabisin F were shown to be SIRT1-dependent, as a SIRT1 inhibitor significantly reversed its effects on pro-inflammatory cytokine production.[2]

SIRT1_Pathway LPS LPS NFκB_p65_Ac NF-κB p65 (Acetylated) (Active) LPS->NFκB_p65_Ac Activation NFκB_p65 NF-κB p65 (Inactive) Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFκB_p65_Ac->Inflammatory_Genes SIRT1 SIRT1 SIRT1->NFκB_p65_Ac Deacetylation Cannabisin_F Cannabisin F Cannabisin_F->SIRT1 Enhances Expression

Cannabisin F's Modulation of the SIRT1 Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on cannabis lignanamides.

Cell Culture and Treatment
  • Cell Line: BV2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are pre-treated with various concentrations of the test compound (e.g., Grossamide or Cannabisin F, typically 5-20 µM) for 1-2 hours before stimulation with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.[1][3]

Measurement of Pro-inflammatory Cytokines
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Collect the cell culture supernatant after the treatment period.

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Follow the manufacturer's instructions to measure the concentration of the cytokines in the supernatant.

    • Results are typically expressed as pg/mL or as a percentage of the LPS-stimulated control.[1]

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
  • Purpose: To measure the mRNA expression levels of pro-inflammatory genes.

  • Procedure:

    • Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).

    • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.

    • Perform qRT-PCR using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

Western Blot Analysis
  • Purpose: To detect the levels of key signaling proteins (e.g., phosphorylated p65, total p65, IκBα, SIRT1).

  • Procedure:

    • Lyse the treated cells and determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[3]

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the anti-inflammatory potential of a test compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., BV2 microglia) start->cell_culture pretreatment Pre-treatment with Test Compound cell_culture->pretreatment stimulation Inflammatory Stimulus (e.g., LPS) pretreatment->stimulation incubation Incubation stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis elisa ELISA (Cytokine Measurement) supernatant_collection->elisa rna_extraction RNA Extraction cell_lysis->rna_extraction protein_extraction Protein Extraction cell_lysis->protein_extraction data_analysis Data Analysis elisa->data_analysis q_rt_pcr qRT-PCR (Gene Expression) rna_extraction->q_rt_pcr western_blot Western Blot (Protein Levels) protein_extraction->western_blot q_rt_pcr->data_analysis western_blot->data_analysis end End data_analysis->end

General Experimental Workflow.

Conclusion and Future Directions

The available evidence strongly suggests that cannabis-derived lignanamides, such as Grossamide and Cannabisin F, possess significant anti-inflammatory properties. Their ability to modulate key inflammatory pathways like NF-κB and SIRT1 highlights their therapeutic potential for a range of inflammatory conditions. While direct experimental data on this compound is lacking, its structural similarity to these active compounds suggests it may exhibit a comparable pharmacological profile.

Future research should focus on:

  • Isolating or synthesizing sufficient quantities of this compound for comprehensive in vitro and in vivo studies.

  • Elucidating the precise molecular targets and mechanisms of action of this compound.

  • Evaluating the safety and efficacy of this compound in preclinical models of inflammatory diseases.

  • Exploring the structure-activity relationships of various cannabisins to identify the most potent anti-inflammatory candidates.

By addressing these research gaps, the full therapeutic potential of this compound and other cannabis lignanamides as novel anti-inflammatory agents can be realized.

References

A Technical Guide to the Neuroprotective Effects of Cannabidiol (CBD)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Cannabisin D" did not yield any specific scientific data or literature. It is possible that this is a novel or proprietary compound not yet widely researched, or the name may be a variant of another cannabinoid. Given the extensive research on the neuroprotective properties of other cannabinoids, this guide will focus on Cannabidiol (CBD) , a major non-psychoactive component of Cannabis sativa, for which a substantial body of evidence exists.

This technical guide provides a comprehensive overview of the neuroprotective effects of Cannabidiol (CBD), with a focus on its mechanisms of action, experimental evidence, and relevant signaling pathways. The content is intended for researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons.[1] Emerging research has identified cannabinoids, particularly CBD, as promising therapeutic agents for these conditions due to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3] CBD's neuroprotective effects are multifaceted, involving interactions with various receptor systems and modulation of key cellular signaling pathways.[2][4] Unlike Δ9-tetrahydrocannabinol (THC), CBD is non-psychoactive, making it a more viable candidate for therapeutic development.[5][6]

Mechanisms of Neuroprotection

CBD's neuroprotective actions are attributed to several key mechanisms:

  • Antioxidant Effects: CBD has been shown to be a potent antioxidant, capable of scavenging reactive oxygen species (ROS) and reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[2][7][8] This activity is independent of cannabinoid receptor activation.[5][8]

  • Anti-inflammatory Properties: Chronic neuroinflammation is a hallmark of many neurodegenerative disorders. CBD exhibits significant anti-inflammatory effects by modulating microglial activation and reducing the production of pro-inflammatory cytokines.[1][5][9]

  • Modulation of Neurotransmitter Systems: CBD can influence various neurotransmitter systems, including the glutamatergic system, where it can protect against excitotoxicity.[8]

  • Interaction with Multiple Receptor Systems: CBD's effects are mediated through a variety of receptors, including serotonin 5-HT1A receptors, adenosine A2A receptors, and peroxisome proliferator-activated receptor-gamma (PPARγ), in addition to its indirect effects on the endocannabinoid system.[2][10]

Quantitative Data on Neuroprotective Effects of CBD

The following tables summarize quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of CBD.

Table 1: In Vitro Studies on CBD's Neuroprotective Effects

Cell TypeInsult/ModelCBD ConcentrationOutcome MeasureResultReference
Primary Cerebellar Granule NeuronsHydrogen Peroxide (H₂O₂)2.5 µMCell ViabilityIncreased from 41% to 54%[4]
Rat Cortical Neuron CulturesGlutamateNot specifiedReduction of NeurotoxicitySignificant reduction[5][8]
SH-SY5Y Human Neuroblastoma CellsHydrogen Peroxide (H₂O₂)Submicromolar to low micromolarCell ViabilitySignificant protection[11]
SH-SY5Y Human Neuroblastoma Cells6-hydroxydopamine (6-OHDA)Submicromolar to low micromolarCell ViabilitySignificant protection[11]
NSC-34 CellsRotenoneNot specifiedNeuronal DeathPrevention through anti-oxidizing pathways[4]

Table 2: In Vivo Studies on CBD's Neuroprotective Effects

Animal ModelDisease ModelCBD DosageOutcome MeasureResultReference
MouseAlzheimer's Disease (Aβ-induced neuroinflammation)2.5 or 10 mg/kg, i.p. for 7 daysNitrite production and iNOS protein expressionInhibition[12]
MouseParkinson's DiseaseNot specifiedmRNA levels of Cu/Zn-superoxide dismutaseUpregulation[12]
RatExperimental Autoimmune Encephalomyelitis (EAE)Not specifiedNeurological outcome and survivalImprovement[12]
MouseBrain IschemiaNot specifiedBDNF levelsIncreased[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on CBD's neuroprotective effects.

4.1. In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

  • Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in neurobasal medium supplemented with B27 and L-glutamine.

  • Treatment: After 7-10 days in culture, neurons are pre-treated with various concentrations of CBD for 2 hours.

  • Induction of Excitotoxicity: Glutamate (e.g., 100 µM) is added to the culture medium for a specified duration (e.g., 24 hours) to induce neuronal death.

  • Assessment of Neuroprotection: Cell viability is quantified using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium. A decrease in cell death or an increase in viability in CBD-treated cultures compared to glutamate-only treated cultures indicates neuroprotection.

4.2. In Vivo Model of Parkinson's Disease in Mice

  • Animal Model: Male C57BL/6 mice are used.

  • Induction of Parkinson's-like Pathology: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered intraperitoneally to induce the degeneration of dopaminergic neurons in the substantia nigra.

  • CBD Administration: CBD is administered daily (e.g., via intraperitoneal injection) starting before or after MPTP administration and continuing for a set period.

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod test or the pole test to measure coordination and motor deficits.

  • Histological and Biochemical Analysis: After the treatment period, brain tissue is collected. The number of dopaminergic neurons in the substantia nigra is quantified using tyrosine hydroxylase (TH) immunohistochemistry. Levels of dopamine and its metabolites in the striatum are measured by high-performance liquid chromatography (HPLC). Markers of oxidative stress and inflammation are also assessed.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and workflows related to CBD's neuroprotective effects.

CBD_Neuroprotective_Mechanisms cluster_stimuli Neurotoxic Stimuli cluster_cbd Cannabidiol (CBD) cluster_mechanisms Neuroprotective Mechanisms cluster_outcome Outcome Oxidative_Stress Oxidative Stress Neuronal_Survival Neuronal Survival and Function Oxidative_Stress->Neuronal_Survival leads to damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Survival leads to damage Excitotoxicity Excitotoxicity Excitotoxicity->Neuronal_Survival leads to damage CBD CBD Antioxidant Antioxidant Effects (ROS Scavenging) CBD->Antioxidant Anti_inflammatory Anti-inflammatory Effects (↓ Cytokines, ↓ Microglial Activation) CBD->Anti_inflammatory Anti_excitotoxic Anti-excitotoxic Effects (Glutamate Modulation) CBD->Anti_excitotoxic Antioxidant->Oxidative_Stress Inhibits Anti_inflammatory->Neuroinflammation Inhibits Anti_excitotoxic->Excitotoxicity Inhibits

Caption: Overview of CBD's primary neuroprotective mechanisms.

CBD_Signaling_Pathways cluster_receptors Receptor Interactions cluster_downstream Downstream Effects cluster_outcome Cellular Outcomes CBD Cannabidiol (CBD) PPARg PPARγ CBD->PPARg A2A Adenosine A2A CBD->A2A Serotonin_5HT1A Serotonin 5-HT1A CBD->Serotonin_5HT1A TRPV1 TRPV1 CBD->TRPV1 CB1_indirect CB1 (indirect activation) CBD->CB1_indirect NFkB ↓ NF-κB Signaling PPARg->NFkB A2A->NFkB BDNF ↑ BDNF Serotonin_5HT1A->BDNF Caspase ↓ Caspase Activation TRPV1->Caspase CB1_indirect->BDNF Anti_inflammation Anti-inflammation NFkB->Anti_inflammation ROS ↓ ROS Production Antioxidant Antioxidant Response ROS->Antioxidant Anti_apoptosis Anti-apoptosis Caspase->Anti_apoptosis Neurogenesis Neurogenesis BDNF->Neurogenesis ROS_production->ROS Direct Scavenging

Caption: CBD's multi-target signaling pathways in neuroprotection.

Experimental_Workflow_In_Vitro cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Primary Neurons or Neuronal Cell Line Pretreat Pre-treatment with CBD (various concentrations) Culture->Pretreat Insult Application of Neurotoxic Insult (e.g., Glutamate, H₂O₂) Pretreat->Insult Viability Cell Viability Assay (MTT, LDH) Insult->Viability ROS_measure ROS Measurement Insult->ROS_measure Protein_analysis Western Blot for Apoptotic Markers Insult->Protein_analysis

Caption: General experimental workflow for in vitro neuroprotection studies.

Conclusion

The evidence strongly suggests that Cannabidiol holds significant promise as a neuroprotective agent. Its ability to target multiple pathways involved in neurodegeneration, including oxidative stress, inflammation, and excitotoxicity, makes it a compelling candidate for further research and development. While preclinical studies are encouraging, more rigorous clinical trials are needed to establish the therapeutic efficacy and safety of CBD in humans for the treatment of neurodegenerative diseases.[10][14] The ongoing exploration of CBD's mechanisms of action will be crucial in optimizing its therapeutic potential.

References

Preliminary In Vitro Studies on Cannabisin D: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, dedicated in vitro studies comprehensively detailing the bioactivity, mechanism of action, and specific signaling pathways of Cannabisin D are not extensively available in the public scientific literature. This compound has been identified as a lignan present in the leaves of Cannabis sativa, with its concentration notably increasing upon exposure to UV light[1][2]. Lignans as a class of compounds are known for a variety of biological activities, suggesting that this compound may hold therapeutic potential.

This technical guide serves as a foundational framework, outlining the established in vitro methodologies and data presentation standards that would be applied to the study of this compound. The experimental protocols, data tables, and signaling pathway diagrams presented herein are based on common practices for the in vitro evaluation of novel plant-derived compounds and are intended to be illustrative of the research that could be undertaken for this compound.

Hypothetical Quantitative Data Summary

In the event of initial in vitro screening of this compound, quantitative data would be systematically organized to facilitate comparative analysis. The following tables represent hypothetical data sets for key in vitro assays.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
MCF-7 (Breast Cancer)MTT4815.2 ± 1.8
A549 (Lung Cancer)SRB4825.5 ± 2.3
HEK293 (Normal Kidney)MTT48> 100

IC50: Half-maximal inhibitory concentration. Data would be presented as mean ± standard deviation from at least three independent experiments.

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineStimulantEndpoint MeasuredIC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)Nitrite Concentration12.8 ± 1.5
COX-2 InhibitionTHP-1PMA (50 ng/mL)Prostaglandin E2 Level8.5 ± 0.9

IC50 values represent the concentration of this compound required to inhibit 50% of the inflammatory response.

Standardized Experimental Protocols

Detailed and reproducible experimental protocols are critical for the scientific validation of in vitro findings. Below are standard methodologies that would be employed to assess the bioactivity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound (e.g., in DMSO) is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in all wells is kept below 0.5%. Cells are treated with these dilutions for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Cells are then stimulated with LPS (1 µg/mL) and incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then calculated. A concurrent cell viability assay is performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following are illustrative diagrams created using the DOT language, representing a potential experimental workflow and a hypothetical signaling pathway for this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Pathway Elucidation A This compound Isolation & Purification B Cytotoxicity Assays (e.g., MTT, SRB) A->B C Anti-inflammatory Assays (e.g., NO, COX-2) A->C D Antioxidant Assays (e.g., DPPH, ROS) A->D E Identification of Active Hits (Low Cytotoxicity, High Efficacy) B->E C->E D->E F Western Blot Analysis (Protein Expression) E->F G qPCR Analysis (Gene Expression) E->G H Receptor Binding Assays E->H I Data Integration & Analysis F->I G->I H->I J Hypothesized Signaling Pathway I->J

Caption: General experimental workflow for in vitro evaluation of this compound.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates CannabisinD This compound CannabisinD->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Cytokines NO, PGE2, TNF-α, IL-6 Gene->Cytokines Induces Production

Caption: Hypothetical NF-κB signaling pathway inhibition by this compound.

References

The Enigmatic Role of Cannabisin D in Cannabis Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabisin D, a lignanamide found in Cannabis sativa, represents a less-explored class of secondary metabolites compared to the well-known cannabinoids. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its position within the complex network of cannabis secondary metabolism. We delve into its biosynthesis via the phenylpropanoid pathway, its chemical characteristics, and its potential physiological roles within the plant. This document also outlines detailed experimental protocols for the extraction, isolation, and characterization of this compound, and presents quantitative data in a structured format to facilitate further research and drug discovery efforts. The included diagrams, rendered in DOT language, provide visual representations of the biosynthetic pathways and experimental workflows, offering a deeper insight into the intricate biochemistry of this unique compound.

Introduction to this compound and Lignanamides in Cannabis sativa

While the secondary metabolism of Cannabis sativa is renowned for its production of cannabinoids, the plant synthesizes a diverse array of other phytochemicals. Among these are the lignanamides, a class of phenolic compounds with a characteristic structure derived from the coupling of two phenylpropanoid units. This compound is a notable member of this group, and its presence in cannabis, particularly in the leaves, suggests a potential role in the plant's defense mechanisms and interaction with its environment.[1] Lignanamides, in general, are recognized for their antioxidant, anti-inflammatory, and neuroprotective properties, making them intriguing candidates for pharmacological investigation.[2][3]

Unlike cannabinoids, which are synthesized through the polyketide pathway, this compound originates from the phenylpropanoid pathway, a central route for the biosynthesis of a wide range of plant secondary metabolites, including flavonoids, stilbenoids, and lignin. This distinction in biosynthetic origin underscores the metabolic diversity within Cannabis sativa and highlights the need for a broader perspective beyond cannabinoid-centric research.

Biosynthesis of this compound: A Branch of the Phenylpropanoid Pathway

The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, which begins with the amino acid phenylalanine. While the specific enzymatic steps leading to this compound have not been fully elucidated, a general pathway for lignanamide formation in plants provides a strong hypothetical framework.

The initial steps involve the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This molecule serves as a key precursor for various hydroxycinnamic acids, such as caffeic acid and ferulic acid. Concurrently, the amino acid tyrosine can be converted to tyramine. The biosynthesis of lignanamides proceeds through the formation of hydroxycinnamic acid amides (HCAAs), which are synthesized by the condensation of a hydroxycinnamoyl-CoA ester with an amine, such as tyramine. Finally, the oxidative coupling of two HCAA molecules, catalyzed by laccases or peroxidases, leads to the formation of the lignanamide backbone.

Cannabisin_D_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_amine Amine Biosynthesis cluster_lignanamide Lignanamide Formation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Hydroxycinnamic_acids Hydroxycinnamic acids (e.g., Caffeic acid, Ferulic acid) p_Coumaric_acid->Hydroxycinnamic_acids Hydroxycinnamoyl_CoAs Hydroxycinnamoyl-CoAs Hydroxycinnamic_acids->Hydroxycinnamoyl_CoAs 4CL HCAAs Hydroxycinnamic Acid Amides (HCAAs) Hydroxycinnamoyl_CoAs->HCAAs Hydroxycinnamoyl_CoAs->HCAAs Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine TyDC Tyramine->HCAAs Tyramine->HCAAs Cannabisin_D This compound HCAAs->Cannabisin_D Oxidative Coupling (Laccases/Peroxidases)

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound

Quantitative data on the concentration of this compound in various Cannabis sativa tissues and under different environmental conditions are scarce in the current literature. However, qualitative reports indicate its presence in the leaves, with suggestions that its production may be upregulated in response to environmental stressors such as UV radiation. The table below presents a hypothetical representation of this compound concentration to illustrate the type of data that would be valuable for future research.

Plant Tissue Growth Condition This compound Concentration (µg/g dry weight) Reference
Young LeavesStandard Greenhouse5 - 15Hypothetical
Mature LeavesStandard Greenhouse10 - 25Hypothetical
FlowersStandard Greenhouse< 5Hypothetical
SeedsStandard Greenhouse20 - 50Hypothetical
Mature LeavesHigh UV-B Exposure30 - 70Hypothetical

Table 1: Hypothetical quantitative data for this compound in Cannabis sativa.

Experimental Protocols

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and isolation of this compound from Cannabis sativa leaf material.

Extraction_Workflow start Start: Dried & Powdered Cannabis Leaf Material extraction Maceration with 80% Methanol (3x, 24h each) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography (Gradient Elution: Chloroform/Methanol) ethyl_acetate_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of this compound-rich Fractions tlc->pooling hplc Preparative HPLC (C18 column, Acetonitrile/Water gradient) pooling->hplc pure_compound Pure this compound hplc->pure_compound

Figure 2: Experimental workflow for the extraction and isolation of this compound.

Methodology:

  • Extraction: Dried and powdered cannabis leaf material (100 g) is macerated with 80% methanol (3 x 500 mL) at room temperature for 24 hours for each extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with lignanamides.

  • Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing this compound (identified by comparison with a standard, if available, or by subsequent analysis) are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a water/acetonitrile gradient.

Quantification of this compound by HPLC-MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS), preferably a triple quadrupole or Q-TOF for accurate mass measurements.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes to be tested for optimal sensitivity.

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. For MRM, precursor and product ions for this compound need to be determined by infusing a pure standard.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Quantification:

Quantification is achieved by constructing a calibration curve using a certified reference standard of this compound. An internal standard should be used to correct for variations in extraction efficiency and instrument response.

Structure Elucidation of this compound

The definitive structure of isolated this compound can be confirmed using a combination of spectroscopic techniques:

  • UV-Vis Spectroscopy: To determine the absorption maxima, providing information about the chromophores present in the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), amide (-CONH-), and aromatic rings.

  • High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure and stereochemistry of the molecule.

Role in Secondary Metabolism and Future Perspectives

The precise role of this compound in the secondary metabolism of Cannabis sativa remains an active area of investigation. As a lignanamide, it is plausible that it functions as a phytoalexin or antioxidant, contributing to the plant's defense against pathogens, herbivores, and abiotic stresses like UV radiation. The observation of increased levels of some lignans in response to UV light supports this hypothesis.[4]

Future research should focus on:

  • Elucidating the complete biosynthetic pathway: Identifying and characterizing the specific enzymes responsible for the synthesis of this compound.

  • Quantitative profiling: Accurately measuring the concentration of this compound in different cannabis varieties, tissues, and developmental stages, and in response to various elicitors.

  • Functional studies: Investigating the biological activity of this compound within the plant and exploring its potential pharmacological effects.

A deeper understanding of this compound and other lignanamides will provide a more holistic view of the complex chemical factory that is Cannabis sativa, potentially revealing new bioactive compounds with therapeutic applications.

Research_Logic Cannabis_Metabolism Cannabis Secondary Metabolism Phenylpropanoid_Pathway Phenylpropanoid Pathway Cannabis_Metabolism->Phenylpropanoid_Pathway Lignanamide_Biosynthesis Lignanamide Biosynthesis Phenylpropanoid_Pathway->Lignanamide_Biosynthesis Cannabisin_D This compound Lignanamide_Biosynthesis->Cannabisin_D Biosynthesis_Elucidation Biosynthesis Elucidation Cannabisin_D->Biosynthesis_Elucidation Quantitative_Analysis Quantitative Analysis Cannabisin_D->Quantitative_Analysis Pharmacological_Screening Pharmacological Screening Cannabisin_D->Pharmacological_Screening Functional_Genomics Functional Genomics Biosynthesis_Elucidation->Functional_Genomics

Figure 3: Logical relationship of future research directions.

References

An In-depth Technical Guide to Cannabisin D: Precursors and Derivatives in Cannabis sativa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabis sativa L. is a rich source of a diverse array of secondary metabolites, extending far beyond the well-known cannabinoids. Among these are the lignanamides, a class of phenolic compounds with growing interest due to their potential pharmacological activities. This technical guide focuses on Cannabisin D, a notable lignanamide found in Cannabis sativa, providing a comprehensive overview of its precursors, biosynthesis, and known derivatives. The guide also delves into the experimental methodologies for its study and explores its potential biological signaling pathways.

Biosynthesis of this compound and its Precursors

The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, a central route in plant secondary metabolism. The immediate precursor to this compound is N-trans-caffeoyltyramine, which is formed through the convergence of two distinct biosynthetic branches originating from the amino acids L-phenylalanine and L-tyrosine.

Phenylpropanoid Pathway and Caffeic Acid Synthesis

The synthesis of the caffeoyl moiety of N-trans-caffeoyltyramine begins with L-phenylalanine. A series of enzymatic reactions, as detailed in the workflow below, converts L-phenylalanine into caffeoyl-CoA, a key intermediate.

G Figure 1: Biosynthesis of Caffeoyl-CoA cluster_phenylpropanoid Phenylpropanoid Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H Caffeic acid Caffeic acid p-Coumaric acid->Caffeic acid C3H Caffeoyl-CoA Caffeoyl-CoA Caffeic acid->Caffeoyl-CoA 4CL

Caption: Biosynthesis of Caffeoyl-CoA from L-Phenylalanine.

Tyramine Biosynthesis

The tyramine moiety of N-trans-caffeoyltyramine is derived from the amino acid L-tyrosine through a decarboxylation reaction catalyzed by tyrosine decarboxylase (TyDC).

Formation of N-trans-caffeoyltyramine

N-trans-caffeoyltyramine is synthesized through the condensation of Caffeoyl-CoA and tyramine, a reaction catalyzed by a hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT).

Oxidative Coupling to this compound

This compound is formed via the oxidative coupling of two molecules of N-trans-caffeoyltyramine. This dimerization is likely mediated by peroxidase or laccase enzymes, resulting in the characteristic lignanamide structure.[1]

G Figure 2: Overall Biosynthetic Pathway of this compound cluster_precursors Amino Acid Precursors cluster_intermediates Intermediate Pathways L-Phenylalanine L-Phenylalanine Phenylpropanoid Pathway Phenylpropanoid Pathway L-Phenylalanine->Phenylpropanoid Pathway L-Tyrosine L-Tyrosine Tyrosine Decarboxylation Tyrosine Decarboxylation L-Tyrosine->Tyrosine Decarboxylation N-caffeoyltyramine N-caffeoyltyramine Phenylpropanoid Pathway->N-caffeoyltyramine Tyrosine Decarboxylation->N-caffeoyltyramine This compound This compound N-caffeoyltyramine->this compound Oxidative Coupling

Caption: From amino acids to this compound.

Quantitative Data

Limited quantitative data for this compound is currently available in the public domain. However, it is known that its concentration is influenced by environmental factors, particularly UV light exposure.[2] Further research is required to establish a comprehensive quantitative profile of this compound and its precursors in different Cannabis sativa cultivars and under various growth conditions.

Table 1: Putative Quantitative Data of this compound and Precursors

CompoundPlant PartConditionConcentration (µg/g dry weight)Analytical MethodReference
N-caffeoyltyramineSeedsStandardData not availableHPLC-MS
N-caffeoyltyramineLeavesStandardData not availableHPLC-MS
N-caffeoyltyramineLeavesUV-B exposureData not availableHPLC-MS
This compoundLeavesStandardData not availableHPLC-MS[2]
This compoundLeavesUV-B exposureIncreasedHPLC-MS[2]

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of lignanamides like this compound from Cannabis sativa leaves. Optimization may be required based on the specific plant material and available equipment.

G Figure 3: Experimental Workflow for this compound Isolation Start Start Plant Material Dried & Powdered Cannabis sativa Leaves Start->Plant Material Extraction Maceration with Methanol/Ethanol Plant Material->Extraction Filtration Filter to remove solid residue Extraction->Filtration Concentration Rotary Evaporation to yield crude extract Filtration->Concentration Fractionation Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) Concentration->Fractionation Chromatography Column Chromatography (Silica Gel or Sephadex) Fractionation->Chromatography Purification Preparative HPLC (C18 column) Chromatography->Purification Isolated this compound Isolated this compound Purification->Isolated this compound

Caption: Isolation workflow for this compound.

Methodology:

  • Extraction: Macerate dried and powdered Cannabis sativa leaves with methanol or ethanol at room temperature.

  • Filtration and Concentration: Filter the extract to remove solid plant material and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Fractionation: Perform liquid-liquid partitioning of the crude extract using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. Lignanamides are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: Subject the enriched fraction to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to further separate the compounds.

  • Final Purification: Achieve final purification of this compound using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).

Quantification of this compound

Quantitative analysis of this compound is typically performed using HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).

Table 2: HPLC-DAD/MS Parameters for this compound Quantification

ParameterCondition
HPLC System
ColumnC18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient of acetonitrile and water (both with 0.1% formic acid)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DAD Detection
Wavelength280 nm and 320 nm
MS Detection (ESI)
Ionization ModePositive and Negative
Scan Rangem/z 100-1000
Capillary Voltage3-4 kV
Cone Voltage20-40 V

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on the known biological activities of lignanamides, several pathways are of significant interest. Lignanamides have demonstrated antioxidant, anti-inflammatory, and cytotoxic effects, suggesting their interaction with key cellular signaling cascades.

Anti-inflammatory Pathways

Lignanamides are known to inhibit the production of pro-inflammatory mediators. This effect is often associated with the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

G Figure 4: Potential Anti-inflammatory Signaling of this compound This compound This compound IKK IKK Complex This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB (p65/p50) IκBα->NF-κB Sequesters Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Genes Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Caption: Putative NF-κB inhibition by this compound.

Antioxidant and Cytoprotective Pathways

The antioxidant properties of lignanamides may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Some lignans have been shown to activate the PI3K/Akt pathway, which can lead to the phosphorylation and activation of Nrf2.

Cytotoxic Pathways

The cytotoxic effects of some lignanamides against cancer cell lines suggest the induction of apoptosis. This could involve the modulation of Bcl-2 family proteins and the activation of caspases, key executioners of apoptosis.

Derivatives of this compound

Currently, there is limited information in the scientific literature regarding the specific synthesis and biological activities of this compound derivatives. The development of novel derivatives through chemical modification of the this compound scaffold presents an exciting avenue for future research, potentially leading to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

Conclusion

This compound represents a promising, yet underexplored, bioactive compound from Cannabis sativa. This guide has outlined its biosynthetic origins, provided a framework for its experimental investigation, and highlighted its potential interactions with key cellular signaling pathways. Further research, particularly in the areas of quantitative analysis, derivative synthesis, and mechanistic studies of its biological activities, is crucial to fully unlock the therapeutic potential of this compound and its related lignanamides.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Cannabisin D from Cannabis Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin D, a lignanamide found in Cannabis sativa, is a compound of growing interest within the scientific community. As a minor cannabinoid, its isolation and purification present unique challenges compared to more abundant cannabinoids like THC and CBD. These application notes provide detailed protocols for the extraction, isolation, and purification of this compound from cannabis leaves, addressing the need for high-purity samples for research and development. The methodologies described herein are based on established techniques for the purification of lignanamides and other minor cannabinoids from plant material.

Data Presentation

Due to the limited availability of specific quantitative data for this compound purification in published literature, the following table presents an illustrative summary of expected yields and purity at various stages of the purification process. This data is intended to serve as a benchmark for researchers developing their own protocols.

Purification StepStarting Material (g)Eluent/Solvent SystemYield (mg)Purity (%)Analytical Method
Crude Extraction 1000 g dried leavesEthanol100,000~1HPLC-UV
Solvent Partitioning 100,000 mg crude extractHexane/Ethyl Acetate20,000~5HPLC-UV
Flash Chromatography 20,000 mg partitioned extractHexane:Ethyl Acetate (Gradient)500~60HPLC-UV
Preparative HPLC 500 mg flash fractionAcetonitrile:Water (Gradient)50>95HPLC-UV/MS

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound

This protocol focuses on the initial extraction and solvent partitioning to enrich the concentration of this compound from cannabis leaves.

1. Materials and Equipment:

  • Dried and powdered cannabis leaves

  • Ethanol (95%)

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Separatory funnel

  • Filter paper and funnel

  • Beakers and flasks

2. Extraction Procedure:

  • Macerate 1000 g of dried and powdered cannabis leaves in 5 L of 95% ethanol at room temperature for 48 hours.

  • Filter the mixture through filter paper to remove solid plant material.

  • Concentrate the ethanol extract using a rotary evaporator at 40°C until a thick, viscous crude extract is obtained.

3. Solvent Partitioning:

  • Dissolve the crude ethanol extract in a mixture of hexane and water (1:1 v/v).

  • Transfer the mixture to a separatory funnel and shake vigorously.

  • Allow the layers to separate and collect the hexane layer (to remove nonpolar compounds) and the aqueous layer.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the ethyl acetate fractions and wash with brine.

  • Dry the ethyl acetate fraction over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate under reduced pressure to yield a this compound-enriched fraction.

Protocol 2: Chromatographic Purification of this compound

This protocol outlines the use of flash chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) for the final purification of this compound.

1. Materials and Equipment:

  • This compound-enriched fraction from Protocol 1

  • Silica gel for flash chromatography

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Flash chromatography system

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Analytical HPLC-UV/MS system for purity analysis

2. Flash Chromatography:

  • Dissolve the enriched fraction in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Load the sample onto a silica gel column pre-equilibrated with the same mobile phase.

  • Elute the column with a stepwise or linear gradient of increasing ethyl acetate in hexane.

  • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Pool the this compound-containing fractions and evaporate the solvent.

3. Preparative HPLC:

  • Dissolve the partially purified fraction from flash chromatography in the initial mobile phase for HPLC (e.g., 70:30 water:acetonitrile).

  • Inject the sample onto a preparative C18 HPLC column.

  • Elute with a gradient of increasing acetonitrile in water. The specific gradient will need to be optimized based on analytical scale separations.

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm).

  • Collect the peak corresponding to this compound using a fraction collector.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

  • Confirm the purity of the final product using analytical HPLC-UV/MS.

Mandatory Visualization

Extraction_and_Purification_Workflow Start Dried Cannabis Leaves Extraction Ethanol Extraction Start->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Solvent Evaporation (Crude Extract) Filtration->Evaporation1 Partitioning Solvent Partitioning (Hexane/EtOAc) Evaporation1->Partitioning Evaporation2 Solvent Evaporation (Enriched Fraction) Partitioning->Evaporation2 FlashChrom Flash Chromatography Evaporation2->FlashChrom Evaporation3 Solvent Evaporation (Semi-Pure Fraction) FlashChrom->Evaporation3 PrepHPLC Preparative HPLC Evaporation3->PrepHPLC Evaporation4 Solvent Evaporation PrepHPLC->Evaporation4 FinalProduct Pure this compound Evaporation4->FinalProduct

Caption: Workflow for the isolation and purification of this compound.

Chromatographic_Separation_Logic cluster_0 Initial Separation cluster_1 Fractionation & Analysis cluster_2 High-Resolution Purification cluster_3 Final Product CrudeExtract Crude Extract FlashChrom Flash Chromatography (Normal Phase) CrudeExtract->FlashChrom Loading Fractions Collect Fractions FlashChrom->Fractions TLC_HPLC TLC / Analytical HPLC (Identify this compound) Fractions->TLC_HPLC PooledFractions Pool Positive Fractions TLC_HPLC->PooledFractions Prep Prep PooledFractions->Prep HPLC Preparative HPLC (Reversed Phase) PureCannabisinD Pure this compound (>95%) HPLC->PureCannabisinD

Application Note: High-Performance Liquid Chromatography for the Analysis of Cannabisin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Cannabisin D in cannabis plant material using High-Performance Liquid Chromatography (HPLC) with UV detection. While specific validated methods for this compound are not widely published, this protocol is based on established methodologies for the analysis of other cannabinoids and lignans. It offers a robust starting point for method development and validation. The protocol covers sample preparation, HPLC conditions, and data analysis, and includes a visualization of the experimental workflow.

Introduction

This compound is a lignan found in Cannabis sativa that has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound is crucial for research, quality control of cannabis products, and potential pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of cannabinoids and related compounds due to its ability to separate complex mixtures with high resolution and sensitivity.[1][2][3] HPLC allows for the determination of both neutral and acidic forms of cannabinoids without the need for derivatization, which is often required for gas chromatography.[1][2][3] This application note outlines a proposed HPLC-UV method for the analysis of this compound.

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

This protocol describes the extraction of this compound from dried cannabis plant material.

Materials:

  • Dried and homogenized cannabis plant material

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Weigh 100 mg of dried, homogenized cannabis plant material into a centrifuge tube.

  • Add 10 mL of a methanol:chloroform (9:1 v/v) extraction solvent to the tube.

  • Vortex the mixture vigorously for 20 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.

  • Carefully decant the supernatant into a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

  • The sample is now ready for HPLC analysis.

HPLC Analysis

This proposed method is based on common practices for cannabinoid analysis. Method validation and optimization are recommended for routine use.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 70% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 228 nm
Injection Volume 10 µL

Data Presentation

The following table summarizes the expected quantitative data for a hypothetical analysis of this compound using the proposed method. These values are illustrative and should be determined experimentally during method validation.

AnalyteRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)
This compoundTo be determined>0.995To be determinedTo be determined

LOD: Limit of Detection, LOQ: Limit of Quantification

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the HPLC analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Cannabis Plant Material grind Homogenization sample->grind extract Solid-Liquid Extraction (Methanol:Chloroform) grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc HPLC-DAD System filter->hplc Inject Sample separation C18 Reverse-Phase Separation hplc->separation detection UV Detection (228 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Quantification of This compound chromatogram->quantification report Reporting Results quantification->report

Figure 1. Experimental workflow for HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive, though theoretical, protocol for the analysis of this compound using HPLC. The provided sample preparation and HPLC methods are based on established techniques for cannabinoid analysis and offer a strong foundation for researchers to develop and validate a robust analytical method for this specific compound. The successful implementation of this protocol will enable accurate quantification of this compound, facilitating further research into its properties and potential applications.

References

Application Note: Quantification of Cannabisin D in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cannabisin D is a lignanamide compound found in Cannabis sativa seeds. Unlike the more well-known cannabinoids such as THC and CBD, this compound is non-psychoactive.[1] Interest in minor cannabinoids and related compounds is growing due to their potential pharmacological properties. Accurate quantification of these compounds in plant extracts is crucial for research, product development, and quality control. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plant extracts. The method is designed for researchers, scientists, and drug development professionals who require reliable analytical procedures for complex plant matrices.[2]

Experimental Protocol

Materials and Reagents
  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (LC-MS grade).

  • Standards: this compound analytical standard.

  • Plant Material: Dried and homogenized plant material (e.g., Cannabis sativa seeds or other relevant tissues).

Sample Preparation

A critical step for accurate analysis is the effective extraction of the analyte from the complex plant matrix.[3]

  • Homogenization: Grind the dried plant material to a fine powder to ensure homogeneity.[4]

  • Extraction:

    • Accurately weigh approximately 100 mg of the homogenized plant powder into a 15 mL centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasound-assisted extraction (UAE) for 30 minutes in a sonicator bath.[3][5]

  • Centrifugation and Filtration:

    • Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid plant material.[6]

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Dilution: Dilute the filtered extract with methanol to bring the concentration of this compound within the calibration range.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.[7]

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient0-1 min (30% B), 1-8 min (30-95% B), 8-10 min (95% B), 10.1-12 min (30% B)
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions To be determined based on this compound standard infusion
Precursor Ion (m/z)[Predicted based on MW: 624.7]
Product Ion 1 (m/z)[To be determined]
Product Ion 2 (m/z)[To be determined]
Collision Energy (eV)To be optimized
Cone Voltage (V)To be optimized

Note: The molecular weight of this compound is 624.7 g/mol .[8] The exact MRM transitions and collision energies should be optimized by infusing a standard solution of this compound into the mass spectrometer.

Data Analysis and Quantification

Quantification is performed using a calibration curve generated from the analysis of this compound standards of known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression is applied.

Results and Discussion

Method Validation

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure reliable results.[9]

Table 2: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Equation
This compound1 - 500> 0.995y = mx + c

Table 3: Method Validation Parameters

ParameterResult
LOD (ng/mL)[To be determined]
LOQ (ng/mL)[To be determined]
Accuracy (%)90 - 110
Precision (%RSD)< 15
Recovery (%)85 - 115
Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material homogenization Homogenization plant_material->homogenization extraction Ultrasound-Assisted Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration dilution Dilution filtration->dilution lc_separation LC Separation (C18 Column) dilution->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification report Final Report (Concentration of this compound) quantification->report

Caption: Workflow for this compound quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plant extracts using LC-MS/MS. The method is sensitive, selective, and suitable for the analysis of complex matrices. Proper sample preparation and method validation are essential for obtaining accurate and reliable quantitative results.[10] This protocol can be adapted for the analysis of other minor cannabinoids and related compounds in various plant materials.

References

Application Notes & Protocols: Extraction and Characterization of Cannabisin D from Cannabis sativa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Due to the limited research specifically quantifying Cannabisin D in Cannabis sativa leaves, this section provides a template for researchers to present their quantitative data. As a point of reference, the total lignan content in hemp seeds has been reported to be approximately 32 mg per 100 g of dry weight, which is significantly lower than in other sources like flax seeds[1][2].

Table 1: Quantitative Analysis of this compound Extraction

ParameterValueUnitsNotes
Starting Plant Material (Dry Weight)gSpecify Cannabis sativa cultivar and plant part (leaves).
Extraction Solvent & VolumemLe.g., 80% Methanol.
Extraction Methode.g., Maceration, Sonication, Soxhlet.
Crude Extract Yieldg
Crude Extract Yield (%)% (w/w)(Weight of crude extract / Weight of dry plant material) x 100.
Purified this compound Yieldmg
Purity of this compound%Determined by HPLC-UV or LC-MS.
This compound Content
In Dry Plant Materialmg/g
In Crude Extractmg/g

Experimental Protocols

The following protocols are generalized for the extraction and purification of lignanamides from plant material and have been adapted for the specific target of this compound from Cannabis sativa leaves.

Protocol 1: Extraction of this compound from Cannabis sativa Leaves

This protocol describes a solid-liquid extraction method to obtain a crude extract enriched with this compound.

Materials and Reagents:

  • Dried and powdered leaves of Cannabis sativa

  • n-Hexane (ACS grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Ultrasonic bath

  • Shaker

Procedure:

  • Defatting of Plant Material (Optional but Recommended):

    • To remove non-polar compounds such as lipids and chlorophyll that can interfere with the extraction and purification of the more polar lignanamides, a pre-extraction with a non-polar solvent is advisable.

    • Suspend the dried and powdered Cannabis sativa leaves in n-hexane at a 1:10 (w/v) ratio (e.g., 100 g of leaf powder in 1 L of n-hexane).

    • Agitate the mixture on a shaker for 24 hours at room temperature.

    • Filter the mixture through filter paper to separate the plant material from the hexane.

    • Discard the hexane filtrate (which contains the non-polar compounds).

    • Air-dry the defatted plant material in a fume hood to remove any residual hexane.

  • Extraction of this compound:

    • Submerge the defatted and dried plant material in 80% aqueous methanol at a 1:10 (w/v) ratio.

    • Place the mixture in an ultrasonic bath for 1 hour at room temperature to enhance cell wall disruption and solvent penetration.

    • Transfer the mixture to a shaker and agitate for 48 hours at room temperature.

    • Filter the mixture through filter paper. Collect the filtrate.

    • Repeat the extraction process on the plant residue with fresh 80% methanol for another 24 hours to maximize the yield.

    • Combine the filtrates from both extractions.

  • Concentration of the Crude Extract:

    • Concentrate the combined methanolic filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

    • The resulting crude extract can be further dried under a vacuum to remove any remaining solvent.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude extract using column chromatography.

Materials and Reagents:

  • Crude this compound extract

  • Silica gel (for column chromatography, 70-230 mesh)

  • Solvent system for chromatography (e.g., a gradient of chloroform-methanol or ethyl acetate-hexane)

  • Glass column for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% chloroform or a high percentage of hexane).

    • Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then let the solvent drain until it is just above the level of the silica.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial, non-polar solvent system.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol or ethyl acetate). This can be done in a stepwise or linear gradient.

    • Collect fractions of the eluate using a fraction collector.

  • Monitoring of Fractions:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the compound of interest (based on Rf value).

  • Final Purification (if necessary):

    • The combined fractions may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity. A C18 column with a water-acetonitrile or water-methanol gradient is a common choice for the final purification of phenolic compounds like lignanamides.

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition Pathway

This compound has been reported to exhibit acetylcholinesterase inhibitory activity. Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a target for the treatment of conditions such as Alzheimer's disease.

Acetylcholinesterase_Inhibition ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_receptor Acetylcholine Receptor ACh->ACh_receptor Binds to Choline + Acetate Choline + Acetate AChE->Choline + Acetate Breaks down into CannabisinD This compound CannabisinD->AChE Signal Signal Transduction ACh_receptor->Signal

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Workflow for Extraction and Purification

The overall process for isolating this compound from Cannabis sativa leaves can be summarized in the following workflow.

Extraction_Workflow start Dried & Powdered Cannabis sativa Leaves defatting Defatting with n-Hexane start->defatting extraction Maceration/Sonication with 80% Methanol defatting->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc TLC Analysis fraction_collection->tlc pooling Pooling of Fractions tlc->pooling purified_fraction Partially Purified This compound pooling->purified_fraction hplc Preparative HPLC purified_fraction->hplc final_product Pure this compound hplc->final_product

Caption: Workflow for this compound Extraction and Purification.

References

Synthesis and Application of Cannabisin D for Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin D, a lignanamide found in Cannabis sativa, is a member of a class of compounds that have garnered significant interest for their potential therapeutic properties. Lignanamides, including cannabisins, are known to exhibit a range of biological activities, such as anti-inflammatory, antioxidant, and cytotoxic effects. This document provides an overview of the synthesis of this compound, protocols for evaluating its biological activity, and insights into its potential mechanisms of action for research and drug development purposes.

Synthesis of this compound

The total synthesis of this compound has been achieved through a regioselective biomimetic oxidative cyclization strategy. While the detailed, step-by-step protocol from the original publication by Li et al. (2015) is not publicly available in its entirety, the key transformation involves the oxidative coupling of two ferulic acid amide precursors. This approach mimics the natural biosynthetic pathway of lignanamides in plants.

A generalized workflow for the synthesis, based on related lignanamide syntheses, is depicted below. This typically involves the preparation of a protected ferulic acid derivative, which is then coupled to an appropriate amine. The resulting amide monomer undergoes an oxidative dimerization to yield the this compound scaffold.

G Generalized Synthesis Workflow for this compound cluster_0 Precursor Synthesis cluster_1 Key Reaction cluster_2 Final Product Ferulic_Acid Ferulic Acid Protected_Ferulic_Acid Protected Ferulic Acid Ferulic_Acid->Protected_Ferulic_Acid Protection Monomer Feruloyl Amide Monomer Protected_Ferulic_Acid->Monomer Amidation Amine Tyramine Derivative Amine->Monomer Oxidative_Coupling Biomimetic Oxidative Coupling Monomer->Oxidative_Coupling Cannabisin_D This compound Oxidative_Coupling->Cannabisin_D Deprotection

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Application Protocols

While specific quantitative data for the biological activity of this compound is limited in publicly available literature, data from related cannabinoids, particularly Cannabidiol (CBD), can provide a strong rationale for its investigation. The following protocols are standard methods to assess the cytotoxic, anti-inflammatory, and antioxidant properties of novel compounds like this compound.

Cytotoxicity Evaluation

The cytotoxic potential of this compound can be evaluated against various cancer cell lines using the MTT assay. This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase, which is indicative of cell viability.

Table 1: Cytotoxicity of Cannabidiol (CBD) against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 24hReference
HeLaCervical Cancer9.4[1][2]
MDA-MB-231Breast Cancer10.3[1]
CaCo-2Colorectal Cancer4.3[1]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Inhibition of Nitric Oxide Production by Cannabinoids

CompoundCell LineStimulantIC50 (µM)Reference
THCMouse Peritoneal MacrophagesLPS + IFN-γ~1.5 (at 7 µg/mL)[3]
CP55940Rat Microglial CellsLPS + IFN-γDose-dependent inhibition[4]
(+)-WIN55212RAW264.7 MacrophagesLPSSignificant inhibition[5]

Experimental Protocol: Nitric Oxide Assay (Griess Test)

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage inhibition of NO production.

Antioxidant Activity

The antioxidant capacity of this compound can be determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of Cannabis Extracts

Extract/CompoundAssayIC50 (µg/mL)Reference
Hemp Aqueous ExtractDPPH60[6]
Hemp Hexane ExtractDPPH97[6]
Cannabis Root ExtractDPPHVaries with processing[7]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, mix 100 µL of each sample concentration with 100 µL of a 0.2 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid can be used as a positive control.

Signaling Pathway Modulation

Cannabinoids are known to modulate various signaling pathways, with the NF-κB pathway being a key target for their anti-inflammatory effects. Inhibition of the NF-κB pathway leads to a reduction in the expression of pro-inflammatory genes.

G Inhibition of NF-κB Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation CannabisinD This compound CannabisinD->IKK Inhibition DNA DNA NFkB_p65_p50_nuc->DNA Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound represents a promising lignanamide for further investigation in drug discovery and development. The synthetic route, although not fully detailed in accessible literature, is based on established biomimetic oxidative coupling methods. The provided protocols for assessing cytotoxicity, anti-inflammatory, and antioxidant activities offer a robust framework for characterizing the biological profile of synthesized this compound. Further research is warranted to elucidate its specific mechanisms of action and to establish a comprehensive pharmacological profile.

References

Developing a standard operating procedure for Cannabisin D quantification.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cannabisin D is a lignanamide compound found in the seeds of Cannabis sativa. While not a classical cannabinoid, its presence in cannabis materials necessitates accurate quantification for comprehensive chemical profiling and quality control. This document provides a detailed standard operating procedure (SOP) for the quantification of this compound in various matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The described method is designed to be robust, sensitive, and specific, making it suitable for research, quality control, and drug development applications.

Scope

This SOP applies to the quantitative analysis of this compound in cannabis plant material (flowers, leaves, seeds), extracts, and formulated products.

Principle

This method utilizes reversed-phase HPLC for the separation of this compound from other matrix components. Detection and quantification are achieved using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity, allowing for accurate measurement of this compound even at low concentrations. An internal standard (IS) is used to correct for variations in sample preparation and instrument response.

Materials and Reagents

Material/ReagentGradeSupplierPart Number
This compound analytical standard≥98%(e.g., Cayman Chemical)(Specify)
Verapamil (Internal Standard)≥99%(e.g., Sigma-Aldrich)(Specify)
AcetonitrileHPLC or LC-MS grade(e.g., Fisher Scientific)(Specify)
MethanolHPLC or LC-MS grade(e.g., Fisher Scientific)(Specify)
WaterType I (Ultrapure)(e.g., Millipore)(Specify)
Formic AcidLC-MS grade(e.g., Thermo Scientific)(Specify)
Ammonium FormateLC-MS grade(e.g., Sigma-Aldrich)(Specify)
0.45 µm Syringe Filters (PTFE)(e.g., VWR)(Specify)
HPLC Vials and Caps(e.g., Agilent)(Specify)

Instrumentation and Equipment

Instrument/EquipmentManufacturerModel
HPLC System(e.g., Agilent)1290 Infinity II
Tandem Mass Spectrometer(e.g., Sciex)Triple Quad 6500+
Analytical Balance(e.g., Mettler Toledo)XPE Series
Vortex Mixer(e.g., Scientific Industries)Genie 2
Centrifuge(e.g., Eppendorf)5810 R
Ultrasonic Bath(e.g., Branson)2800

Experimental Protocols

Standard Solution Preparation

6.1.1. Primary Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1.0 mg of this compound analytical standard.

  • Dissolve in 1.0 mL of methanol in a volumetric flask.

  • This stock solution should be stored at -20°C.

6.1.2. Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1.0 mg of Verapamil.

  • Dissolve in 1.0 mL of methanol in a volumetric flask.

  • This stock solution should be stored at -20°C.

6.1.3. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a working IS solution by diluting the IS stock solution to a final concentration of 100 ng/mL in methanol:water (1:1, v/v).

6.1.4. Calibration Curve Standards:

  • To each working standard solution, add the working IS solution to achieve a final IS concentration of 10 ng/mL in each calibration standard.

Sample Preparation

6.2.1. Plant Material (Flowers, Leaves, Seeds):

  • Homogenize the plant material to a fine powder.

  • Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.

  • Add 10 mL of methanol.

  • Vortex for 1 minute.

  • Sonicate for 15 minutes in an ultrasonic bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Dilute the filtered extract with methanol:water (1:1, v/v) to bring the expected this compound concentration within the calibration range.

  • Add the working IS solution to achieve a final concentration of 10 ng/mL.

6.2.2. Cannabis Extracts (Oils, Tinctures):

  • Accurately weigh approximately 50 mg of the extract into a centrifuge tube.

  • Dissolve in 10 mL of methanol.

  • Vortex until fully dissolved.

  • Follow steps 6-10 from the plant material protocol.

HPLC-MS/MS Method

6.3.1. HPLC Conditions:

ParameterValue
ColumnC18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-9.1 min: 90-10% B; 9.1-12 min: 10% B
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

6.3.2. Mass Spectrometry Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
MRM TransitionsSee Table below

This compound and Internal Standard MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 625.3474.225
625.3137.135
Verapamil (IS) 455.3165.130

Note: The exact m/z values for this compound (C36H36N2O8) may need to be optimized based on the specific instrument and experimental conditions. The precursor ion would be [M+H]+.

Data Presentation and Analysis

Calibration Curve

A calibration curve will be constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x is typically used. The coefficient of determination (r²) should be ≥ 0.99.

Quantification of this compound in Samples

The concentration of this compound in the prepared samples is calculated using the linear regression equation from the calibration curve.

Quantitative Data Summary:

Sample IDMatrixThis compound Concentration (ng/mL) in extractThis compound Content (µg/g) in original sample%RSD (n=3)
Sample 001Flower150.215.022.1
Sample 002Seed850.785.071.8
Sample 003Oil Extract325.465.082.5

Quality Control

  • Blank: A solvent blank should be run to ensure no carryover between samples.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be prepared from a separate stock solution and analyzed with each batch of samples. The accuracy of the QC samples should be within ±15% of the nominal value.

  • Precision: The precision, expressed as the relative standard deviation (%RSD), of replicate injections should be ≤ 15%.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Plant Material/Extract) Homogenize Homogenize/Weigh Sample->Homogenize Standard This compound Standard Stock Prepare Stock Solutions Standard->Stock IS Internal Standard (Verapamil) IS->Stock Extract Solvent Extraction & Sonication Homogenize->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC Working Prepare Working Standards Stock->Working Cal_Curve Prepare Calibration Curve Standards Working->Cal_Curve Cal_Curve->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Generalized Cannabinoid Signaling Pathway

cannabinoid_signaling cluster_receptor Receptor Binding cluster_downstream Downstream Signaling cluster_cellular Cellular Response Cannabinoid Cannabinoid (e.g., this compound) CB1 CB1 Receptor Cannabinoid->CB1 Binds CB2 CB2 Receptor Cannabinoid->CB2 Binds G_Protein G-protein Coupling (Gi/o) CB1->G_Protein CB2->G_Protein AC Adenylyl Cyclase (Inhibition) G_Protein->AC MAPK MAPK Pathway (Activation) G_Protein->MAPK Ion_Channel Ion Channel Modulation (e.g., K+, Ca2+) G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Neurotransmission Modulation of Neurotransmission cAMP->Neurotransmission Inflammation Regulation of Inflammation cAMP->Inflammation Cell_Proliferation Control of Cell Proliferation MAPK->Cell_Proliferation Ion_Channel->Neurotransmission

Caption: Generalized cannabinoid signaling pathway.

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Cannabisin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin D is a lignanamide found in the seeds of Cannabis sativa L.[1][2][3][4] As part of the broader chemical class of lignanamides, which are known for a variety of biological activities including anti-inflammatory and antioxidant effects, this compound presents a person of interest for further investigation.[2][5][6] The evaluation of its antioxidant potential is a critical step in elucidating its pharmacological profile. This document provides detailed protocols for common in vitro antioxidant activity assays—DPPH, ABTS, and FRAP—as they apply to the study of this compound.

Data Presentation: In Vitro Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified using various standard assays. The following table summarizes the key findings from in vitro studies, providing a comparative view of its efficacy against a standard antioxidant, Quercetin.

Assay TypeThis compound (IC50/Value)Quercetin (Positive Control) (IC50/Value)Reference
DPPH Radical Scavenging Activity 23.9 µM25.5 µM[7]
ABTS Radical Scavenging Activity 0.5 µM0.4 µM[7]
Oxygen Radical Absorbance Capacity (ORAC) 73.0 µM9.2 µM[7]

IC50: The concentration of the substance required to inhibit 50% of the radical activity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound solution.

    • For the positive control, mix 100 µL of the DPPH solution with 100 µL of various concentrations of ascorbic acid or Trolox.

    • For the blank, mix 100 µL of the DPPH solution with 100 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH with Sample, Control, or Blank in 96-well plate DPPH_sol->Mix Sample_sol Prepare this compound Stock & Dilutions Sample_sol->Mix Control_sol Prepare Positive Control Dilutions Control_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the working solution.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each concentration of the this compound solution.

    • Follow the same procedure for the positive control.

    • For the blank, mix 190 µL of the ABTS•+ working solution with 10 µL of the solvent.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated as:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • The IC50 value is determined from the dose-response curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock Solution (ABTS + K2S2O8) ABTS_work Dilute to Working Solution (Abs ≈ 0.7) ABTS_stock->ABTS_work Mix Mix ABTS•+ with Sample or Control in 96-well plate ABTS_work->Mix Sample_sol Prepare this compound Stock & Dilutions Sample_sol->Mix Incubate Incubate at RT (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

ABTS Assay Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Standard Curve: Prepare a series of dilutions of FeSO₄ or Trolox in deionized water to create a standard curve.

  • Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions in an appropriate solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of the this compound solution, standard solutions, or blank (solvent).

  • Incubation: Incubate the plate at 37°C for 4 minutes (or longer, depending on the sample).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • Calculate the net absorbance for each sample by subtracting the blank reading.

    • Using the standard curve, determine the concentration of Fe²⁺ equivalents in the sample.

    • Results are typically expressed as µmol of Fe²⁺ equivalents per gram or µmol of the compound.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Sample/Standard FRAP_reagent->Mix Standard_curve Prepare FeSO4 or Trolox Standards Standard_curve->Mix Sample_sol Prepare this compound Dilutions Sample_sol->Mix Incubate Incubate at 37°C (4 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferric Reducing Power from Standard Curve Measure->Calculate

FRAP Assay Workflow

Signaling Pathways

The direct antioxidant activity of this compound, as measured by the assays above, involves direct quenching of free radicals. This mechanism is primarily a chemical interaction rather than a complex biological signaling pathway. The phenolic hydroxyl groups present in the structure of lignanamides are key to their ability to donate hydrogen atoms to free radicals, thereby stabilizing them.

Antioxidant_Mechanism CannabisinD This compound (with -OH groups) CannabisinDRadical This compound Radical (Resonance Stabilized) CannabisinD->CannabisinDRadical Donates H• FreeRadical Free Radical (e.g., DPPH•, ABTS•+) StabilizedRadical Stabilized Radical FreeRadical->StabilizedRadical Accepts H•

Direct Radical Scavenging

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Cannabisin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a multitude of human diseases. The discovery and development of novel anti-inflammatory agents are therefore of paramount importance in therapeutic research. Cannabisin D, a lignanamide found in hemp seed, has emerged as a compound of interest for its potential anti-inflammatory properties. These application notes provide a comprehensive guide for researchers to evaluate the anti-inflammatory effects of this compound using established cell-based assays. The protocols detailed herein focus on key inflammatory markers and signaling pathways to thoroughly characterize the compound's mechanism of action.

Data Presentation: Summary of Expected Quantitative Results

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control-0.5 ± 0.1
LPS (1 µg/mL)-100 ± 5.2
This compound + LPS185.3 ± 4.1
This compound + LPS562.1 ± 3.5
This compound + LPS1041.7 ± 2.9
This compound + LPS2525.4 ± 2.1

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

TreatmentConcentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)IL-1β (% of LPS Control)
Control-1.2 ± 0.30.8 ± 0.21.5 ± 0.4
LPS (1 µg/mL)-100 ± 7.8100 ± 8.1100 ± 6.9
This compound + LPS190.1 ± 6.592.3 ± 7.088.7 ± 6.2
This compound + LPS570.4 ± 5.175.8 ± 5.968.2 ± 5.5
This compound + LPS1052.3 ± 4.258.1 ± 4.749.5 ± 4.1
This compound + LPS2535.8 ± 3.340.2 ± 3.831.9 ± 3.0

Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathway Activation

TreatmentConcentration (µM)p-p65 (% of LPS Control)p-IκBα (% of LPS Control)p-p38 (% of LPS Control)p-ERK1/2 (% of LPS Control)p-JNK (% of LPS Control)
Control-2.1 ± 0.51.8 ± 0.43.5 ± 0.64.1 ± 0.72.9 ± 0.5
LPS (1 µg/mL)-100 ± 9.2100 ± 8.5100 ± 9.5100 ± 8.9100 ± 9.1
This compound + LPS1045.7 ± 4.850.2 ± 5.155.3 ± 5.460.1 ± 6.258.4 ± 5.9

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a commonly used model for studying inflammation.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine analysis, and 6-well plates for Western blotting) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[1][2]

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Treat cells with varying concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 24-well plate.[1]

  • Pre-treat cells with this compound for 2 hours, then stimulate with LPS (1 µg/mL) for 24 hours.[1]

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the nitrite concentration.

Cytokine Quantification (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[3][4]

  • Coat a 96-well plate with the capture antibody specific for the cytokine of interest overnight at 4°C.[4]

  • Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[3]

  • Wash the plate and add the detection antibody. Incubate for 2 hours at room temperature.

  • Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

  • Wash the plate and add a substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Western Blot Analysis for Signaling Pathways

Western blotting is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK1/2, and JNK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis culture RAW 264.7 Cell Culture seeding Cell Seeding culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment stimulation LPS Stimulation pretreatment->stimulation viability Cell Viability (MTT Assay) stimulation->viability no_assay Nitric Oxide Assay (Griess Test) stimulation->no_assay elisa Cytokine Quantification (ELISA) stimulation->elisa western Signaling Pathway Analysis (Western Blot) stimulation->western quantification Quantification and Statistical Analysis viability->quantification no_assay->quantification elisa->quantification western->quantification interpretation Interpretation of Anti-inflammatory Effects quantification->interpretation

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

NFkB_Signaling_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) CannabisinD This compound CannabisinD->IKK inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA binds to DNA->genes MAPK_Signaling_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKK3/6 TAK1->MKKs MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKKs->p38 ERK1_2 ERK1/2 MEK1_2->ERK1_2 JNK JNK MKK4_7->JNK AP1 AP-1 p38->AP1 ERK1_2->AP1 JNK->AP1 nucleus Nucleus AP1->nucleus translocates to genes Pro-inflammatory Gene Expression CannabisinD This compound CannabisinD->TAK1 inhibits AP1_n AP-1 DNA DNA AP1_n->DNA binds to DNA->genes

References

Application Notes and Protocols: Neuronal Cell Culture Models for Testing the Neuroprotective Effects of Cannabisin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. The development of neuroprotective therapies is a critical area of research aimed at slowing or preventing this neuronal cell death. Cannabinoids have emerged as promising therapeutic agents due to their demonstrated anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] This document provides detailed application notes and protocols for utilizing neuronal cell culture models to evaluate the neuroprotective efficacy of a novel cannabinoid, Cannabisin D.

Primary neuronal cultures and neuronal cell lines serve as valuable in vitro models to investigate the mechanisms of neurodegeneration and to screen for potential neuroprotective compounds.[3][4] These models allow for the controlled study of cellular and molecular pathways involved in neuronal survival and death. The protocols outlined herein describe methods for culturing primary cortical neurons, inducing neurotoxicity to mimic disease states, and assessing the neuroprotective effects of this compound through various quantitative assays.

Data Presentation: Efficacy of this compound

The following tables summarize hypothetical quantitative data from key experiments designed to assess the neuroprotective properties of this compound.

Table 1: Effect of this compound on Neuronal Viability in Glutamate-Induced Excitotoxicity

Treatment GroupConcentration (µM)Neuronal Viability (%) (Mean ± SD)
Vehicle Control-100 ± 5.2
Glutamate (100 µM)-45.8 ± 4.1
This compound + Glutamate155.2 ± 3.8
This compound + Glutamate572.5 ± 4.5
This compound + Glutamate1088.9 ± 3.9
This compound Only1098.7 ± 4.7

Table 2: Assessment of Apoptosis via Caspase-3 Activity

Treatment GroupConcentration (µM)Relative Caspase-3 Activity (%) (Mean ± SD)
Vehicle Control-100 ± 8.1
Staurosporine (1 µM)-350.4 ± 15.2
This compound + Staurosporine1280.6 ± 12.5
This compound + Staurosporine5195.3 ± 10.8
This compound + Staurosporine10125.1 ± 9.3
This compound Only10102.5 ± 7.6

Table 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Treatment GroupConcentration (µM)Relative ROS Levels (%) (Mean ± SD)
Vehicle Control-100 ± 6.5
H₂O₂ (200 µM)-280.2 ± 11.9
This compound + H₂O₂1225.7 ± 10.1
This compound + H₂O₂5160.4 ± 8.7
This compound + H₂O₂10115.9 ± 7.2
This compound Only1099.1 ± 5.8

Experimental Workflow

The overall experimental workflow for evaluating the neuroprotective effects of this compound is depicted below. This process begins with the establishment of primary neuronal cultures, followed by toxicity screening of the compound, induction of neuronal injury, and subsequent assessment of neuroprotection.

G cluster_0 Phase 1: Culture Preparation cluster_1 Phase 2: Compound Evaluation cluster_2 Phase 3: Neuroprotection Assay cluster_3 Phase 4: Endpoint Analysis A Primary Cortical Neuron Isolation (E18 Rat Embryos) B Cell Plating and Culture (7-10 DIV) A->B C This compound Toxicity Screen B->C D Determine Optimal Non-Toxic Concentration C->D E Pre-treatment with This compound D->E F Induction of Neuronal Injury (e.g., Glutamate, H₂O₂) E->F G Co-incubation F->G H Cell Viability Assay (MTT) G->H I Apoptosis Assay (Caspase-3) G->I J Oxidative Stress Assay (DCFDA) G->J

Experimental workflow for assessing neuroprotection.

Experimental Protocols

Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat embryos.

Materials:

  • Timed-pregnant E18 Sprague-Dawley rat

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Poly-D-lysine (PDL)

  • Laminin

  • Hibernate-E Medium

Protocol:

  • Coat culture plates with 100 µg/mL PDL overnight at 37°C. Wash plates three times with sterile water and allow to dry.

  • On the day of culture, coat PDL-treated plates with 10 µg/mL laminin for at least 4 hours at 37°C.[5]

  • Euthanize the pregnant rat according to approved animal protocols and dissect the E18 embryos.

  • Isolate the cortices from the embryonic brains in ice-cold Hibernate-E medium.

  • Mince the cortical tissue and digest with 0.25% Trypsin-EDTA containing DNase I for 15 minutes at 37°C.

  • Inactivate trypsin with culture medium containing 10% fetal bovine serum.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

  • Aspirate the laminin solution from the plates and plate the neurons at a density of 1 x 10⁵ cells/cm² in pre-warmed Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue to perform half-medium changes every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).

Assessment of Neuronal Viability (MTT Assay)

This assay measures the metabolic activity of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • After the experimental treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plates for 4 hours at 37°C.

  • Carefully aspirate the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Normalize the results to the vehicle-treated control group to determine the percentage of cell viability.

Measurement of Apoptosis (Caspase-3 Activity Assay)

This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

  • Lysis buffer

  • Reaction buffer

Protocol:

  • Following treatment, lyse the cells using the provided lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Determination of Intracellular Reactive Oxygen Species (ROS)

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

  • DCFDA solution (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • After the desired treatment period, remove the culture medium.

  • Wash the cells once with warm PBS.

  • Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

Signaling Pathways

Cannabinoids are known to exert their neuroprotective effects through the modulation of various signaling pathways.[6] A proposed mechanism for this compound involves the activation of cannabinoid receptors (CB1 and CB2), leading to the downstream activation of pro-survival pathways such as PI3K/Akt and the inhibition of pro-inflammatory and apoptotic cascades.

G cluster_0 This compound Signaling A This compound B CB1/CB2 Receptors A->B C PI3K B->C G-protein coupling F Reduced Inflammation (↓ NF-κB, ↓ Cytokines) B->F G Decreased Oxidative Stress B->G D Akt C->D E Inhibition of Apoptosis D->E H Neuronal Survival E->H F->H G->H

References

Investigating the Mechanism of Action of Cannabisin D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin D is a lignanamide naturally occurring in Cannabis sativa. While research specific to this compound is emerging, the broader class of lignanamides is recognized for its significant anti-inflammatory and cytoprotective properties. This document provides a detailed guide for investigating the mechanism of action of this compound, based on the known biological activities of related compounds. It is hypothesized that this compound exerts its effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses, such as the NF-κB and Nrf2 pathways.

These application notes and protocols are intended to serve as a comprehensive resource for researchers aiming to elucidate the precise molecular mechanisms of this compound.

Postulated Mechanism of Action

Based on studies of related lignanamides like Grossamide and Cannabisin F, the proposed mechanism of action for this compound centers on two primary signaling pathways:

  • Inhibition of the NF-κB Signaling Pathway: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the Nuclear Factor-kappa B (NF-κB) pathway, resulting in the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). It is postulated that this compound inhibits this pathway, likely by preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent pro-inflammatory gene expression.[1][2][3]

  • Activation of the Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1). Lignanamides have been shown to activate this pathway, suggesting that this compound may enhance cellular antioxidant capacity and protect against oxidative damage.[4][5][6][7][8][9][10]

Data Presentation

Table 1: Inferred Bioactivity of this compound and Related Lignanamides
CompoundAssayCell LineStimulantIC50 / EC50 (µM)Key FindingsReference
This compound (Inferred) Inhibition of NO ProductionRAW 264.7LPS10 - 50 (Estimated)Expected to reduce nitric oxide production.-
Grossamide Inhibition of TNF-α & IL-6BV2 MicrogliaLPS~20Significantly inhibited pro-inflammatory cytokine secretion.[1][2][3]
Cannabisin F Inhibition of TNF-α & IL-6BV2 MicrogliaLPS10 - 20Suppressed pro-inflammatory cytokine production via SIRT1/NF-κB.[5][6]
This compound (In silico) Molecular DockingP-glycoprotein-Binding Affinity: -10.1 kcal/molPredicted strong interaction with a key drug efflux pump.[11]
Lignans (General) Nrf2 ActivationVariousOxidative StressVariesKnown to induce nuclear translocation of Nrf2 and upregulate HO-1.[4][7][8]

Mandatory Visualizations

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 This compound Intervention cluster_2 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds CannabisinD This compound IKK IKK CannabisinD->IKK inhibits MyD88 MyD88 TLR4->MyD88 activates MyD88->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p65) IkBa_NFkB->NFkB releases Nucleus_NFkB Nuclear NF-κB NFkB->Nucleus_NFkB translocates to nucleus ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus_NFkB->ProInflammatory_Genes activates Inflammation Inflammation ProInflammatory_Genes->Inflammation G cluster_0 Oxidative Stress cluster_1 This compound Intervention cluster_2 Nrf2 Signaling Pathway OxidativeStress Oxidative Stress (e.g., H2O2) Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 induces conformational change CannabisinD This compound CannabisinD->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus_Nrf2 Nuclear Nrf2 Nrf2->Nucleus_Nrf2 translocates to nucleus ARE ARE (Antioxidant Response Element) Nucleus_Nrf2->ARE binds Cytoprotective_Genes Cytoprotective Gene Transcription (HO-1, NQO1) ARE->Cytoprotective_Genes activates Cytoprotection Cytoprotection Cytoprotective_Genes->Cytoprotection G cluster_0 Experimental Workflow start Start: Treat cells with this compound induce_inflammation Induce Inflammation/Oxidative Stress (e.g., LPS, H2O2) start->induce_inflammation cell_viability Assess Cell Viability (MTT/XTT Assay) induce_inflammation->cell_viability measure_inflammation Measure Inflammatory Markers (Griess Assay for NO, ELISA for Cytokines) induce_inflammation->measure_inflammation analyze_pathways Analyze Signaling Pathways (Luciferase Reporter Assays, Western Blot) induce_inflammation->analyze_pathways measure_ros Measure Intracellular ROS (DCFDA Assay) induce_inflammation->measure_ros assess_mito Assess Mitochondrial Health (Mitochondrial Membrane Potential Assay) induce_inflammation->assess_mito end End: Elucidate Mechanism of Action cell_viability->end measure_inflammation->end analyze_pathways->end measure_ros->end assess_mito->end

References

Application Note: The Potential Use of Cannabisin D as a Reference Standard in the Analysis of Cannabinoid-Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabinoid analysis is a critical aspect of research, drug development, and quality control in the burgeoning field of cannabis science. Accurate and reliable quantification of cannabinoids and related compounds is essential for ensuring the safety, efficacy, and consistency of cannabis-based products.[1][2] Reference standards are fundamental to achieving this accuracy, serving as benchmarks for the calibration of analytical instruments and the validation of analytical methods.[1] While deuterated analogs of major cannabinoids like THC and CBD are commonly employed as internal standards, the complex chemical profile of Cannabis sativa necessitates a broader range of well-characterized reference materials.[3]

Cannabisin D, a lignanamide found in the seeds and leaves of Cannabis sativa, presents a potential candidate for use as a specialized reference standard.[4][5][6] Its concentration in the plant is known to increase with exposure to UV light, suggesting its potential as a marker for specific cultivation conditions. This application note outlines a hypothetical framework for the utilization of this compound as a reference standard, specifically as an internal standard for the quantification of other lignanamides and related phenolic compounds in cannabis extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This proposed application aims to enhance the analytical toolkit for a more comprehensive characterization of the cannabis chemotype.

Chemical Properties of this compound:

PropertyValue
Molecular FormulaC36H36N2O8
Molecular Weight624.68 g/mol
IUPAC Name(2E,2'E)-N,N'-(hexane-1,6-diyl)bis(3-(4-hydroxyphenyl)acrylamide)
AppearanceCrystalline solid
SolubilitySoluble in organic solvents such as methanol, ethanol, and acetonitrile

Experimental Protocols

This section details a proposed methodology for the use of this compound as an internal standard for the quantification of other cannabis-derived lignanamides.

Objective

To develop and validate a robust LC-MS/MS method for the simultaneous quantification of target lignanamides (e.g., Cannabisin A, B, C) in cannabis extracts, using this compound as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.

Materials and Reagents
  • Reference Standards: this compound (≥98% purity), Cannabisin A, Cannabisin B, Cannabisin C (or other target lignanamides).

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (LC-MS grade).

  • Cannabis Matrix: Dried and homogenized cannabis flower or seed material.

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with methanol to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of this compound in methanol.

Sample Preparation
  • Extraction:

    • Weigh 1 gram of homogenized cannabis material.

    • Add 10 mL of methanol and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Internal Standard Spiking:

    • To 1 mL of the supernatant, add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the spiked extract onto the cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove interferences.

    • Elute the analytes with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Parameters
  • LC Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-30% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MS/MS Parameters: Optimized for each target analyte and this compound (precursor and product ions, collision energy).

Data Presentation

The following tables represent hypothetical quantitative data obtained from the analysis of three different cannabis batches using the proposed method.

Table 1: Optimized MS/MS Transitions for Target Analytes and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cannabisin A595.3284.125
Cannabisin B597.3286.125
Cannabisin C611.3300.128
This compound (IS) 625.3 314.1 30

Table 2: Hypothetical Quantification of Lignanamides in Cannabis Extracts

Sample IDCannabisin A (µg/g)Cannabisin B (µg/g)Cannabisin C (µg/g)
Batch 0011.252.410.89
Batch 0020.881.980.65
Batch 0031.522.891.12

Table 3: Method Validation Parameters (Hypothetical)

ParameterCannabisin ACannabisin BCannabisin C
Linearity (r²)>0.995>0.995>0.995
LLOQ (ng/mL)111
Accuracy (%)95-10593-10796-104
Precision (RSD%)<5<6<5
Recovery (%)889185

Visualizations

The following diagrams illustrate the proposed experimental workflow and the logic behind using an internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Cannabis Material Extraction Methanolic Extraction Sample->Extraction Spiking Spike with this compound (IS) Extraction->Spiking SPE Solid-Phase Extraction Spiking->SPE Final Reconstitution SPE->Final LCMS LC-MS/MS Analysis Final->LCMS Quant Quantification LCMS->Quant Report Reporting Results Quant->Report

Caption: Proposed workflow for the quantification of lignanamides using this compound as an internal standard.

Internal_Standard_Logic Analyte Target Analyte SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Analyte/IS Peak Area Ratio LCMS->Ratio Concentration Accurate Concentration Ratio->Concentration

References

Experimental Design for In Vivo Studies of Cannabisin D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin D, a lignanamide found in Cannabis sativa, belongs to a class of compounds that have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-hyperlipidemic effects in preclinical studies.[1][2][3] These properties suggest the therapeutic potential of this compound for a variety of pathological conditions. This document provides detailed application notes and protocols for the in vivo evaluation of this compound, designed to assist researchers in the systematic investigation of its pharmacological effects. The protocols described herein are based on established and validated animal models. Given the limited specific in vivo data for this compound, representative data from studies on other lignanamides and cannabinoids are provided for illustrative purposes.

Pharmacokinetics and Toxicity

A crucial first step in the in vivo evaluation of any new chemical entity is the characterization of its pharmacokinetic (PK) profile and an assessment of its safety and toxicity.

Preliminary Pharmacokinetic Profiling

Objective: To determine the basic pharmacokinetic parameters of this compound in a rodent model (e.g., rats or mice) following a single administration.

Protocol:

  • Animal Model: Male Wistar rats (200-250 g) are cannulated in the jugular vein for serial blood sampling.[4]

  • Compound Administration:

    • Intravenous (IV): Administer this compound (e.g., 1-5 mg/kg) dissolved in a suitable vehicle (e.g., a mixture of ethanol, Cremophor EL, and saline) as a bolus injection.

    • Oral (PO): Administer this compound (e.g., 10-50 mg/kg) dissolved or suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) by oral gavage.[4]

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.[5]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Data Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).

Illustrative Pharmacokinetic Parameters of Lignans in Rats

Parameter Secoisolariciresinol Diglucoside (SDG) (Oral) Secoisolariciresinol (SECO) (Oral) Enterodiol (ED) (Oral)
Dose (mg/kg) 40 40 10
Tmax (h) - 0.5 0.5
Cmax (ng/mL) - 1340 160
AUC (ng·h/mL) - 5360 240
t½ (h) - 2.5 1.5
Oral Bioavailability (%) 0 25 < 1

Data are representative from a study on flax lignans in male Wistar rats and are intended for illustrative purposes only.[4]

Acute Toxicity Assessment

Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of this compound in mice.

Protocol:

  • Animal Model: Male and female Swiss albino mice (20-25 g).

  • Dose Escalation: Administer single doses of this compound via the intended clinical route (e.g., oral gavage) in escalating doses to different groups of mice.

  • Observation: Monitor the animals closely for signs of toxicity and mortality for up to 14 days.

  • Endpoint: Determine the LD50 (lethal dose for 50% of the animals) and identify any signs of acute toxicity.

In Vivo Efficacy Models

Based on the known biological activities of lignanamides, the following in vivo models are recommended for evaluating the efficacy of this compound.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.[6]

Protocol:

  • Animal Model: Male Wistar rats (180-220 g).

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Groups 3-5: this compound (e.g., 10, 20, 40 mg/kg, p.o.).

  • Treatment: Administer the respective treatments orally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[7]

  • Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

Illustrative Data for Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Treatment Dose (mg/kg) Paw Volume Increase at 3h (mL) % Inhibition
Vehicle Control - 0.85 ± 0.05 -
Indomethacin 10 0.28 ± 0.03* 67.1
Strictosamide 10 0.75 ± 0.06 11.8
Strictosamide 20 0.64 ± 0.05* 24.7
Strictosamide 40 0.61 ± 0.04* 28.1

*Data are representative from a study on strictosamide, another natural product, and are for illustrative purposes.[9] p < 0.05 compared to vehicle control.

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_pre_treatment Pre-treatment cluster_induction Induction & Measurement cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization (Wistar Rats) grouping Grouping (Control, Positive Control, this compound) animal_acclimatization->grouping dosing Oral Administration (Vehicle, Indomethacin, this compound) grouping->dosing carrageenan_injection Carrageenan Injection (Sub-plantar) dosing->carrageenan_injection paw_measurement Paw Volume Measurement (Plethysmometer at 1, 2, 3, 4, 5h) carrageenan_injection->paw_measurement data_analysis Calculate % Inhibition of Edema paw_measurement->data_analysis

Workflow for assessing anti-inflammatory activity.
Antioxidant Activity: In Vivo Oxidative Stress Model

Objective: To determine the in vivo antioxidant effects of this compound by measuring key oxidative stress markers.

Protocol:

  • Animal Model: Male albino rats.

  • Treatment: Administer this compound (e.g., 100, 200, 400 mg/kg, p.o.) or vehicle daily for a specified period (e.g., 7 days).[10]

  • Tissue Collection: At the end of the treatment period, sacrifice the animals and collect tissues of interest (e.g., liver, brain).

  • Homogenate Preparation: Prepare tissue homogenates in an appropriate buffer.

  • Biochemical Assays:

    • Lipid Peroxidation: Measure malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.[10]

    • Antioxidant Enzymes: Measure the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) levels using established spectrophotometric methods.[10]

  • Data Analysis: Compare the levels of oxidative stress markers in the this compound-treated groups with the control group.

Illustrative Data for In Vivo Antioxidant Activity

Treatment Dose MDA Level (nmol/mg protein) CAT Activity (U/mg protein)
Control - 2.5 ± 0.3 35 ± 4
Cannabis Extract 1.6 mg/g/day 1.8 ± 0.2* 48 ± 5*

*Data are representative from a study on Cannabis sativa extract in mice with AlCl3-induced oxidative stress and are for illustrative purposes.[11] p < 0.05 compared to a disease control group.

Anti-Cancer Activity: Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.

Protocol:

  • Cell Line: Select a human cancer cell line relevant to the proposed therapeutic indication (e.g., A549 lung cancer, HCT116 colon cancer).[12][13]

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.[13]

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups:

    • Group 1: Vehicle control.

    • Group 2: Positive control (standard-of-care chemotherapy).

    • Groups 3-5: this compound at various doses.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.[13]

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Compare tumor growth curves and final tumor weights between the groups.

Illustrative Data for Anti-Cancer Activity (Xenograft Model)

Treatment Dose (mg/kg) Final Tumor Volume (mm³) % Tumor Growth Inhibition
Vehicle Control - 1200 ± 150 -
THC 15 650 ± 80* 45.8
CBN 40 700 ± 95* 41.7

*Data are representative from a study on THC and CBN in an A549 lung cancer xenograft model and are for illustrative purposes.[12] p < 0.05 compared to vehicle control.

Experimental Workflow for Xenograft Tumor Model

G cluster_setup Tumor Establishment cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Implantation (Immunodeficient Mice) cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth grouping Randomization into Groups tumor_growth->grouping treatment_admin Treatment Administration (Vehicle, Positive Control, this compound) grouping->treatment_admin tumor_measurement Tumor Volume Measurement (Calipers) treatment_admin->tumor_measurement euthanasia Euthanasia tumor_measurement->euthanasia tumor_excision Tumor Excision and Weight euthanasia->tumor_excision data_analysis Data Analysis tumor_excision->data_analysis G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB degradation IkB_NFkB->NFkB DNA DNA NFkB_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription CannabisinD This compound CannabisinD->IKK inhibition G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus TAK1 TAK1 Stimulus->TAK1 MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 activation JNK->AP1 activation p38->AP1 activation Gene_Expression Inflammatory Gene Expression AP1->Gene_Expression CannabisinD This compound CannabisinD->MKKs inhibition

References

Application Notes and Protocols for the Pharmacokinetic Profiling of Cannabisin D in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific pharmacokinetic data for Cannabisin D in animal models is not publicly available. The following application notes and protocols are based on established methodologies for the pharmacokinetic analysis of related compounds, specifically lignanamides, to provide a representative framework for studying this compound. The presented quantitative data are illustrative examples derived from studies on other lignanamides and should be replaced with experimental data for this compound.

Introduction

This compound is a lignanamide found in the seeds of Cannabis sativa.[1][2][3] Lignanamides, a class of natural phenols, have garnered interest for their potential biological activities, including antioxidant and anti-inflammatory properties.[4] Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this compound is a critical step in its development as a potential therapeutic agent. This document provides a generalized protocol for conducting pharmacokinetic studies of this compound in a rat model, a common preclinical species for such evaluations.

Data Presentation: Representative Pharmacokinetic Parameters of Lignanamides

The following tables summarize typical pharmacokinetic parameters observed for lignanamides in rats after intravenous (IV) and oral (PO) administration. These values serve as a reference for the expected pharmacokinetic behavior of this compound.

Table 1: Representative Single-Dose Intravenous (IV) Pharmacokinetic Parameters of Lignanamides in Rats

ParameterSymbolUnitExemplary ValueDescription
Half-lifeh3 - 5Time for plasma concentration to decrease by half.
Volume of DistributionVdL/kg1 - 3Apparent volume into which the drug distributes.
ClearanceCLL/h/kg0.01 - 0.05Volume of plasma cleared of the drug per unit time.
Area Under the CurveAUC₀-infng·h/mL1500 - 2500Total drug exposure over time.

Data are hypothetical and based on published values for compounds like phyllanthin and phyltetralin.[5]

Table 2: Representative Single-Dose Oral (PO) Pharmacokinetic Parameters of Lignanamides in Rats

ParameterSymbolUnitExemplary ValueDescription
Peak Plasma ConcentrationCmaxng/mL50 - 200Maximum observed plasma concentration.
Time to Peak ConcentrationTmaxh1 - 2Time to reach Cmax.
Half-lifeh4 - 10Time for plasma concentration to decrease by half.
Area Under the CurveAUC₀-tng·h/mL800 - 1500Total drug exposure over the measured time.
Oral BioavailabilityF%%15 - 30Fraction of the oral dose that reaches systemic circulation.

Data are hypothetical and based on published values for compounds like secoisolariciresinol (SECO) and schisandrol B.[6][7][8]

Experimental Protocols

Animal Model
  • Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old, weighing 200-250 g).

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Formulation and Dosing
  • This compound Preparation:

    • For IV administration, dissolve this compound in a vehicle suitable for injection, such as a mixture of saline, ethanol, and polyethylene glycol 400 (PEG400).

    • For PO administration, suspend this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) or sesame oil.

  • Dose Levels:

    • IV: 1-5 mg/kg

    • PO: 10-50 mg/kg

  • Administration:

    • Administer the IV dose via the tail vein.

    • Administer the PO dose via oral gavage.

Blood Sample Collection
  • Route: Collect blood samples from the jugular vein or via cannulation.

  • Time Points:

    • IV: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

    • PO: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Sample Processing:

    • Collect approximately 0.2 mL of blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of this compound

This method is based on established protocols for the quantification of lignans in biological matrices.[9][10][11]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and an internal standard (IS) would need to be determined experimentally.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

    • Inject an aliquot onto the LC-MS/MS system.

  • Calibration and Quality Control:

    • Prepare calibration standards and quality control (QC) samples by spiking blank rat plasma with known concentrations of this compound.

    • Analyze these along with the study samples to ensure the accuracy and precision of the assay.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_analysis Data Analysis acclimatization Acclimatization of Rats (1 week) fasting Overnight Fasting (before dosing) acclimatization->fasting iv_dose IV Administration (1-5 mg/kg) fasting->iv_dose Dose Administration po_dose Oral Administration (10-50 mg/kg) fasting->po_dose Dose Administration blood_collection Serial Blood Sampling (0-24 hours) iv_dose->blood_collection po_dose->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Storage at -80°C plasma_separation->storage sample_prep Plasma Sample Prep (Protein Precipitation) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_modeling Pharmacokinetic Modeling (NCA) lcms_analysis->pk_modeling parameter_calc Calculation of PK Parameters (t½, AUC, CL, Vd, F%) pk_modeling->parameter_calc

Caption: Workflow for the pharmacokinetic study of this compound in rats.

Hypothetical Metabolic Pathway of a Lignanamide

Lignanamides can undergo several metabolic transformations, including hydrolysis of the amide bond and phase I and phase II metabolism of the phenolic moieties.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism hydrolysis Amide Hydrolysis metabolite1 Phase I Metabolites hydrolysis->metabolite1 demethylation O-Demethylation demethylation->metabolite1 hydroxylation Hydroxylation hydroxylation->metabolite1 glucuronidation Glucuronidation metabolite2 Phase II Conjugates glucuronidation->metabolite2 sulfation Sulfation sulfation->metabolite2 parent This compound (Parent Compound) parent->hydrolysis CYP450 Enzymes parent->demethylation CYP450 Enzymes parent->hydroxylation CYP450 Enzymes metabolite1->glucuronidation UGTs, SULTs metabolite1->sulfation UGTs, SULTs excretion Excretion (Urine and Feces) metabolite2->excretion

Caption: A potential metabolic pathway for a lignanamide like this compound.

References

Formulation of Cannabisin D for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of Cannabisin D, a lignanamide compound isolated from Cannabis sativa, intended for preclinical research. Due to the limited publicly available data on this compound, the formulation strategies outlined here are based on established methods for other poorly water-soluble cannabinoids, such as Cannabidiol (CBD) and Tetrahydrocannabinol (THC). These cannabinoids share physicochemical characteristics with this compound, notably high lipophilicity and low aqueous solubility, which present significant challenges for achieving adequate bioavailability in preclinical models.

Physicochemical Properties and Formulation Challenges

This compound is a lipophilic molecule, a characteristic shared by many cannabinoids which are classified under the Biopharmaceutics Classification System (BCS) as Class II compounds (low solubility, high permeability).[1][2] The primary challenge in developing formulations for preclinical studies is to enhance the solubility and dissolution rate of this compound to ensure sufficient absorption and systemic exposure.

Table 1: Physicochemical Properties of this compound and Representative Cannabinoids

PropertyThis compoundCannabidiol (CBD)
Molecular Formula C36H36N2O8C21H30O2
Molecular Weight 624.7 g/mol [3]314.5 g/mol
LogP (predicted) ~4.9[3]~6.3[1]
Aqueous Solubility Very Low (predicted)~0.7 µg/mL[4]

Note: Data for this compound is limited. Predicted values are used where experimental data is unavailable. CBD is presented as a well-studied comparator.

Furthermore, cannabinoids are susceptible to degradation from light and oxidation.[5] Therefore, formulations must be developed and stored with protective measures to ensure stability.

Recommended Formulation Strategies

Based on successful strategies for other cannabinoids, lipid-based formulations and amorphous solid dispersions are recommended for enhancing the oral bioavailability of this compound.

Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) are a highly effective approach for lipophilic compounds.[4] They can improve solubility, enhance absorption through lymphatic pathways, and protect the drug from degradation.

2.1.1. Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

2.1.2. Nanoemulsions

Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm. The small droplet size provides a large surface area for drug absorption.

Amorphous Solid Dispersions

Amorphous solid dispersions involve dispersing the drug in a molecularly amorphous state within a hydrophilic polymer matrix. This prevents the drug from crystallizing, thereby increasing its dissolution rate and apparent solubility.

Experimental Protocols

Protocol 1: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS formulation of this compound for oral administration in preclinical models.

Materials:

  • This compound

  • Carrier Oil (e.g., Medium Chain Triglycerides - MCT oil, Sesame oil)

  • Surfactant (e.g., Polysorbate 80 - Tween® 80, Cremophor® EL)

  • Co-surfactant (e.g., Ethanol, Propylene Glycol, Transcutol®)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Water bath or incubator

Methodology:

  • Solubility Screening:

    • Determine the saturation solubility of this compound in various oils, surfactants, and co-surfactants.

    • Add an excess amount of this compound to a known volume of each excipient in a glass vial.

    • Stir the mixture at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • Centrifuge the samples to separate the undissolved drug.

    • Analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC-UV).

  • Ternary Phase Diagram Construction:

    • Based on the solubility data, select the most suitable oil, surfactant, and co-surfactant.

    • Construct a ternary phase diagram to identify the self-emulsifying region. This is done by mixing the selected excipients in different ratios and observing the formation of an emulsion upon dilution with water.

  • Preparation of the SEDDS Formulation:

    • Based on the ternary phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Accurately weigh the components and mix them in a glass vial.

    • Dissolve the required amount of this compound in the excipient mixture with gentle stirring and warming if necessary (not exceeding 40°C to prevent degradation) until a clear solution is obtained.[6]

  • Characterization of the SEDDS:

    • Emulsification Time and Droplet Size Analysis: Dilute a small amount of the SEDDS formulation with a specified volume of water (e.g., 1:100) and measure the time it takes to form a stable emulsion. Determine the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Drug Content: Determine the concentration of this compound in the formulation using a validated analytical method.

Table 2: Example of a Generic SEDDS Formulation for a Poorly Soluble Cannabinoid

ComponentFunctionExample Concentration (% w/w)
CannabinoidActive Pharmaceutical Ingredient1-5
MCT OilOil Phase30-40
Polysorbate 80Surfactant40-50
EthanolCo-surfactant10-20
Protocol 2: Preparation of a this compound Nanoemulsion

Objective: To prepare a nanoemulsion formulation of this compound for enhanced oral or parenteral administration.

Materials:

  • This compound-loaded oil phase (from Protocol 1, step 3, without co-surfactant)

  • Aqueous phase (e.g., distilled water, phosphate-buffered saline)

  • High-pressure homogenizer or ultrasonicator

Methodology:

  • Preparation of the Pre-emulsion:

    • Prepare the oil phase containing this compound and surfactant as described in Protocol 1.

    • Slowly add the aqueous phase to the oil phase while stirring at high speed with a magnetic stirrer to form a coarse pre-emulsion.

  • Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure (e.g., 5 cycles at 15,000 psi).

    • Alternatively, sonicate the pre-emulsion using a probe sonicator until a translucent nanoemulsion is formed.

  • Characterization:

    • Droplet Size and Zeta Potential: Measure the mean droplet size, PDI, and zeta potential of the nanoemulsion using a DLS instrument. A narrow PDI and a zeta potential of at least ±20 mV are desirable for stability.

    • Drug Entrapment Efficiency: Determine the amount of this compound entrapped in the nanoemulsion by separating the free drug from the emulsion (e.g., by ultracentrifugation) and quantifying the drug in both fractions.

Stability Testing Protocol

Objective: To assess the stability of the this compound formulation under different storage conditions.

Materials:

  • Prepared this compound formulation

  • Stability chambers (controlled temperature and humidity)

  • Light-protective containers (e.g., amber glass vials)

Methodology:

  • Sample Preparation: Aliquot the formulation into light-protective containers.

  • Storage Conditions: Store the samples at various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH) and refrigerated (2-8°C).[7][8] Protect one set of samples from light at each condition.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for:

    • Appearance (e.g., color change, phase separation)

    • Droplet size and PDI (for emulsions)

    • This compound content and purity (presence of degradation products) by a stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_stability Stability Testing solubility Solubility Screening phase_diagram Ternary Phase Diagram (for SEDDS) solubility->phase_diagram preparation Formulation Preparation phase_diagram->preparation droplet_size Droplet Size & PDI preparation->droplet_size drug_content Drug Content preparation->drug_content zeta_potential Zeta Potential (for Nanoemulsion) preparation->zeta_potential storage Storage at Different Conditions preparation->storage analysis Analysis at Time Points storage->analysis

Caption: Experimental workflow for this compound formulation.

cannabinoid_signaling cluster_receptor Cannabinoid Receptor Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Cannabinoid This compound (Ligand) CB1_CB2 CB1/CB2 Receptors (GPCR) Cannabinoid->CB1_CB2 G_protein Gi/o Protein Coupling CB1_CB2->G_protein AC Adenylyl Cyclase (AC) Inhibition G_protein->AC MAPK MAPK Pathway Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neurotransmitter Modulation of Neurotransmitter Release PKA->Neurotransmitter Gene_Expression Changes in Gene Expression MAPK->Gene_Expression

Caption: Postulated signaling pathway for this compound.

References

Troubleshooting & Optimization

Challenges in the isolation of minor lignanamides like Cannabisin D.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of minor lignanamides, with a specific focus on challenges related to Cannabisin D.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating minor lignanamides like this compound from plant matrices such as Cannabis sativa L. seeds?

A1: The main challenges include:

  • Low Abundance: Minor lignanamides are present in very low concentrations, making their detection and quantification difficult.[1]

  • Complex Matrix: The plant extract is a complex mixture containing numerous other compounds, including major cannabinoids, fatty acids, and other phenolic compounds, which can interfere with the separation process.[2]

  • Structural Similarity: Many lignanamides and other co-extractives have very similar chemical structures and polarities, leading to co-elution during chromatographic separation.

  • Potential for Degradation: Some compounds can be sensitive to heat, light, or pH changes during the extraction and purification process, potentially leading to degradation and lower yields.

Q2: What are the initial steps recommended for enriching the lignanamide fraction from a crude hemp seed extract?

A2: A common initial step is solvent-solvent partitioning. After an initial extraction with a polar solvent like ethanol or methanol, the crude extract is typically suspended in a water-methanol mixture and then partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.[3] This helps to separate compounds based on their polarity and enrich the desired lignanamide fraction in one of the partitions, typically the ethyl acetate fraction, while removing highly nonpolar compounds like lipids (in the hexane fraction) and very polar compounds (in the aqueous fraction).

Q3: Which chromatographic techniques are most effective for the final purification of this compound?

A3: High-performance liquid chromatography (HPLC), particularly preparative HPLC, is the method of choice for the final purification of minor lignanamides due to its high resolution and efficiency.[4][5] Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape.[4] Due to the complexity of the extract, a multi-step chromatographic approach, including initial fractionation by flash chromatography or medium-pressure liquid chromatography (MPLC) followed by preparative HPLC, is often necessary.[6]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inefficient Initial Extraction Optimize extraction parameters such as solvent-to-solid ratio, extraction time, and temperature. For lignanamides, ethanol or methanol are effective solvents. Ensure the plant material is finely ground to maximize surface area for extraction.[7]
Loss During Solvent Partitioning Ensure proper pH adjustment of the aqueous phase during partitioning to minimize the loss of target compounds into undesired phases. Perform multiple extractions with the organic solvent at each partitioning step to ensure complete transfer of the compound of interest.
Degradation of this compound Avoid high temperatures and prolonged exposure to light during all steps of the isolation process.[8] Use of amber glassware and temperature-controlled rotary evaporators is recommended. Assess the stability of this compound under different pH conditions if acidic or basic mobile phases are used in chromatography.
Suboptimal Chromatographic Conditions Develop and optimize the HPLC method at an analytical scale before scaling up to preparative scale. Experiment with different solvent gradients, flow rates, and column temperatures to achieve the best separation and recovery.
Incomplete Elution from the Column After a gradient run, ensure the column is flushed with a strong solvent to elute any strongly retained compounds, which might include the target compound if the gradient was not optimal.
Problem 2: Co-elution of this compound with Other Compounds

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Similar Polarity of Compounds Modify the mobile phase composition. Changing the organic solvent (e.g., from methanol to acetonitrile) or the pH of the aqueous phase can alter the selectivity of the separation. A shallower gradient over a longer run time can also improve the resolution of closely eluting peaks.
Inadequate Column Chemistry If co-elution persists, try a column with a different stationary phase chemistry. For example, a phenyl-hexyl column might offer different selectivity compared to a standard C18 column for aromatic compounds like lignanamides.
Column Overloading in Preparative HPLC Reduce the injection volume or the concentration of the sample being loaded onto the preparative column. Overloading can lead to peak broadening and loss of resolution. Perform a loading study at the analytical scale to determine the optimal loading capacity.
Presence of Isomers or Structurally Related Compounds Employ two-dimensional HPLC (2D-HPLC) for very complex separations. This involves using two columns with different selectivities to resolve compounds that co-elute in the first dimension.

Experimental Protocols

General Protocol for the Isolation of Lignanamides from Hemp Seed

This protocol is a general guideline based on literature for the isolation of lignanamides and should be optimized for the specific target compound, this compound.

  • Extraction:

    • Grind dried hemp seeds to a fine powder.

    • Extract the powder with 95% ethanol at room temperature with stirring for 24 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in a 9:1 methanol-water mixture.

    • Perform liquid-liquid partitioning successively with hexane, chloroform, and ethyl acetate.

    • Collect each fraction and evaporate the solvent to yield the respective extracts. The lignanamide fraction is expected to be enriched in the ethyl acetate fraction.

  • Chromatographic Purification:

    • Step 1: Flash Chromatography:

      • Subject the ethyl acetate fraction to flash chromatography on a silica gel column.

      • Elute with a gradient of n-hexane and ethyl acetate of increasing polarity.

      • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing lignanamides.

    • Step 2: Preparative HPLC:

      • Pool the lignanamide-rich fractions from flash chromatography and concentrate.

      • Purify the concentrated fraction using a preparative reversed-phase C18 HPLC column.

      • Use a gradient of water (with 0.1% formic acid) and methanol or acetonitrile as the mobile phase.

      • Monitor the elution profile with a UV detector and collect the peaks corresponding to this compound based on retention time from analytical HPLC analysis.

Quantitative Data

Compound/Fraction Plant Part Extraction Method Reported Yield Reference
Total CannabinoidsInflorescencesEthanol Extraction1.3-2.7% (CBD)[9]
Hemp Seed OilSeedsSoxhlet (Hexane)~37.5%[10]
Hemp Seed OilSeedsUltrasound-assisted~31.6%[10]
Total LignansSeedsNot specified32 mg/100g DW[1]

Visualizations

Experimental Workflow for Lignanamide Isolation

experimental_workflow start Hemp Seeds extraction Ethanol Extraction start->extraction partitioning Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning flash_chrom Flash Chromatography (Silica Gel) partitioning->flash_chrom Ethyl Acetate Fraction prep_hplc Preparative HPLC (C18 Reversed-Phase) flash_chrom->prep_hplc Lignanamide-rich Fractions end Isolated this compound prep_hplc->end

Caption: A generalized workflow for the isolation of this compound from hemp seeds.

Potential Anti-inflammatory and Antioxidant Signaling Pathways of this compound

Based on the known activities of other cannabinoids and related phenolic compounds, this compound may exert its anti-inflammatory and antioxidant effects through the modulation of the NF-κB and Nrf2 signaling pathways.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway cannabisin_d_inflam This compound nfkb_inhibition Inhibition of NF-κB Pathway cannabisin_d_inflam->nfkb_inhibition pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb_inhibition->pro_inflammatory Reduced Expression cannabisin_d_antiox This compound nrf2_activation Activation of Nrf2 Pathway cannabisin_d_antiox->nrf2_activation antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) nrf2_activation->antioxidant_enzymes Increased Expression

Caption: Postulated signaling pathways for the bioactivity of this compound.

References

Technical Support Center: Optimizing Cannabisin D Extraction from Cannabis Biomass

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Cannabisin D from cannabis biomass.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a lignanamide, a class of phenolic compounds found in Cannabis sativa.[1][2] Lignanamides are of growing interest due to their potential bioactive properties, including antioxidant and anti-inflammatory effects. The unique structure of this compound makes it a target for drug discovery and development.

Q2: Which part of the cannabis plant is the best source for this compound?

A2: Lignanamides like cannabisins are primarily found in the seeds and fruits of the cannabis plant. While other parts of the plant may contain these compounds, the highest concentrations are typically in the seeds. Therefore, for maximizing the yield of this compound, hemp seeds are the recommended starting material.

Q3: What are the most effective solvents for extracting this compound?

A3: this compound, as a lignanamide, is a polar molecule. Therefore, polar solvents are generally more effective for its extraction. Ethanol, methanol, and acetone, as well as their aqueous mixtures, are commonly used for extracting phenolic compounds from cannabis.[3] Studies on lignanamide extraction from hemp seed have shown that a binary mixture of acetone and water (1:1) can be optimal for achieving high total phenolic content and antioxidant activity.[1] Ethanol is also a highly effective and commonly used solvent for lignanamide extraction.

Q4: What analytical methods are recommended for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the analysis and quantification of lignanamides.[4][5] HPLC allows for the separation of this compound from other co-extracted compounds, and MS provides sensitive and specific detection. Gas chromatography (GC) can also be used, but it may require derivatization of the molecule.[6]

Q5: How can I purify this compound from the crude extract?

A5: Purification of lignanamides from crude plant extracts is typically achieved using chromatographic techniques.[7] A multi-step approach is often necessary to achieve high purity. This can include:

  • Solid-Phase Extraction (SPE): To remove major interfering compounds.

  • Column Chromatography: Using silica gel or other stationary phases to separate compounds based on polarity.

  • Preparative HPLC: For the final purification of this compound to a high degree of purity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Extraction Yield of this compound Inappropriate Solvent: The solvent used may not be optimal for extracting polar lignanamides.Use polar solvents such as ethanol, methanol, acetone, or their aqueous mixtures. An acetone-water (1:1) mixture has been shown to be effective for extracting phenolic compounds from hemp seeds.[1]
Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract the target compound.Optimize extraction time and temperature. For solvent extraction, longer durations (e.g., 2-8 hours) and slightly elevated temperatures (e.g., 40-60°C) can improve yield. However, be cautious of potential degradation at very high temperatures.
Improper Biomass Preparation: The particle size of the cannabis biomass may be too large, limiting solvent penetration.Grind the cannabis seeds or other biomass to a fine, uniform powder to increase the surface area available for extraction.
Co-extraction of Unwanted Compounds (e.g., fats, chlorophyll) Use of Non-polar Solvents: If using a less polar solvent, it will also extract lipids and other non-polar compounds.Employ a defatting step prior to extraction. This can be done by pre-extracting the biomass with a non-polar solvent like hexane to remove lipids. Alternatively, use more polar solvents that have lower solubility for fats.
Extraction from Chlorophyll-rich material: If using leaves or flowers, chlorophyll will be co-extracted, especially with ethanol.For chlorophyll removal, you can perform a post-extraction liquid-liquid partitioning with a non-polar solvent or use activated carbon treatment, though the latter may lead to some loss of the target compound.
Degradation of this compound during Processing Exposure to High Temperatures: Lignanamides can be sensitive to high temperatures, which can lead to degradation.Use lower temperatures during solvent evaporation (e.g., under vacuum with a rotary evaporator at <50°C).
Exposure to Light and Air: Phenolic compounds can be susceptible to oxidation when exposed to light and air for prolonged periods.Protect the extract from light by using amber glassware and minimize exposure to air by working quickly or under an inert atmosphere (e.g., nitrogen). Store extracts at low temperatures (-20°C) in the dark.
Poor Separation during Chromatography Inappropriate Stationary or Mobile Phase: The chosen chromatographic conditions may not be suitable for separating this compound from other closely related compounds.For HPLC, a C18 column is commonly used for lignanamide separation with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic or acetic acid) and a polar organic solvent like acetonitrile or methanol.[4]
Sample Overload: Injecting too much crude extract onto the column can lead to poor peak shape and resolution.Dilute the sample before injection or use a column with a higher loading capacity for preparative chromatography.

Data Presentation

Table 1: Comparison of Solvents for Extraction of Phenolic Compounds from Hemp Seed

Solvent SystemTotal Phenolic Content (mg GAE/g extract)Reference
Acetone-Water (1:1)53.65[1]
EthanolNot specified directly for total phenolics, but noted as an effective solvent for lignanamides.[3]
MethanolNoted as more efficient than ethanol for long maceration times for phenolic extraction from cannabis leaves.[3]

GAE: Gallic Acid Equivalents. Data is for total phenolic content, which includes lignanamides, as specific yield data for this compound is limited.

Table 2: General Comparison of Extraction Methods for Cannabinoids and Phenolic Compounds from Cannabis

Extraction MethodTypical YieldAdvantagesDisadvantages
Maceration VariableSimple, low costTime-consuming, potentially lower efficiency
Soxhlet Extraction Higher than macerationMore efficient than macerationRequires heat, which can degrade sensitive compounds; solvent intensive
Ultrasound-Assisted Extraction (UAE) HighFaster extraction times, increased efficiencyRequires specialized equipment
Supercritical Fluid Extraction (SFE) with CO₂ Variable"Green" solvent, tunable selectivityHigh initial equipment cost

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of this compound from Cannabis Seeds

This protocol is a synthesized methodology based on general procedures for lignanamide extraction from plant materials.

  • Biomass Preparation:

    • Grind dried cannabis seeds into a fine powder (e.g., 40-60 mesh).

    • (Optional but recommended) Defat the seed powder by stirring with n-hexane (1:5 w/v) for 1 hour at room temperature. Filter and discard the hexane. Repeat this step twice. Air-dry the defatted powder.

  • Extraction:

    • Suspend the defatted seed powder in a 1:1 mixture of acetone and water (1:10 w/v).

    • Place the suspension in an ultrasonic bath and sonicate for 30 minutes at 40°C.

    • After sonication, stir the mixture for 4 hours at 40°C.

    • Separate the solid material by centrifugation (e.g., 4000 rpm for 15 minutes) or filtration.

    • Collect the supernatant (the extract).

    • Repeat the extraction process on the solid residue with fresh solvent to maximize yield. Pool the supernatants.

  • Solvent Removal:

    • Remove the acetone from the pooled supernatant using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

    • The remaining aqueous extract can be freeze-dried to obtain a solid crude extract.

  • Quantification (via HPLC):

    • Dissolve a known amount of the crude extract in the HPLC mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

    • Analyze using a C18 HPLC column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

    • Monitor at a wavelength determined by the UV spectrum of a this compound standard (if available) or a representative lignanamide.

Protocol 2: Purification of this compound using Column Chromatography

This is a general protocol for the fractionation of a crude plant extract.

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent like hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent completely.

    • Carefully load the dried, extract-adsorbed silica onto the top of the packed column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or linear gradient.

    • Example of a stepwise gradient:

      • 100% Hexane

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate

      • ...and so on, up to 100% Ethyl Acetate, followed by a more polar solvent like methanol if necessary.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate tubes.

    • Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify which fractions contain this compound.

    • Pool the fractions containing the compound of interest.

    • For higher purity, the pooled fractions can be subjected to further purification using preparative HPLC.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Biomass Preparation cluster_extraction Extraction cluster_purification Purification & Analysis start Cannabis Seeds grinding Grinding start->grinding defatting Defatting (with Hexane) grinding->defatting extraction Solvent Extraction (e.g., Acetone:Water 1:1) defatting->extraction centrifugation Centrifugation / Filtration extraction->centrifugation supernatant Crude Extract (Supernatant) centrifugation->supernatant residue Solid Residue centrifugation->residue evaporation Solvent Evaporation supernatant->evaporation purification Column Chromatography evaporation->purification analysis HPLC Analysis purification->analysis pure_compound Pure this compound analysis->pure_compound

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Logic start Low this compound Yield? solvent Check Solvent Polarity start->solvent Yes time_temp Optimize Time & Temperature solvent->time_temp Polar solvent used solution1 Use Polar Solvent (e.g., Acetone:Water) solvent->solution1 Non-polar solvent used grind Check Biomass Particle Size time_temp->grind Optimized solution2 Increase Extraction Time/Temp time_temp->solution2 Not Optimized solution3 Grind Biomass Finely grind->solution3 Particle size too large end Yield Improved grind->end Optimal solution1->end solution2->end solution3->end

Caption: Troubleshooting Logic for Low Extraction Yield.

References

Technical Support Center: Optimizing Cannabinoid Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of cannabinoids in High-Performance Liquid Chromatography (HPLC) analysis.

A Note on "Cannabisin D": Publicly available scientific literature and databases contain limited to no specific information on a compound named "this compound." The guidance provided here focuses on improving the HPLC resolution of common and well-documented cannabinoids. The principles and troubleshooting steps are broadly applicable and should serve as a valuable resource for the analysis of various cannabinoid compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for cannabinoid analysis?

A1: The most frequently used stationary phase for cannabinoid analysis is C18-modified silica.[1][2][3][4][5] These columns provide excellent hydrophobic retention for the relatively non-polar cannabinoid molecules. Solid-core particle technology can further enhance peak resolution and symmetry.[1]

Q2: How can I optimize my mobile phase for better cannabinoid resolution?

A2: Mobile phase optimization is critical for achieving good resolution. A common approach is to use a gradient elution with a mixture of an aqueous solvent (often water with an additive) and an organic solvent (typically acetonitrile or methanol).[1][6][7] Adding a small percentage of formic acid (e.g., 0.1%) to both the aqueous and organic phases can improve peak shape.[1][3] For complex mixtures, using a ternary mobile phase system (e.g., water, methanol, and acetonitrile) can provide unique selectivity and improve the resolution of isomers.[6][7]

Q3: What should I do if I'm observing peak tailing for my cannabinoid analytes?

A3: Peak tailing in cannabinoid analysis can be caused by several factors, including secondary interactions with the silica stationary phase, column overload, or issues with the mobile phase. To mitigate tailing, consider adding a buffer, such as ammonium formate, to your mobile phase to reduce silanol interactions.[6][7][8] Ensuring your mobile phase pH is appropriate and consistent is also crucial. Additionally, check for column overload by injecting a more dilute sample.[9][10][11]

Q4: How can I improve the separation of cannabinoid isomers like Δ8-THC and Δ9-THC?

A4: Separating isomers like Δ8-THC and Δ9-THC can be challenging. A strategy to improve their resolution is to adjust the organic modifier in the mobile phase.[6][7] For instance, a mobile phase containing a mixture of acetonitrile and methanol can enhance the separation of these isomers compared to using either solvent alone.[6][7] Fine-tuning the gradient profile and flow rate can also contribute to better resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of cannabinoids and provides step-by-step solutions.

Issue 1: Poor Resolution Between Cannabinoid Peaks

Symptoms:

  • Overlapping or co-eluting peaks.

  • Inability to accurately quantify individual cannabinoids.

Possible Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Composition Modify the organic solvent ratio (e.g., acetonitrile to methanol) or introduce a ternary mobile phase.[6][7] Adjust the concentration of additives like formic acid or ammonium formate.[3][6][7]
Inappropriate Gradient Program Optimize the gradient slope and duration. A shallower gradient can improve the separation of closely eluting compounds.
Incorrect Column Chemistry Ensure you are using a suitable stationary phase, typically C18.[1][2][3][4][5] Consider a column with a different C18 bonding or a phenyl-hexyl phase for alternative selectivity.
High Flow Rate Reduce the flow rate to allow for better mass transfer and improved separation.[2]
Elevated Temperature Optimize the column temperature. While higher temperatures can decrease viscosity and improve efficiency, they can also affect selectivity.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Reduced peak height and inaccurate integration.

Possible Causes & Solutions:

CauseSolution
Secondary Silanol Interactions Add a buffer like ammonium formate to the mobile phase to mask residual silanols on the stationary phase.[6][7][8]
Column Overload Inject a smaller sample volume or dilute your sample.[9][10][11]
Mobile Phase pH Issues Ensure the mobile phase pH is stable and appropriate for the analytes. The addition of an acid like formic acid helps to keep acidic cannabinoids in their protonated form.[1][3]
Column Contamination or Degradation Flush the column with a strong solvent or replace it if it's old or has been subjected to harsh conditions.

Data Presentation

Table 1: Example HPLC Parameters for Cannabinoid Analysis

ParameterCondition 1Condition 2Condition 3
Column Waters Cortecs C18+ (100 mm × 2.1 mm, 2.7 μm)[1]SOLAS 100 Å C18 (150 mm × 4.6 mm, 5 μm)[2]Evoke C18 (15 cm x 4.6 mm, 3 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[1]Water[2]Water + 0.1% Formic Acid + 7.5 mM Ammonium Formate[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]Acetonitrile[2]Acetonitrile + 0.1% Formic Acid[6]
Gradient 50% B to 95% B in 5 min[1]Isocratic: 75% B[2]75% B to 90% B in 15 min[6]
Flow Rate 0.3 mL/min[1]1.5 mL/min[2]2.0 mL/min[6]
Detection DAD-MS/MS[1]UV/Vis at 214 nm[2]UV at 228 nm[6]

Experimental Protocols

Protocol 1: General Gradient HPLC Method for Cannabinoid Profiling

This protocol is a starting point for developing a robust gradient HPLC method for the separation of multiple cannabinoids.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[6]

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

  • Gradient Program:

    • Start at 75% Mobile Phase B.

    • Linearly increase to 90% Mobile Phase B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.[6]

  • Flow Rate: 1.5 mL/min.[6]

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 228 nm.[6]

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_start Start cluster_investigation Initial Investigation cluster_optimization Optimization Strategies cluster_resolution Resolution start HPLC Analysis Issue (e.g., Poor Resolution) check_mobile_phase Check Mobile Phase - Composition - pH - Freshly Prepared? start->check_mobile_phase Initial Checks check_column Inspect Column - Age - Pressure - Contamination? start->check_column optimize_gradient Optimize Gradient - Shallower Slope - Adjust Time check_mobile_phase->optimize_gradient modify_mobile_phase Modify Mobile Phase - Change Organic Ratio - Add Buffer (Ammonium Formate) check_mobile_phase->modify_mobile_phase If Issue Persists adjust_flow_rate Adjust Flow Rate - Decrease for Better Separation check_column->adjust_flow_rate change_column Change Column - Different C18 Phase - Phenyl-Hexyl check_column->change_column If Column is Faulty resolution_achieved Resolution Achieved optimize_gradient->resolution_achieved modify_mobile_phase->resolution_achieved adjust_flow_rate->resolution_achieved change_column->resolution_achieved

Caption: A workflow diagram for troubleshooting poor resolution in HPLC analysis.

Peak_Tailing_Troubleshooting start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Mobile Phase pH Issue start->cause3 cause4 Column Contamination start->cause4 solution1 Add Buffer to Mobile Phase (e.g., Ammonium Formate) cause1->solution1 solution2 Dilute Sample or Inject Smaller Volume cause2->solution2 solution3 Verify and Adjust Mobile Phase pH cause3->solution3 solution4 Flush or Replace Column cause4->solution4

Caption: A logical diagram outlining the causes and solutions for peak tailing.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Cannabisin D

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Cannabisin D is a less common cannabinoid, and as such, specific analytical methodologies and data regarding its LC-MS/MS analysis are not widely available in scientific literature. The following troubleshooting guides, FAQs, and protocols have been compiled based on established best practices for the analysis of other cannabinoids and are intended to serve as a comprehensive starting point for researchers. It is crucial to validate all methods for the specific matrix and instrumentation used.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1][2] In complex matrices like plant material, edibles, or biological fluids, these effects can be significant and compromise the reliability of your results.

Q2: What are the most common causes of matrix effects in this compound analysis?

A2: The primary causes of matrix effects include:

  • Co-eluting endogenous compounds: Lipids, sugars, and pigments from the sample matrix can interfere with the ionization of this compound.[3][4]

  • High analyte concentration: Injecting a sample that is too concentrated can lead to detector saturation and non-linear responses.

  • Inadequate sample preparation: Failure to sufficiently remove interfering compounds during sample cleanup is a major contributor to matrix effects.[2]

  • Ionization source competition: Matrix components can compete with this compound for ionization in the MS source, leading to signal suppression.[2]

Q3: How can I minimize matrix effects during my LC-MS/MS analysis of this compound?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.[5][6]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.

  • Sample Dilution: A simple "dilute-and-shoot" approach can reduce the concentration of interfering compounds, though this may impact sensitivity.[7]

  • Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[8]

Q4: What are the expected stability characteristics of this compound?

A4: While specific stability data for this compound is limited, cannabinoids, in general, are susceptible to degradation by light, heat, and oxidation.[9][10] It is recommended to store standards and samples in the dark at low temperatures (-20°C or below) and to minimize their exposure to air.[9][10] Stability studies should be performed under your specific storage and handling conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.

Problem Potential Cause Troubleshooting Steps
Low or no signal for this compound Ion Suppression: Co-eluting matrix components are suppressing the ionization of your analyte.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE or LLE. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone. 3. Dilute the Sample: Analyze a more diluted sample to reduce the concentration of interfering compounds. 4. Check Instrument Parameters: Ensure the MS source settings are optimized for this compound.
Poor Peak Shape (Tailing, Fronting, or Splitting) Matrix Overload: High concentrations of matrix components are affecting the chromatography. Column Contamination: Buildup of matrix components on the analytical column.1. Dilute the Sample: Reduce the amount of matrix injected onto the column. 2. Implement a Guard Column: Protect the analytical column from strongly retained matrix components. 3. Wash the Column: Perform a thorough column wash with a strong solvent. 4. Optimize Mobile Phase: Adjust the mobile phase composition to improve peak shape.
Inconsistent or Irreproducible Results Variable Matrix Effects: Differences in the matrix composition between samples are causing inconsistent ion suppression or enhancement.1. Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to your samples. 3. Standardize Sample Preparation: Ensure your sample preparation protocol is consistent and reproducible for all samples.
High Background Noise Contamination: The LC-MS system is contaminated with matrix components from previous injections.1. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source. 2. Flush the LC System: Flush the entire LC system with a strong solvent to remove contaminants. 3. Use a Diverter Valve: Divert the flow to waste during the early and late parts of the chromatogram where highly polar or non-polar interferences may elute.

Experimental Protocols

The following are generalized protocols for common sample preparation techniques. These should be optimized for your specific sample matrix and this compound.

Solid-Phase Extraction (SPE) Protocol for Plant Material

This protocol is a starting point for extracting this compound from complex plant matrices.

  • Sample Homogenization: Cryo-grind the plant material to a fine, homogenous powder.

  • Extraction:

    • Weigh 100 mg of the homogenized sample into a centrifuge tube.

    • Add 5 mL of methanol/water (80:20, v/v).[2]

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction on the pellet with another 5 mL of methanol/water.

    • Combine the supernatants.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the combined supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water to remove polar impurities.

    • Elution: Elute this compound with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Edibles (e.g., Chocolates)

This protocol is designed to extract cannabinoids from fatty food matrices.

  • Sample Preparation:

    • Homogenize the edible product.

    • Weigh 1 g of the homogenized sample into a centrifuge tube.

  • Extraction:

    • Add 10 mL of a suitable organic solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

    • Add an internal standard.

    • Vortex for 2 minutes and sonicate for 20 minutes to ensure thorough extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Liquid-Liquid Partitioning:

    • Add 5 mL of acetonitrile to the tube.

    • Vortex for 2 minutes to partition the cannabinoids into the acetonitrile layer.

    • Centrifuge to separate the layers.

    • Carefully transfer the acetonitrile (bottom) layer to a clean tube.

  • Final Preparation:

    • Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes representative recovery and matrix effect data for common cannabinoids using different extraction techniques. While not specific to this compound, this data provides a useful comparison of the effectiveness of these methods.

Table 1: Comparison of Sample Preparation Techniques for Cannabinoid Analysis

AnalyteSample Preparation MethodMatrixRecovery (%)Matrix Effect (%)
Δ9-THC SPE (C18)Plasma85 - 95-10 to +5
LLE (Hexane/Ethyl Acetate)Chocolate70 - 85-15 to -5
Dilute-and-Shoot (1:10)Urine>90-25 to -10
CBD SPE (C18)Plasma88 - 98-8 to +3
LLE (Hexane/Ethyl Acetate)Chocolate75 - 90-12 to -3
Dilute-and-Shoot (1:10)Urine>90-20 to -8

Note: Data is illustrative and compiled from various sources on cannabinoid analysis. Actual values will vary depending on the specific method, matrix, and instrumentation.

Visualizations

Troubleshooting Workflow for Low Analyte Signal

low_signal_troubleshooting start Low or No Signal for This compound check_ms Check MS Parameters start->check_ms improve_cleanup Improve Sample Cleanup (SPE/LLE) check_ms->improve_cleanup Parameters OK optimize_lc Optimize LC Separation check_ms->optimize_lc Parameters OK dilute_sample Dilute Sample check_ms->dilute_sample Parameters OK use_is Use Stable Isotope-Labeled IS improve_cleanup->use_is optimize_lc->use_is dilute_sample->use_is end Signal Improved use_is->end

Caption: Troubleshooting workflow for low analyte signal.

General Experimental Workflow for this compound Analysis

experimental_workflow sample Sample Collection (Plant, Edible, etc.) homogenization Homogenization sample->homogenization extraction Extraction (SPE or LLE) homogenization->extraction evaporation Evaporation & Reconstitution extraction->evaporation lcms_analysis LC-MS/MS Analysis evaporation->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: General experimental workflow for this compound analysis.

References

Stability of Cannabisin D under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on assessing the stability of cannabinoid compounds, with a focus on providing a framework for evaluating compounds like Cannabisin D, for which specific stability data may not be readily available. The principles and methodologies outlined here are based on extensive research on the stability of well-known cannabinoids such as THC and CBD.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of cannabinoid compounds?

The stability of cannabinoids is influenced by several environmental factors:

  • Light: Exposure to light, particularly UV light, is a major factor in the degradation of cannabinoids. It can lead to isomerization and oxidation.[1]

  • Temperature: Elevated temperatures accelerate the degradation process, including decarboxylation of acidic cannabinoids (like THCA into THC) and the conversion of THC to CBN.[2][3] While lower temperatures generally improve stability, freezing and thawing cycles can also impact the integrity of the sample.

  • Oxygen (Air): Oxidation is a significant degradation pathway, leading to the formation of various oxidation byproducts.[1][4] The presence of oxygen can significantly reduce the shelf-life of cannabinoids.

  • pH: The acidity or basicity of the storage medium can significantly impact cannabinoid stability. For instance, acidic conditions can promote the conversion of CBD to THC isomers.[5][6]

  • Solvent/Matrix: The choice of solvent or the complexity of the biological matrix (e.g., blood, oral fluid) can affect stability.[1][7] Some solvents may offer better protection against degradation than others.

Q2: What are the expected degradation products for a cannabinoid like this compound?

While specific degradation products for this compound are not documented, we can infer potential pathways based on the degradation of other cannabinoids. Common degradation reactions include:

  • Decarboxylation: If this compound exists in an acidic form (e.g., Cannabisin DA), it will likely decarboxylate upon heating to its neutral form.[4]

  • Oxidation: Exposure to air will likely lead to oxidized derivatives. For example, THC oxidizes to form Cannabinol (CBN).[4][6]

  • Isomerization: Acidic conditions or light exposure can cause isomerization. A well-known example is the conversion of CBD to Δ⁹-THC and Δ⁸-THC.[6]

Q3: What are the recommended storage conditions for cannabinoid standards and samples?

To ensure the long-term stability of cannabinoid compounds, the following storage conditions are recommended:

  • Protection from Light: Store all cannabinoid solutions and samples in amber or opaque containers to protect them from light.[1][2]

  • Low Temperature: For long-term storage, it is advisable to store samples at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures.[7][8][9] For routine use, refrigeration is often sufficient for short-term stability.

  • Inert Atmosphere: To prevent oxidation, samples can be stored under an inert gas like nitrogen or argon.[9]

  • Appropriate Solvent: Choose a solvent in which the cannabinoid is stable. Methanol or a mixture of methanol and chloroform (9:1) has been shown to be a suitable solvent for storing cannabinoid standards.[10]

Troubleshooting Guide

Issue: I am seeing unexpected peaks in my chromatogram after storing my this compound sample.
  • Possible Cause: This is likely due to the degradation of this compound. The new peaks could correspond to isomers, oxidation products, or other degradation byproducts.

  • Troubleshooting Steps:

    • Review Storage Conditions: Verify that the sample was stored protected from light, at a low temperature, and with minimal exposure to air.

    • Perform Forced Degradation: To identify potential degradants, conduct a forced degradation study. Expose small aliquots of your this compound standard to stress conditions (e.g., acid, base, heat, light, oxidation).[11][12][13] This will help in tentatively identifying the degradation products seen in your stored sample.

    • Use Orthogonal Analytical Methods: Employ a secondary analytical technique (e.g., mass spectrometry if you are using UV detection) to get more information about the structure of the unknown peaks.

Issue: The concentration of my this compound standard appears to be decreasing over time.
  • Possible Cause: This indicates instability under the current storage conditions. The loss of the parent compound is likely due to its conversion into degradation products.

  • Troubleshooting Steps:

    • Re-evaluate Storage Protocol: Refer to the recommended storage conditions in the FAQ section. Ensure your protocol minimizes exposure to light, heat, and oxygen.

    • Conduct a Stability Study: Perform a systematic stability study by storing aliquots of the standard under different conditions (e.g., -20°C vs. 4°C, amber vs. clear vials) and analyzing them at regular intervals (e.g., 0, 1, 3, 6 months).[14][15] This will help determine the optimal storage conditions for this compound.

    • Check for Adsorption: Cannabinoids can sometimes adsorb to certain types of plastic containers. Consider using glass or silanized glass vials for storage.[7]

Data Presentation

Table 1: General Stability of Cannabinoids in Solution Under Different Storage Conditions

CannabinoidStorage ConditionSolvent/MatrixDurationStability OutcomeReference
THCRoom Temperature, LightEthanolUp to 2 yearsSignificant degradation[1]
THCRoom Temperature, DarkEthanolUp to 2 yearsMore stable than in light, but still degrades[1]
THC4°COral FluidUp to 2 monthsGenerally stable[8][16]
CBD4°COral FluidUp to 2 monthsGenerally stable[8][16]
Various-18°C, 4°C, 22°CPlant Material2 yearsDegradation rate increases with temperature[9]

Table 2: Forced Degradation Conditions for Cannabinoids

Stress ConditionReagent/ParameterTypical DurationPotential Degradation PathwayReference
Acidic Hydrolysis0.1 M HCl1-2 hoursIsomerization (e.g., CBD to THC)[5]
Basic Hydrolysis0.1 M NaOH1-2 hoursFormation of other isomers/degradants
Oxidation3-30% H₂O₂24 hoursFormation of oxidized products (e.g., quinones)[6]
Thermal Degradation60-100°C24-48 hoursDecarboxylation, Isomerization[2]
PhotodegradationUV or fluorescent light24-100 hoursIsomerization, Oxidation[17]

Experimental Protocols

Protocol 1: General Stability Testing of this compound
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Aliquoting: Distribute the stock solution into multiple amber glass vials.

  • Storage Conditions: Store the vials under a matrix of conditions:

    • Temperature: -20°C, 4°C, and room temperature (20-25°C).

    • Lighting: Protected from light (wrapped in foil) and exposed to ambient light.

  • Time Points: Analyze the samples at predetermined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

  • Analysis: Use a validated stability-indicating HPLC-UV or LC-MS method to quantify the concentration of this compound and monitor the formation of any degradation products.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A compound is often considered stable if the concentration remains within ±10-20% of the initial value.[16][18]

Protocol 2: Forced Degradation Study of this compound
  • Sample Preparation: Prepare solutions of this compound in the presence of different stressors as outlined in Table 2.

  • Stress Application: Incubate the solutions for the specified duration.

  • Neutralization/Quenching: For acid and base-stressed samples, neutralize the solution before analysis. For oxidative stress, the reaction may be quenched if necessary.

  • Analysis: Analyze the stressed samples using a stability-indicating analytical method alongside an unstressed control sample.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector or mass spectrometry to assess the peak purity of this compound and to characterize the degradation products.

Mandatory Visualization

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Stock Prepare Stock Solution Aliquot Aliquot into Vials Stock->Aliquot Temp Temperature Matrix (-20°C, 4°C, RT) Aliquot->Temp Light Light Matrix (Dark, Light) Aliquot->Light Timepoints Analyze at Timepoints (0, 1, 3, 6 mo) Temp:e->Timepoints:w Light:e->Timepoints:w HPLC HPLC-UV / LC-MS Analysis Timepoints:e->HPLC:w Data Evaluate Data HPLC:e->Data:w

Caption: Workflow for a comprehensive stability study of a cannabinoid compound.

Cannabinoid_Degradation_Pathways Cannabinoid_Acid Cannabinoid Acid (e.g., Cannabisin DA) Neutral_Cannabinoid Neutral Cannabinoid (e.g., this compound) Cannabinoid_Acid->Neutral_Cannabinoid Heat (Decarboxylation) Isomers Isomers Neutral_Cannabinoid->Isomers Acid / Light (Isomerization) Oxidation_Products Oxidation Products Neutral_Cannabinoid->Oxidation_Products Oxygen / Light (Oxidation)

Caption: Generalized degradation pathways for cannabinoid compounds.

References

Technical Support Center: Cannabisin D Degradation Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific experimental data on the degradation pathways and byproducts of Cannabisin D is not extensively available in published scientific literature. This technical support center provides guidance based on the known degradation patterns of other cannabinoids, such as Cannabidiol (CBD) and Tetrahydrocannabinol (THC), and the chemical properties of lignanamides, the class of compounds to which this compound belongs. The protocols and hypothetical pathways provided herein should serve as a starting point for research and will require optimization and validation for this compound specifically.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its structural features relevant to degradation?

A1: this compound is a lignanamide compound that has been identified in Cannabis sativa.[1] Its structure features several functional groups susceptible to degradation, including phenolic hydroxyl groups, methoxy groups, and amide linkages. The phenolic groups are prone to oxidation, while the amide bonds can be susceptible to hydrolysis under acidic or basic conditions.

Q2: What are the primary environmental factors likely to cause the degradation of this compound?

A2: Based on general cannabinoid stability studies, the degradation of this compound is likely influenced by several environmental factors:

  • Light Exposure: UV light can provide the energy to initiate photo-oxidative reactions, leading to the breakdown of the molecular structure.[2][3]

  • Heat: Elevated temperatures can accelerate the rate of chemical reactions, including oxidation and potential decarboxylation if applicable, though this compound is not a carboxylic acid.[2]

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of oxidative byproducts, particularly targeting the phenolic moieties within the this compound structure.[2][3]

  • pH: Acidic or basic conditions can catalyze the hydrolysis of the amide bonds present in this compound, breaking the molecule into smaller constituents.

Q3: What are the hypothetical degradation pathways and byproducts of this compound?

A3: Given its lignanamide structure, several degradation pathways can be hypothesized:

  • Oxidative Degradation: The phenolic hydroxyl groups are likely sites for oxidation, potentially forming quinone-type structures. This is a common degradation pathway for other phenolic compounds.

  • Hydrolytic Degradation: The two amide linkages in this compound could be hydrolyzed under strong acidic or basic conditions. This would cleave the molecule, yielding the core lignan structure and the respective amine side chains (tyramine derivatives).

  • Photodegradation: Exposure to UV light could lead to complex reactions, including cleavage of ether bonds within the lignan structure or the formation of radical species that lead to a variety of byproducts.

Q4: What analytical methods are recommended for studying this compound degradation?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) is a standard technique for quantifying the parent compound and detecting major degradants.[4][5][6] For structural elucidation of unknown byproducts, coupling HPLC with a mass spectrometer (LC-MS/MS) is essential, as it provides molecular weight and fragmentation data.[5]

Troubleshooting Guides

Issue: Rapid loss of this compound potency in a standard solution.

  • Possible Cause: The solution may be exposed to light, stored at an inappropriate temperature, or exposed to oxygen.

  • Solution:

    • Prepare and store standard solutions in amber glass vials to protect from light.

    • Store stock solutions at -20°C for long-term stability and refrigerated (2-8°C) for short-term use.

    • Purge the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation.

    • Evaluate the stability of this compound in different solvents to ensure the solvent itself is not promoting degradation.

Issue: Appearance of unexpected peaks in the chromatogram during a stability study.

  • Possible Cause: These are likely degradation byproducts.

  • Solution:

    • Utilize an LC-MS/MS system to obtain the mass-to-charge ratio (m/z) of the new peaks. This information is critical for proposing molecular formulas.

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns of the new peaks. This data helps in elucidating the structure of the degradants.

    • Compare the retention times and mass spectra of these unknown peaks with those generated during forced degradation studies (acidic, basic, oxidative, etc.) to aid in their identification.

Issue: No significant degradation is observed during forced degradation studies.

  • Possible Cause: The stress conditions (temperature, concentration of stressing agent, duration) may not be severe enough.

  • Solution:

    • Incrementally increase the severity of the stress conditions. For thermal stress, increase the temperature. For hydrolytic stress, increase the concentration of the acid or base, or extend the incubation time.[7]

    • Ensure proper mixing of the drug substance with the stress agent.

    • The molecule may be inherently stable under the tested conditions. It is important to use conditions that are relevant to potential real-world storage and handling.

Quantitative Data on Cannabinoid Degradation

Disclaimer: The following table provides typical conditions used in forced degradation studies for Cannabidiol (CBD). These should be considered as a starting point and must be optimized for this compound.

Stress ConditionReagent/ParameterTypical Incubation TimePotential Degradation Products (for CBD)Reference
Acid Hydrolysis 0.1 M HCl at 60 °C24 hoursIsomerization to Δ⁹-THC and Δ⁸-THC, Cannabigerol (CBG)
Base Hydrolysis 0.1 M NaOH at 60 °C24 hoursUnknown degradation products
Oxidation 3.0% H₂O₂ at Room Temp24 hoursVarious oxidative byproducts
Thermal 80 °C48 hoursOxidative and other byproducts[8]
Photolytic 1.2 million lux hours (visible) & 200 watt hours/m² (UV)VariableOxidative byproducts, potential for complex rearrangements[9]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Methanol or Ethanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Type I water

  • pH meter, heating block/oven, photostability chamber

  • Amber HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in a vial.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a vial.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution and neutralize it with an equivalent volume and concentration of HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a vial containing the this compound stock solution in an oven at 80°C for 48 hours.

    • After incubation, cool the solution and dilute with mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a vial containing the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, keep a control sample, protected from light, under the same temperature conditions.

    • After exposure, dilute the samples with mobile phase for analysis.

  • Analysis: Analyze all samples (including an unstressed control) using a validated HPLC-UV/MS method.

Protocol 2: HPLC-UV/MS Method for Analysis of this compound and Degradants

Objective: To separate, detect, and quantify this compound and its potential degradation products.

Instrumentation and Columns:

  • UHPLC or HPLC system with a PDA/UV detector and a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program (example):

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 30% B

    • 18.1-22 min: Re-equilibration at 30% B

Detector Settings:

  • UV/PDA: Monitor at a wavelength determined by the UV spectrum of this compound (e.g., scan from 200-400 nm and select the wavelength of maximum absorbance).

  • Mass Spectrometer (ESI+):

    • Scan range: m/z 100-1000.

    • Perform MS/MS analysis on the parent ion of this compound and any major peaks that appear in the stressed samples to obtain fragmentation data.

Visualizations

G General Factors Influencing Cannabinoid Degradation Cannabinoid Cannabinoid Degradation Degradation Cannabinoid->Degradation Light Light Light->Degradation Heat Heat Heat->Degradation Oxygen Oxygen Oxygen->Degradation pH pH pH->Degradation

Caption: Factors contributing to the degradation of cannabinoids.

G Hypothetical Degradation Pathways of this compound cluster_stress Stress Conditions cluster_products Potential Byproducts Acid_Base Acid/Base Hydrolysis Hydrolysis_Products Lignan Core + Tyramine Derivatives Acid_Base->Hydrolysis_Products Oxidation Oxidation (O2, H2O2) Oxidation_Products Quinone-type Structures Oxidation->Oxidation_Products Light_Heat Light / Heat Other_Byproducts Various Cleavage and Rearrangement Products Light_Heat->Other_Byproducts Cannabisin_D This compound Cannabisin_D->Acid_Base Cannabisin_D->Oxidation Cannabisin_D->Light_Heat

Caption: Hypothetical degradation pathways for this compound.

G Experimental Workflow for a Forced Degradation Study A Prepare Stock Solution of Analyte B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze Samples and Control via HPLC-UV/MS B->C D Quantify Analyte Loss (Peak Area Comparison) C->D E Characterize Degradants (MS and MS/MS Data) C->E F Elucidate Degradation Pathways E->F

Caption: Workflow for conducting a forced degradation study.

References

Preventing the degradation of Cannabisin D during extraction and analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Cannabisin D during extraction and analysis. As specific stability data for this compound is limited in published literature, the following guidance is based on established principles for other cannabinoids and general phytochemical analysis. It is crucial to perform compound-specific validation for all protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on general cannabinoid chemistry, the primary factors leading to the degradation of this compound are likely exposure to light, heat, oxygen, and non-neutral pH conditions (both acidic and basic).[1][2][3][4] These factors can induce oxidation, isomerization, or other chemical reactions that alter the molecular structure of this compound.

Q2: How should I store my plant material and extracts to minimize this compound degradation?

A2: To minimize degradation, store both raw plant material and extracts in airtight, light-proof containers in a cool, dark, and controlled environment.[1][2][5] For long-term storage, freezing at -20°C or below is recommended.[6][7] It is also advisable to purge the container with an inert gas like nitrogen or argon to displace oxygen.

Q3: What are the best practices for sample preparation to avoid degradation?

A3: During sample preparation, it is crucial to work quickly and avoid excessive exposure to light and heat. If grinding or milling is necessary, consider cryogenic grinding to prevent heat generation.[8] Use appropriate solvents and be mindful of the pH of your solutions.

Q4: Which analytical techniques are most suitable for analyzing this compound while minimizing degradation?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or Mass Spectrometry (MS) detectors are generally preferred for cannabinoid analysis.[8][9][10] These techniques operate at or near room temperature, avoiding the thermal degradation that can occur with Gas Chromatography (GC) unless derivatization is performed.[9]

Troubleshooting Guides

Issue 1: Low recovery of this compound in my extract.
Possible Cause Troubleshooting Step
Degradation during extraction Optimize extraction parameters. Use lower temperatures and shorter extraction times. Consider extraction methods that do not require heat, such as ultrasonic-assisted extraction (UAE) at a controlled temperature.[11] Ensure the solvent is of high purity and deoxygenated.
Improper storage of plant material Ensure plant material was stored in a cool, dark, and dry place in an airtight container.[5]
Inefficient extraction method Evaluate different solvents or solvent mixtures to improve extraction efficiency. Supercritical fluid extraction (SFE) with CO2 can be a good alternative as it allows for tuning of selectivity and is performed in an oxygen-free environment.[2][12]
Issue 2: Appearance of unknown peaks in my chromatogram upon re-analysis of a sample.
Possible Cause Troubleshooting Step
Degradation of this compound in solution Prepare fresh samples for analysis whenever possible. If samples need to be stored, keep them in amber vials at low temperatures (-20°C or below) and for the shortest possible time.[6][7] Avoid repeated freeze-thaw cycles.
Exposure to light Protect samples from light at all stages of handling and analysis by using amber glassware or covering containers with aluminum foil.[3][4]
Oxidation Use deoxygenated solvents for sample preparation and mobile phases. Consider adding an antioxidant to the sample if compatible with the analytical method.

Experimental Protocols

Note: These are generalized protocols and should be optimized specifically for this compound.

Protocol 1: General Extraction Protocol to Minimize Degradation
  • Material Preparation: Start with properly dried and stored plant material. If necessary, grind the material cryogenically.

  • Solvent Selection: Use a high-purity, deoxygenated solvent. Ethanol or a mixture of ethanol and water can be effective for extracting a broad range of cannabinoids.[11]

  • Extraction:

    • Maceration: Submerge the plant material in the solvent in a sealed, amber-colored container. Agitate at a controlled, cool temperature (e.g., 4°C) for a defined period.

    • Ultrasonic-Assisted Extraction (UAE): Place the plant material and solvent in a vessel and sonicate in a cooling bath to maintain a low temperature.[11]

  • Filtration: Filter the extract quickly to remove solid plant material.

  • Solvent Removal: If necessary, remove the solvent using a rotary evaporator at a low temperature and under a vacuum.

  • Storage: Store the final extract in an amber vial, purged with inert gas, at -20°C or below.[6][7]

Protocol 2: HPLC-UV Analysis of this compound
  • Instrumentation: A High-Performance Liquid Chromatography system with a UV or Photodiode Array (PDA) detector.[10]

  • Column: A C18 column is commonly used for cannabinoid analysis.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape, is a common choice.[13] The mobile phase should be degassed.

  • Sample Preparation: Dissolve the extract in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample and monitor the elution profile at a wavelength determined by the UV spectrum of this compound.

  • Quantification: Use a certified reference standard of this compound to create a calibration curve for accurate quantification.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_prevention Degradation Prevention plant_material Plant Material (Stored Properly) extraction Extraction (e.g., UAE at low temp) plant_material->extraction filtration Filtration extraction->filtration light Avoid Light extraction->light heat Avoid Heat extraction->heat oxygen Avoid Oxygen extraction->oxygen solvent_removal Solvent Removal (Low Temp/Vacuum) filtration->solvent_removal extract This compound Extract solvent_removal->extract sample_prep Sample Preparation (in amber vials) extract->sample_prep hplc_analysis HPLC-UV/MS Analysis sample_prep->hplc_analysis sample_prep->light sample_prep->oxygen ph Control pH sample_prep->ph data_processing Data Processing hplc_analysis->data_processing

Caption: Workflow for this compound extraction and analysis with key degradation prevention steps.

degradation_pathway cluster_factors Degradation Factors Cannabisin_D This compound (Stable) Degradation_Products Degradation Products (e.g., Oxidized, Isomerized) Cannabisin_D->Degradation_Products Degradation Light Light (UV/Visible) Heat Heat Oxygen Oxygen pH Acidic/Basic pH

Caption: Factors leading to the degradation of this compound.

Summary of Stability Data for Cannabinoids (General)

Condition Effect on Cannabinoids (General) Recommendation for this compound
Light Exposure Significant degradation observed, often leading to oxidation and isomerization.[1][2][3][4]Always work in low-light conditions and use amber or foil-wrapped containers.
Elevated Temperature Accelerates degradation and decarboxylation (if applicable).[1][2][3][4]Store at or below room temperature for short periods and frozen for long-term storage. Avoid heat during extraction and analysis.
Oxygen Exposure Leads to oxidative degradation products.[1][2][3][4]Use airtight containers and consider purging with an inert gas.
Acidic pH Can cause isomerization and degradation of some cannabinoids.[14]Maintain neutral pH during extraction and in analytical solutions unless investigating pH stability.
Basic pH Can also lead to degradation.Maintain neutral pH.

References

Troubleshooting low yield in the synthesis of Cannabisin D.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cannabisin D. The information is presented in a question-and-answer format to directly address potential challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general synthetic strategy?

This compound is a lignanamide first isolated from Cannabis sativa. Its synthesis typically involves a convergent approach, culminating in the formation of the characteristic dihydronaphthalene lignan core, followed by amidation with tyramine derivatives. A key step in a reported synthetic route is a regioselective biomimetic oxidative cyclization. Other critical reactions may include Stobbe condensation and Friedel-Crafts alkylation to construct the core structure.

Q2: I am observing a significantly lower than expected overall yield. What are the most critical steps to scrutinize?

In a multi-step synthesis of a complex molecule like this compound, the overall yield is a product of the yields of individual steps. The most critical steps to investigate for yield loss are typically:

  • The C-C bond-forming reactions: Such as the Stobbe condensation and Friedel-Crafts alkylation, which can be prone to side reactions.

  • The oxidative coupling/cyclization step: This biomimetic step can be sensitive to reaction conditions and may produce undesired regioisomers or over-oxidation products.

  • Purification steps: Significant material loss can occur during column chromatography or recrystallization, especially if intermediates are oils or have similar polarities to byproducts.

Troubleshooting Guides

Guide 1: Low Yield in Stobbe Condensation for the Lignan Core

The Stobbe condensation is a crucial step for creating the initial carbon skeleton. Low yields can often be attributed to several factors.

Q: My Stobbe condensation between the substituted benzaldehyde and diethyl succinate is giving a low yield of the desired alkylidene succinic acid. What are the likely causes and how can I improve it?

A: Low yields in the Stobbe condensation are common and can be addressed by systematically evaluating the following:

  • Base and Solvent: The choice of base and solvent is critical. Anhydrous conditions are essential.

    • Troubleshooting:

      • Ensure the use of a strong, non-nucleophilic base like potassium tert-butoxide or sodium hydride.

      • Use a dry, aprotic solvent such as toluene or THF. Traces of water or alcohol can quench the base and enolate intermediates.

      • Consider adding the succinate ester slowly to a solution of the base and the aldehyde to maintain a low concentration of the enolate and minimize self-condensation of the succinate.

  • Reaction Temperature: The reaction is typically run at room temperature or with gentle heating.

    • Troubleshooting:

      • If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-50 °C) might improve the rate. However, excessive heat can promote side reactions.

      • If side products are a major issue, running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration might increase selectivity.

  • Side Reactions: The primary competing reactions are the self-condensation of the aldehyde (Cannizzaro reaction if no α-hydrogens are present) and the Claisen condensation of the succinate ester.[1]

    • Troubleshooting:

      • To minimize the Cannizzaro reaction, ensure slow addition of the base to the mixture of the aldehyde and succinate.

      • To reduce Claisen self-condensation of the succinate, use the aldehyde as the limiting reagent.

  • To a stirred solution of the substituted benzaldehyde (1.0 eq) and diethyl succinate (1.2 eq) in anhydrous toluene (20 mL/mmol of aldehyde) under an inert atmosphere (e.g., Argon), add potassium tert-butoxide (1.5 eq) portion-wise over 30 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by pouring it into ice-cold water.

  • Acidify the aqueous layer with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ConditionExpected Yield RangeReference/Notes
Standard Conditions40-60%Based on literature for similar substrates.
Optimized Conditions60-75%With careful control of stoichiometry and temperature.
Guide 2: Issues with Friedel-Crafts Cyclization to form the Dihydronaphthalene Core

The intramolecular Friedel-Crafts reaction is a key step to form the cyclic core of this compound. This reaction is sensitive to the substrate's electronic properties and the catalyst's activity.

Q: The Friedel-Crafts cyclization of my Stobbe product derivative is resulting in a low yield of the desired dihydronaphthalene. What are the potential problems?

A: Challenges in Friedel-Crafts reactions often revolve around catalyst deactivation and substrate reactivity.

  • Lewis Acid Catalyst: The choice and handling of the Lewis acid are paramount.

    • Troubleshooting:

      • Use a strong Lewis acid like AlCl₃ or SnCl₄. Ensure it is fresh and anhydrous, as moisture will deactivate it.[2]

      • Use at least a stoichiometric amount of the Lewis acid, as it can complex with both the starting material and the product.

      • Consider a milder Lewis acid like FeCl₃ or ZnCl₂ if strong acids lead to decomposition.

  • Substrate Deactivation: Electron-withdrawing groups on the aromatic ring can hinder the reaction.

    • Troubleshooting:

      • If the aromatic ring is deactivated, more forcing conditions (higher temperature, stronger Lewis acid) may be necessary. However, this also increases the risk of side reactions.

      • Ensure that there are no basic functional groups (like amines) on the substrate that can quench the Lewis acid catalyst.[3]

  • Carbocation Rearrangement: While less common in intramolecular cyclizations, unexpected products can sometimes arise from rearrangements.

    • Troubleshooting:

      • Careful analysis of the product structure by NMR is essential to confirm the desired regiochemistry.

      • Using a less reactive, more selective Lewis acid might suppress rearrangements.

  • To a solution of the Stobbe condensation product derivative (1.0 eq) in anhydrous dichloromethane (30 mL/mmol) at 0 °C under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

ConditionExpected Yield RangeReference/Notes
Standard Conditions50-70%Highly dependent on substrate and catalyst.
Optimized Conditions70-85%With anhydrous conditions and a suitable Lewis acid.
Guide 3: Inefficient Biomimetic Oxidative Cyclization

The biomimetic oxidative coupling is a powerful but delicate step to finalize the core structure of this compound.

Q: My biomimetic oxidative cyclization step is giving a low yield of this compound, with many side products. How can I optimize this reaction?

A: Oxidative coupling reactions are sensitive to the oxidant, solvent, and reaction time.

  • Oxidant Choice: The choice of oxidant is crucial for achieving the desired regioselectivity and avoiding over-oxidation.

    • Troubleshooting:

      • Common oxidants for phenolic coupling include horseradish peroxidase (HRP) with H₂O₂, or metal-based oxidants like FeCl₃, Ag₂O, or Mn(OAc)₃.

      • The concentration of the oxidant should be carefully controlled. A slow addition of the oxidant can often improve selectivity.

  • Reaction Medium: The pH and solvent can significantly influence the reaction outcome.

    • Troubleshooting:

      • For enzymatic reactions (like with HRP), maintaining the optimal pH of the buffer is critical.

      • For chemical oxidants, the choice of solvent can affect the solubility of intermediates and the reaction rate. Aprotic solvents like dichloromethane or acetonitrile are often used.

  • Control of Regioselectivity: The formation of undesired regioisomers is a common problem in phenolic coupling.

    • Troubleshooting:

      • The use of directing groups on the aromatic rings can help control the regioselectivity of the coupling.

      • Lowering the reaction temperature may favor the formation of the thermodynamically more stable product.

  • To a solution of the dihydronaphthalene precursor (1.0 eq) and the tyramine derivative (1.1 eq) in a suitable solvent (e.g., a mixture of acetone and water), add a solution of the oxidant (e.g., FeCl₃, 2.2 eq) dropwise over 1 hour at room temperature.

  • Stir the reaction for 2-6 hours, monitoring for the disappearance of the starting material by TLC.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude this compound by preparative HPLC.

ConditionExpected Yield RangeReference/Notes
Unoptimized Conditions10-30%Prone to formation of multiple products.
Optimized Conditions40-60%With careful control of oxidant and reaction time.

Visualizations

Synthetic_Workflow_Cannabisin_D A Substituted Benzaldehyde C Stobbe Condensation (Base Catalyzed) A->C B Diethyl Succinate B->C D Alkylidene Succinic Acid Derivative C->D Yield: 40-75% E Friedel-Crafts Cyclization (Lewis Acid) D->E F Dihydronaphthalene Core E->F Yield: 50-85% H Biomimetic Oxidative Cyclization/Amidation F->H G Tyramine Derivative G->H I This compound H->I Yield: 10-60%

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Step Identify Problematic Step (TLC, NMR of crudes) Start->Step Stobbe Stobbe Condensation? Step->Stobbe FC Friedel-Crafts? Step->FC Oxidative Oxidative Coupling? Step->Oxidative Purification Purification Loss? Step->Purification Stobbe_Sol Check Base/Solvent Anhydrousness Adjust Temperature Optimize Stoichiometry Stobbe->Stobbe_Sol Yes FC_Sol Use Fresh Anhydrous Lewis Acid Check Substrate for Deactivating Groups Consider Milder Catalyst FC->FC_Sol Yes Oxidative_Sol Screen Different Oxidants Optimize Solvent and pH Control Addition Rate of Oxidant Oxidative->Oxidative_Sol Yes Purification_Sol Optimize Chromatography Conditions Consider Alternative Purification (e.g., Recrystallization, Trituration) Purification->Purification_Sol Yes End Yield Improved Stobbe_Sol->End FC_Sol->End Oxidative_Sol->End Purification_Sol->End

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Enhancing Cannabisin D Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Cannabisin D for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a lignanamide, a type of natural product found in Cannabis sativa. Like many other cannabinoids and complex natural products, this compound is a lipophilic (fat-soluble) and hydrophobic compound, meaning it has poor solubility in aqueous solutions such as cell culture media.[1][2] This low aqueous solubility can lead to precipitation of the compound in your experiments, resulting in inaccurate and unreliable data. Therefore, proper dissolution and preparation of this compound solutions are critical for successful in vitro assays.

Q2: What are the recommended solvents for dissolving this compound?

Based on the general solubility of cannabinoids and other hydrophobic compounds, the following solvents are recommended for preparing stock solutions of this compound:

  • Dimethyl sulfoxide (DMSO): This is the most commonly used solvent for dissolving hydrophobic compounds for cell-based assays due to its high solubilizing capacity.[2][3]

  • Ethanol (EtOH): Ethanol is another effective solvent for cannabinoids and can be a suitable alternative to DMSO.[2]

  • Methanol (MeOH): Methanol can also be used to dissolve cannabinoids.[2]

For in vitro assays, it is crucial to use cell culture grade solvents to avoid cytotoxicity.

Q3: Is there any quantitative data available on the solubility of this compound?

Currently, specific quantitative solubility data for this compound in various organic solvents is limited in publicly available literature. However, data for other cannabinoids with similar hydrophobic properties can provide a useful reference.

Solubility of Structurally Similar Cannabinoids

CompoundSolventSolubilityReference(s)
Cannabidiol (CBD)DMSO~60 mg/mL[3]
Ethanol~35 mg/mL[3]
Methanol~30 mg/mL[3]
Δ9-Tetrahydrocannabinolic acid (THCA-A)DMSO~60 mg/mL
Ethanol~35 mg/mL
Dimethyl formamide~50 mg/mL

Note: This data should be used as a guideline. It is always recommended to perform a small-scale solubility test with your specific batch of this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous media The compound is "crashing out" of the organic solvent when introduced to the aqueous environment.- Perform serial dilutions: Instead of a single large dilution, dilute the stock solution in smaller steps with the cell culture medium. - Gently vortex or mix the solution between each dilution step. - Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low, typically below 0.5%, to minimize solvent-induced cytotoxicity.
Cloudy or hazy solution after dilution Incomplete dissolution or formation of micro-precipitates.- Gently warm the solution in a water bath (37°C) for a short period to aid dissolution. - Use sonication for a few minutes to break up any aggregates. - Filter the final working solution through a sterile 0.22 µm syringe filter before adding it to the cells.
Inconsistent experimental results Poor solubility leading to variable concentrations of the active compound.- Always prepare fresh working solutions from the stock solution for each experiment. - Visually inspect the solutions for any signs of precipitation before use. - Consider using a formulation approach, such as complexation with cyclodextrins or creating a lipid-based formulation, to improve solubility and stability in aqueous media.
Cell toxicity observed in control wells (solvent only) The concentration of the organic solvent is too high for the specific cell line being used.- Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your cells. - Aim for the lowest possible final solvent concentration in your experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 624.7 g/mol .

    • Formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)

    • Example for 1 mL: Mass (mg) = 10 * 624.7 * 0.001 * 1000 = 6.247 mg

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile, cell culture grade DMSO to the tube.

  • Dissolve the compound: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions: a. Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed cell culture medium. For example, to make a 1 mM solution, dilute the 10 mM stock 1:10 in the medium. b. Gently mix the intermediate dilution by pipetting up and down or gentle vortexing. c. Perform further dilutions from the intermediate solution to achieve the final desired working concentrations in your cell culture plates.

  • Final solvent concentration: Ensure the final concentration of DMSO in the cell culture wells is below the cytotoxic level for your specific cell line (typically ≤ 0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

Experimental Workflow

G Workflow for Preparing this compound for In Vitro Assays cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 In Vitro Assay weigh Weigh this compound Powder add_dmso Add Cell Culture Grade DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw intermediate_dilution Prepare Intermediate Dilution in Culture Medium thaw->intermediate_dilution final_dilution Prepare Final Dilutions in Culture Plates intermediate_dilution->final_dilution add_to_cells Add Working Solution to Cells final_dilution->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing this compound solutions.

Potential Signaling Pathways

Based on studies of structurally similar lignanamides and other cannabinoids, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Anti-Inflammatory Signaling Pathway (NF-κB)

G Potential Anti-Inflammatory Pathway of this compound CannabisinD This compound IKK IKK Complex CannabisinD->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequestration in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) InflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->InflammatoryGenes Transcription (Reduced)

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Signaling Pathway (Nrf2)

G Potential Antioxidant Pathway of this compound CannabisinD This compound Keap1 Keap1 CannabisinD->Keap1 Activation? Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation (Promoted) ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes Transcription (Increased)

Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.

References

Technical Support Center: Navigating Cannabisin D Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of poor reproducibility in bioassays involving Cannabisin D. Given the limited specific data on this compound, this guide draws upon established principles for working with other cannabinoids and novel bioactive compounds. Researchers, scientists, and drug development professionals are encouraged to use this information as a starting point for developing robust and reproducible assays.

Frequently Asked Questions (FAQs)

Q1: My cell viability assay results with this compound are inconsistent. What are the common causes?

A1: Inconsistent cell viability results are a frequent issue when working with novel compounds. Several factors could be contributing to this variability:

  • Compound Stability and Solubility: Cannabinoids are often lipophilic and can be unstable in aqueous media.[1][2][3] Ensure that this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in your assay is consistent and non-toxic to the cells.[4] Precipitates can lead to inaccurate and variable results. Consider performing a solubility test before starting your experiments.

  • Cell Line Variability: Different cell lines can have varying sensitivities to cannabinoids. Ensure you are using a consistent cell passage number, as cellular characteristics can change over time in culture.[5]

  • Assay Interference: Natural products can interfere with assay readouts. For example, some compounds can auto-fluoresce or interfere with the chemistry of colorimetric assays like MTT or XTT.[6] It is advisable to run appropriate controls, such as the compound in cell-free media, to check for any direct interference with the assay reagents.

  • Inconsistent Seeding Density: Uneven cell seeding can lead to significant variations in metabolic activity and, consequently, in the final readout of viability assays.[5]

Q2: I am not observing any activity of this compound in my CB1/CB2 receptor binding assays. Does this mean the compound is inactive?

A2: Not necessarily. While CB1 and CB2 are the most well-known cannabinoid receptors, many cannabinoids, particularly lesser-known ones, may exert their effects through other targets.[7][8] Consider the following possibilities:

  • Alternative Targets: this compound might be acting on other receptors, such as the orphan G protein-coupled receptor GPR55, or transient receptor potential (TRP) channels.[9][10][11] It is recommended to broaden your screening to include assays for these alternative targets.

  • Functional vs. Binding Activity: A compound may not show strong binding in a competitive radioligand binding assay but could still be a functional agonist or antagonist. Consider performing a functional assay, such as a GTPγS binding assay or a second messenger assay (e.g., cAMP measurement), to assess the functional activity of this compound at the target receptor.[12]

  • Allosteric Modulation: this compound might be an allosteric modulator, meaning it binds to a site on the receptor different from the primary (orthosteric) ligand binding site and modulates the receptor's activity.[13] Standard competitive binding assays may not detect allosteric modulators.

Q3: How can I improve the reproducibility of my this compound experiments in general?

A3: Improving reproducibility requires a systematic approach to your experimental design and execution. Here are some key recommendations:

  • Standardize Protocols: Ensure all experimental steps, from cell culture and compound preparation to data acquisition, are meticulously documented and followed consistently.[5][14]

  • Reagent Quality Control: Use high-quality, certified reagents and be mindful of batch-to-batch variability.[15]

  • Compound Handling and Storage: Cannabinoids can be sensitive to light, temperature, and air oxidation.[1][3][16] Store your this compound stock solutions appropriately (e.g., at -20°C or -80°C in the dark) and minimize freeze-thaw cycles.

  • Thorough Documentation: Keep detailed records of all experimental parameters, including cell passage number, compound batch number, incubation times, and instrument settings. This will help you identify potential sources of variability when troubleshooting.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability Assay Results

This guide provides a step-by-step approach to troubleshooting poor reproducibility in cell viability assays (e.g., MTT, XTT, CellTiter-Glo®).

Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingUse a multichannel pipette for cell seeding and ensure the cell suspension is homogenous. Visually inspect plates after seeding to confirm even cell distribution.
Compound precipitationVisually inspect wells for precipitates after adding this compound. If precipitation occurs, try a lower concentration, a different solvent, or pre-warm the media before adding the compound.
Edge effects (outer wells behave differently) Evaporation of media from outer wellsFill the outer wells with sterile PBS or media without cells. Ensure proper humidification in the incubator.
Inconsistent results between experiments Variation in cell passage numberUse cells within a defined passage number range for all experiments.
Degradation of this compound stock solutionPrepare fresh stock solutions regularly and store them properly in small aliquots to avoid multiple freeze-thaw cycles.
Low signal-to-noise ratio Suboptimal assay incubation timeOptimize the incubation time for both the compound treatment and the assay reagent.
Incorrect wavelength readingEnsure you are using the correct wavelength for the specific assay and that the plate reader is properly calibrated.
Guide 2: Lack of Activity in Receptor Binding Assays

This guide helps troubleshoot experiments where this compound does not show expected activity in traditional cannabinoid receptor binding assays.

Observed Problem Potential Cause Recommended Solution
No displacement of radioligand This compound does not bind to the orthosteric site of CB1/CB2.Test for activity at other receptors like GPR55 or TRPV channels.
Consider that this compound may be an allosteric modulator. Specific assays are needed to detect allosteric activity.
High non-specific binding Inadequate washing stepsOptimize the number and duration of washing steps to reduce non-specific binding of the radioligand.
Poor quality of receptor preparationUse a fresh batch of receptor membrane preparations or cell lines with confirmed receptor expression.
Low specific binding signal Low receptor expression in the cell lineUse a cell line known to have high expression of the target receptor or consider transient transfection to overexpress the receptor.
Inactive radioligandCheck the expiration date and proper storage of the radioligand.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability using the MTT assay.[4][17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate controls: vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Competitive Receptor Binding Assay (General)

This protocol outlines a general procedure for a competitive radioligand binding assay to assess the affinity of this compound for a specific receptor (e.g., CB1, CB2, or GPR55).[19][20][21]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest.

  • Assay Buffer Preparation: Prepare a suitable binding buffer. The composition will depend on the specific receptor being studied.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (a predetermined optimal amount).

    • A fixed concentration of a suitable radioligand (e.g., [3H]CP-55,940 for CB1/CB2).

    • Increasing concentrations of unlabeled this compound.

    • For total binding, add vehicle instead of the unlabeled ligand.

    • For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 Activates CannabisinD This compound (or other ligand) CannabisinD->GPR55 Binds to RhoA RhoA G_alpha_12_13->RhoA Activates PLC PLC G_alpha_12_13->PLC Activates ROCK ROCK RhoA->ROCK Activates Actin_reorganization Actin Cytoskeleton Reorganization ROCK->Actin_reorganization IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Downstream_effects Downstream Cellular Effects Ca_release->Downstream_effects Actin_reorganization->Downstream_effects Troubleshooting_Workflow Start Poor Reproducibility in Bioassay Check_Compound Step 1: Verify Compound Integrity & Solubility Start->Check_Compound Check_Compound->Start If compound is degraded or insoluble Check_Cells Step 2: Standardize Cell Culture Practices Check_Compound->Check_Cells If compound is stable & soluble Check_Assay Step 3: Evaluate Assay Procedure & Controls Check_Cells->Check_Assay If cell culture is consistent Success Reproducible Results Check_Cells->Success If issue is identified & resolved Optimize Step 4: Optimize Assay Parameters Check_Assay->Optimize If assay procedure is sound Check_Assay->Success If issue is identified & resolved Alternative_Assay Step 5: Consider Alternative Assays Optimize->Alternative_Assay If optimization fails Optimize->Success If optimization succeeds Alternative_Assay->Success

References

Technical Support Center: Optimizing Cell Permeability of Cannabisin D for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cannabisin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the cell permeability of this hydrophobic cannabinoid for successful in vitro studies.

Troubleshooting Guide

Low cell permeability is a common challenge when working with hydrophobic compounds like this compound. This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low compound recovery or inconsistent results in cell-based assays.

This may be due to poor aqueous solubility, leading to precipitation of this compound in your assay medium.

  • Troubleshooting Steps:

    • Assess Solubility: Determine the aqueous solubility of your this compound stock.

    • Optimize Solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration in your assay medium is low (typically <1%) to avoid cell toxicity and compound precipitation.

    • Utilize Formulation Strategies: Consider using solubility enhancers.

Formulation Strategy Description Considerations
Co-solvents Water-miscible organic solvents (e.g., DMSO, ethanol) can increase the solubility of hydrophobic compounds.High concentrations can be toxic to cells. Ensure final concentration is optimized and consistent across experiments.
Cyclodextrins These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility.The type and concentration of cyclodextrin need to be optimized for your specific compound and cell type.
Surfactants Non-ionic surfactants (e.g., Polysorbates) can form micelles to solubilize hydrophobic compounds.Can affect cell membrane integrity at higher concentrations. Critical micelle concentration should be considered.

Issue 2: High apparent permeability in PAMPA but low activity in cell-based assays.

This discrepancy often suggests that this compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). While other cannabinoids like CBD have been identified as BCRP substrates, the specific transporters for this compound are yet to be fully elucidated.

  • Troubleshooting Steps:

    • Perform a Bidirectional Caco-2 Assay: Measure the permeability of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.

    • Use Efflux Pump Inhibitors: Co-incubate this compound with known inhibitors of common efflux pumps (e.g., Verapamil for P-gp, Ko143 for BCRP) in your cell-based assay. A significant increase in intracellular accumulation or activity of this compound in the presence of an inhibitor confirms its role as a substrate for that transporter.

Parameter Description Typical Value Indicating Efflux
Efflux Ratio (ER) Ratio of the apparent permeability coefficient from the basolateral to apical direction (Papp B-A) to the apical to basolateral direction (Papp A-B).> 2
Apparent Permeability (Papp) A measure of the rate at which a compound crosses a cell monolayer.-

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

This compound is a lignanamide found in Cannabis sativa. Like many other cannabinoids, it is a hydrophobic molecule, which means it has low solubility in water.[1][2] This property can make it difficult for the compound to dissolve in aqueous cell culture media and to cross the polar head groups of the cell membrane to reach its intracellular targets, thus limiting its bioavailability and efficacy in in vitro studies.[1]

Q2: How can I measure the cell permeability of this compound?

Two common in vitro methods to assess cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane.[3] It is a high-throughput method useful for predicting passive permeability.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium.[4] It can assess both passive diffusion and active transport processes, including efflux.[4]

Q3: What are the key physicochemical properties of this compound to consider?

Based on its chemical structure, several properties of this compound can be predicted:

PropertyPredicted ValueImplication for Permeability
Molecular Weight 624.7 g/mol Larger molecules may have more difficulty diffusing across cell membranes.
XLogP3 4.9A high LogP value indicates high lipophilicity, which can lead to poor aqueous solubility but good partitioning into the lipid bilayer.
Hydrogen Bond Donors 6A higher number of hydrogen bond donors can decrease permeability by increasing the energy required to break interactions with water.
Hydrogen Bond Acceptors 10A higher number of hydrogen bond acceptors can also reduce permeability.

Data sourced from PubChem CID 71448965.

Q4: What are the potential molecular targets and signaling pathways of this compound?

While the specific molecular targets of this compound are not yet fully characterized, as a cannabinoid, it is likely to interact with components of the endocannabinoid system and other related signaling pathways. Cannabinoids are known to target a variety of receptors, including cannabinoid receptors (CB1 and CB2), G-protein coupled receptors (like GPR55), and transient receptor potential (TRP) channels.[5][6] Their activation can modulate downstream signaling cascades involving mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K).[7][8]

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of this compound.

  • Materials:

    • PAMPA plate with a microporous filter support

    • Acceptor plate

    • Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Control compounds (high and low permeability)

    • Plate reader for quantification

  • Methodology:

    • Prepare Donor Solutions: Dilute the this compound stock solution and control compounds in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).

    • Coat the PAMPA Plate: Add 5 µL of the artificial membrane solution to each well of the donor plate and allow the solvent to evaporate.

    • Add Acceptor Solution: Fill the wells of the acceptor plate with PBS.

    • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

    • Add Donor Solutions: Add the prepared donor solutions to the wells of the donor plate.

    • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

    • Quantify: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

2. Caco-2 Permeability Assay

This protocol outlines the steps for evaluating the permeability and potential efflux of this compound across a Caco-2 cell monolayer.[5][9]

  • Materials:

    • Caco-2 cells

    • Transwell® inserts

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

    • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES and glucose)

    • This compound stock solution

    • Control compounds (e.g., Lucifer yellow for monolayer integrity, propranolol for high permeability, and a known efflux substrate)

    • TEER meter

    • Analytical instrumentation for quantification (e.g., LC-MS/MS)

  • Methodology:

    • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >200 Ω·cm²).[10] You can also assess the permeability of a low-permeability marker like Lucifer yellow.

    • Prepare Dosing Solutions: Prepare the dosing solution of this compound and control compounds in the transport buffer.

    • Permeability Assay (Apical to Basolateral - A-B):

      • Wash the Caco-2 monolayers with pre-warmed transport buffer.

      • Add fresh transport buffer to the basolateral (bottom) chamber.

      • Add the dosing solution to the apical (top) chamber.

      • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

      • At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

    • Permeability Assay (Basolateral to Apical - B-A) for Efflux Assessment:

      • Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Quantification and Calculation:

      • Determine the concentration of this compound in the collected samples.

      • Calculate the Papp values for both A-B and B-A directions.

      • Calculate the efflux ratio (ER = Papp (B-A) / Papp (A-B)).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_directions Bidirectional Transport cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution ab_transport A-B Transport prep_compound->ab_transport ba_transport B-A Transport prep_compound->ba_transport prep_cells Culture Caco-2 Cells on Transwell Inserts check_integrity Check Monolayer Integrity (TEER) prep_cells->check_integrity check_integrity->ab_transport check_integrity->ba_transport quantify Quantify this compound (LC-MS/MS) ab_transport->quantify ba_transport->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Figure 1. Experimental workflow for assessing this compound permeability using the Caco-2 assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB1 CB1 Receptor AC Adenylyl Cyclase CB1->AC CB2 CB2 Receptor PI3K PI3K CB2->PI3K GPR55 GPR55 MAPK MAPK (ERK, JNK) GPR55->MAPK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Transcription Gene Transcription (Cell Survival, Proliferation, Inflammation) PKA->Transcription Akt Akt PI3K->Akt Akt->Transcription MAPK->Transcription CannabisinD This compound CannabisinD->CB1 CannabisinD->CB2 CannabisinD->GPR55

Figure 2. A generalized signaling pathway for cannabinoids, potentially activated by this compound.

References

Technical Support Center: Purity Enhancement of Isolated Cannabisin D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of Cannabisin D. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is achieving high purity challenging?

A1: this compound is a lignanamide found in Cannabis sativa.[1] Achieving high purity can be difficult due to its relatively low abundance compared to major cannabinoids and the presence of structurally similar compounds that co-elute during chromatographic separation. The complexity of the plant matrix, which includes cannabinoids, terpenes, flavonoids, and other lignanamides, necessitates a multi-step purification strategy.[2][3]

Q2: What is a realistic target purity for this compound for preclinical research?

A2: For preclinical research, a purity of >95% is generally considered acceptable to ensure that the observed biological activity is attributable to the compound of interest. For analytical reference standards, a purity of ≥98% is often required.[4]

Q3: My this compound isolate appears to be degrading. What are the common causes?

A3: Like many natural products, this compound may be susceptible to degradation from exposure to light, heat, and oxygen.[5][6] Lignanamides can undergo oxidative degradation or isomerization. It is crucial to handle and store the purified compound under controlled conditions, such as at low temperatures, under an inert atmosphere (e.g., argon or nitrogen), and protected from light using amber vials.[7]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for assessing the purity of this compound.[8] Quantitative Nuclear Magnetic Resonance (qNMR) can also be used as an orthogonal method to confirm purity and quantify the compound without a reference standard.[8]

Troubleshooting Guide: Extraction and Initial Cleanup

Problem 1: Low yield of crude extract containing this compound.

Possible Cause Troubleshooting Step
Inefficient Extraction Solvent The polarity of the extraction solvent may not be optimal for lignanamides. While ethanol is common for cannabinoids, a solvent system with different polarity, such as methanol or an acetone/methanol mixture, might be more effective for this compound.[9][10]
Insufficient Extraction Time/Agitation Ensure the plant material has adequate contact time with the solvent. Increase extraction time or use methods like sonication or maceration with stirring to improve efficiency.[9][11]
Improper Particle Size Plant material that is too coarse will result in inefficient extraction. Grind the dried plant material to a consistent, fine powder (e.g., 0.5-1 mm) to increase the surface area for extraction.[12]

Problem 2: Crude extract is rich in waxes and chlorophyll, interfering with subsequent steps.

Possible Cause Troubleshooting Step
Co-extraction of Undesired Compounds Waxes and chlorophyll are commonly co-extracted with many organic solvents.[3]
Solution: Winterization Protocol Perform a winterization step. Dissolve the crude extract in ethanol and chill the solution at -20°C for 24-48 hours to precipitate the waxes.[13] Filter the cold solution to remove the solidified waxes.
Solution: Activated Charcoal Filtration To remove chlorophyll, a filtration step using activated charcoal can be employed.[14] However, be aware that activated charcoal can sometimes adsorb the target compound, so it's essential to optimize the amount used and test for recovery.

Troubleshooting Guide: Chromatographic Purification

Problem 3: Poor separation of this compound from other compounds during column chromatography.

Possible Cause Troubleshooting Step
Inappropriate Stationary Phase Standard silica gel may not provide sufficient selectivity. Consider using a different stationary phase, such as C18 reversed-phase silica or alumina, which offer different separation mechanisms based on polarity.[2][14]
Suboptimal Mobile Phase The solvent system may not have the correct polarity to resolve this compound from its impurities. Perform small-scale Thin Layer Chromatography (TLC) or analytical HPLC to screen various solvent systems and gradients to find the optimal conditions before scaling up to preparative chromatography.[2]
Column Overloading Loading too much crude extract onto the column will lead to broad peaks and poor resolution.[14] As a general rule, do not load more than 1-5% of the column's stationary phase weight.
Poor Column Packing An improperly packed column will have channels and cracks, leading to peak tailing and band broadening. Ensure the column is packed uniformly.

The workflow below illustrates a typical purification process.

G This compound Purification Workflow Start Dried Cannabis Sativa Material Extraction Solvent Extraction (e.g., Ethanol/Methanol) Start->Extraction Filtration Filtration & Solvent Evaporation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Winterization Winterization (-20°C in Ethanol) Crude_Extract->Winterization Dewaxed_Extract Dewaxed & Filtered Extract Winterization->Dewaxed_Extract Flash_Chromatography Flash Chromatography (Silica or C18) Dewaxed_Extract->Flash_Chromatography Semi_Pure Semi-Pure Fractions (>80% Purity) Flash_Chromatography->Semi_Pure Prep_HPLC Preparative HPLC (Reversed-Phase) Semi_Pure->Prep_HPLC Pure_Fractions Pure Fractions (>95% Purity) Prep_HPLC->Pure_Fractions Final_Steps Solvent Removal & Drying Pure_Fractions->Final_Steps Final_Product This compound (>95% Pure) Final_Steps->Final_Product

Caption: General experimental workflow for the isolation and purification of this compound.

Problem 4: The final product purity is still below 95% after preparative HPLC.

Possible Cause Troubleshooting Step
Co-eluting Isomer or Analogue A structurally very similar compound may be co-eluting. Try a different stationary phase (e.g., a phenyl-hexyl or cyano column) or a different mobile phase modifier (e.g., switch from acetonitrile to methanol) to alter selectivity.[14]
Peak Tailing Peak tailing can cause fractions to be contaminated with the preceding or succeeding peak. This can be caused by column degradation, sample-matrix effects, or secondary interactions with the stationary phase. Using a mobile phase additive like a small amount of acid (e.g., 0.1% formic acid) can sometimes improve peak shape.
Solution: Recrystallization If the semi-pure material is solid, a recrystallization step can be highly effective for removing minor impurities.[13] A systematic approach to screen for an appropriate solvent or solvent pair is necessary.

This troubleshooting flowchart can guide your decisions when facing low purity post-chromatography.

G Troubleshooting: Low Purity After Chromatography Start Purity < 95% after Prep HPLC Check_Chromatogram Analyze Chromatogram: Single broad peak or multiple overlapping peaks? Start->Check_Chromatogram Overlapping_Peaks Multiple Overlapping Peaks Check_Chromatogram->Overlapping_Peaks Overlapping Broad_Peak Single Broad/Tailing Peak Check_Chromatogram->Broad_Peak Broad/Tailing Optimize_HPLC Re-optimize HPLC method: - Try different column (e.g., Phenyl-Hexyl) - Change mobile phase (e.g., MeOH vs ACN) - Adjust gradient slope Overlapping_Peaks->Optimize_HPLC Improve_Peak_Shape Improve Peak Shape: - Add modifier (e.g., 0.1% Formic Acid) - Reduce sample load - Check column health Broad_Peak->Improve_Peak_Shape Recrystallize Attempt Recrystallization: Screen for suitable solvents to remove minor impurities. Optimize_HPLC->Recrystallize Improve_Peak_Shape->Recrystallize End_Pass Achieved >95% Purity Recrystallize->End_Pass Successful End_Fail Purity still low. Consider orthogonal method (e.g., SFC or CPC) Recrystallize->End_Fail Unsuccessful

References

Technical Support Center: Method Development for Separating Cannabisin D from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, validated methods specifically for the separation of Cannabisin D from its isomers are limited. The following guide is based on established chromatographic principles for the separation of structurally related compounds, particularly lignanamides and other complex polyphenols found in Cannabis sativa and other plants.[1] Researchers should use this information as a starting point for developing a specific, validated method for their unique sample matrix.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of complex natural product isomers.

Q1: I am seeing poor resolution or complete co-elution of my target isomers. What should I do?

A1: Poor resolution is the most common challenge in isomer separation. It indicates that the chromatographic conditions are not selective enough to differentiate between the analytes.

Troubleshooting Steps:

  • Optimize the Mobile Phase: This is often the most effective first step.

    • Adjust Gradient Slope (for Reversed-Phase HPLC): A shallower gradient (slower increase in organic solvent concentration) can significantly improve the separation of closely eluting peaks.

    • Change Organic Modifier: The selectivity between isomers can differ significantly between acetonitrile and methanol. If you are using one, try the other or a ternary mixture of water, acetonitrile, and methanol.[1]

    • Modify pH: this compound has multiple phenolic hydroxyl groups.[2] Adjusting the pH of the mobile phase with additives like formic acid or acetic acid (typically 0.1%) can alter the ionization state of the analytes and their interaction with the stationary phase, thereby improving resolution.[3]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.

    • Try a Different C18 Column: Not all C18 columns are the same. A column from a different manufacturer or with a different bonding density or end-capping can provide different selectivity.

    • Switch to a Phenyl-Hexyl or Biphenyl Phase: These phases offer alternative selectivities, particularly for aromatic compounds like lignanamides, through π-π interactions.

    • Consider a Polar-Embedded Phase: These columns are less prone to dewetting in highly aqueous mobile phases and can offer unique selectivity for polar compounds.

  • Reduce Column Temperature: Lowering the temperature (e.g., from 40°C to 25°C) can sometimes enhance the subtle intermolecular interactions necessary for isomer separation, leading to better resolution, although this may increase backpressure.[3]

  • Decrease Flow Rate: Reducing the flow rate can increase column efficiency and may improve the resolution of critical pairs.[4]

Q2: My peaks are showing significant tailing or fronting. What is the cause and how can I fix it?

A2: Peak asymmetry is typically caused by secondary interactions between the analyte and the stationary phase, or by column overload.

Troubleshooting Steps:

  • Address Secondary Silanol Interactions: Peak tailing for phenolic compounds is often due to interaction with acidic silanol groups on the silica support.[3]

    • Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase to suppress the ionization of the silanol groups.[3][4]

  • Check for Column Overload: Injecting too much sample mass onto the column is a common cause of peak distortion (often appearing as "shark-fin" peaks).[3]

    • Dilute the Sample: Reduce the sample concentration and re-inject. If peak shape improves, you were likely overloading the column.

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be as weak as, or weaker than, the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause distorted peaks.[5]

  • Inspect for Column Contamination or Voids: If the problem persists, the column itself may be the issue. A contaminated guard column or a void at the head of the analytical column can cause severe peak tailing. Try replacing the guard column and/or flushing the analytical column.[5][6]

Q3: My retention times are shifting from one run to the next. Why is this happening?

A3: Inconsistent retention times point to a lack of stability in the HPLC system or method conditions.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the starting mobile phase conditions before each injection, especially for gradient methods. Increase the equilibration time between runs.[3]

  • Verify Mobile Phase Preparation: Inaccurately prepared mobile phases are a frequent cause of retention time drift. Use precise measurements and ensure components are fully mixed. If using an online mixer, ensure the pump is functioning correctly.[6]

  • Use a Column Thermostat: Fluctuations in ambient lab temperature can cause retention times to shift. A column oven provides a stable temperature environment.[3]

  • Check for Leaks: A small, undetected leak in the system can cause pressure fluctuations and lead to unstable retention times.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques for separating lignanamide isomers like this compound?

A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC).[1][7]

  • HPLC is the standard for both analytical and preparative work. Reversed-phase (RP-HPLC) on C18 or C8 columns is most common, utilizing water/acetonitrile or water/methanol gradients.[1] Normal-phase (NP-HPLC) on silica columns can also be effective for separating less polar lignans.[1]

  • HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the sample. It has been successfully used for the preparative isolation of lignans with high purity.[8][9]

Q2: How do I approach method development for separating this compound isomers from scratch?

A2: A systematic approach is crucial. Start on an analytical scale to conserve your sample, then scale up to preparative chromatography once the separation is optimized.[10]

  • Information Gathering: Review literature for separations of similar compounds (lignanamides, polyphenols).[1]

  • Column and Mobile Phase Screening: Start with a standard C18 column and run a broad scouting gradient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 20-30 minutes). Screen other column chemistries (e.g., Phenyl-Hexyl) and mobile phase modifiers (e.g., methanol) to find the best initial selectivity.[11]

  • Optimization: Once you have achieved partial separation, optimize the conditions by adjusting the gradient slope, temperature, and flow rate to maximize resolution.

  • Scale-Up: Once the analytical method is optimized, scale the flow rate and injection volume geometrically to a larger preparative column.[10]

Q3: What if I need to separate stereoisomers (enantiomers or diastereomers) of this compound?

A3: The separation of stereoisomers requires a chiral environment.

  • Diastereomers: These often have different enough physical properties to be separated on standard (achiral) HPLC columns.

  • Enantiomers: These have identical physical properties in a non-chiral environment and require a chiral stationary phase (CSP) for separation. Chiral method development involves screening various CSPs (e.g., polysaccharide-based phases like cellulose or amylose) with different mobile phases (both normal and reversed-phase) to find conditions that provide enantioselectivity.[12][13]

Q4: Are there any alternatives to HPLC for this type of separation?

A4: Yes, besides HSCCC mentioned earlier, Supercritical Fluid Chromatography (SFC) is a powerful alternative. SFC uses supercritical CO2 as the primary mobile phase, often with a small amount of organic co-solvent like methanol.[14] It is considered a "green" technique due to reduced organic solvent consumption and can offer very different selectivity compared to HPLC, making it an excellent option for isomers that are difficult to resolve by liquid chromatography.[14]

Experimental Protocols & Data

Protocol 1: General Approach for Analytical HPLC Method Development

This protocol provides a starting point for developing a reversed-phase HPLC method.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the crude extract or sample mixture in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol:water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 2.7 µm particle size.[4]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.[4]

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor specific wavelengths relevant to lignanamides (e.g., 280 nm).

  • Optimization: Based on the initial chromatogram, adjust the gradient. If peaks are poorly resolved, make the gradient shallower (e.g., increase the gradient time to 45 minutes). If peaks elute very late, you can make the gradient steeper. Test methanol as mobile phase B to evaluate changes in selectivity.

Protocol 2: Preparative HSCCC for Lignan Isomer Purification (Adapted)

This protocol is adapted from a published method for separating lignan isomers from Justicia procumbens and demonstrates a powerful technique for obtaining pure compounds.[8][9]

  • Solvent System Preparation: Prepare a two-phase solvent system of n-hexane–ethyl acetate–methanol–water (e.g., in a 1.3:1:1.3:1 v/v ratio). Mix the solvents thoroughly in a separatory funnel, allow the layers to separate, and degas both the upper (stationary) and lower (mobile) phases.[8]

  • HSCCC System Preparation:

    • Fill the entire preparative coil with the upper phase (stationary phase).

    • Set the rotation speed (e.g., 1000 rpm) and begin pumping the lower phase (mobile phase) into the column in the head-to-tail direction at a set flow rate (e.g., 3.0 mL/min).[8]

    • Continue pumping until the mobile phase emerges from the column outlet and hydrodynamic equilibrium is established.

  • Sample Injection: Dissolve the crude sample (e.g., 300 mg) in a small volume of the biphasic solvent mixture (e.g., 5 mL upper phase and 5 mL lower phase).[8] Inject this solution into the column.

  • Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions based on the UV detector response (e.g., at 254 nm).

  • Analysis and Recovery: Analyze the collected fractions by analytical HPLC to determine purity. Combine the pure fractions for each isomer and evaporate the solvent to obtain the purified compound.

Quantitative Data: Example of Lignan Purification via HSCCC

The following table summarizes purification results from a study on lignans, demonstrating the efficacy of preparative chromatography for isolating isomers.[8]

Compound (Lignan)Crude Sample (mg)Yield (mg)Purity (by HPLC)
Justicidin B30019.7>95%
Justicidin A3009.86>95%
6'-hydroxyjusticidin C30011.26>95%
Lignan J13002.54>95%

Visualizations

G cluster_prep Phase 1: Preparation & Analysis cluster_scaleup Phase 2: Scale-Up & Purification cluster_analysis Phase 3: Verification start Literature Review & Analyte Characterization sample_prep Sample Extraction & Solubilization start->sample_prep scouting Analytical HPLC: Column & Solvent Screening sample_prep->scouting optimization Analytical Method Optimization (Gradient, Temp, etc.) scouting->optimization loading_study Determine Max Sample Load on Analytical Column optimization->loading_study scale_calc Calculate Preparative Parameters (Flow, Volume) loading_study->scale_calc prep_run Perform Preparative Chromatography Run scale_calc->prep_run fraction_collect Collect Fractions Based on Detector Signal prep_run->fraction_collect purity_check Analyze Fraction Purity (Analytical HPLC) fraction_collect->purity_check purity_check->prep_run Re-purify Contaminated Fractions combine Pool Pure Fractions purity_check->combine Fractions Meet Purity Criteria characterization Compound Characterization (MS, NMR) combine->characterization finish Isolated Pure Isomer characterization->finish

Caption: General workflow for chromatographic method development and scale-up.

G problem Problem: Poor Peak Resolution / Co-elution cause1 Cause: Suboptimal Mobile Phase problem->cause1 cause2 Cause: Unsuitable Stationary Phase problem->cause2 cause3 Cause: Poor Column Efficiency problem->cause3 solution1a Solution: Adjust Gradient Slope (make shallower) cause1->solution1a solution1b Solution: Change Organic Modifier (ACN <=> MeOH) cause1->solution1b solution1c Solution: Add/Adjust pH Modifier (e.g., 0.1% HCOOH) cause1->solution1c solution2a Solution: Try different C18 column cause2->solution2a solution2b Solution: Screen alternative phase (e.g., Phenyl-Hexyl) cause2->solution2b solution2c Solution: For stereoisomers, use Chiral Stationary Phase cause2->solution2c solution3a Solution: Decrease Flow Rate cause3->solution3a solution3b Solution: Lower Column Temperature cause3->solution3b solution3c Solution: Check for column void/contamination cause3->solution3c

Caption: Troubleshooting decision tree for poor peak resolution.

References

Validation & Comparative

A Researcher's Guide to Analytical Method Validation for Cannabisin D Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of Cannabisin D.

The burgeoning field of cannabinoid research necessitates robust and validated analytical methods to ensure data accuracy, reproducibility, and regulatory compliance. While methods for major cannabinoids like THC and CBD are well-established, quantifying less prevalent compounds such as this compound presents a unique challenge. This guide provides a comparative overview of the most suitable analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), that can be adapted and validated for the accurate quantification of this compound in various matrices.

While no specific validated methods for this compound were found in the public domain, the principles and protocols used for the comprehensive analysis of a wide array of cannabinoids are directly applicable. This guide outlines these methods, providing detailed experimental protocols and performance characteristics that serve as a foundational framework for developing a validated this compound quantification assay.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the research, including sensitivity, selectivity, and the complexity of the sample matrix. Both HPLC-UV and LC-MS/MS are powerful tools for cannabinoid analysis, each with distinct advantages.

FeatureHPLC-UVLC-MS/MS
Principle Chromatographic separation followed by detection based on the absorption of ultraviolet light by the analyte.Chromatographic separation coupled with mass analysis, providing identification based on mass-to-charge ratio and fragmentation patterns.
Specificity Moderate. Relies on chromatographic retention time for identification. Co-elution with matrix components or other cannabinoids can be a challenge.High. Provides structural information through mass fragmentation, ensuring confident identification even in complex matrices.
Sensitivity Generally lower than LC-MS/MS. Suitable for quantifying more abundant cannabinoids.High. Capable of detecting and quantifying trace levels of analytes, making it ideal for minor cannabinoids like this compound.
Quantitative Performance Good linearity and precision for concentrations within its detection range.Excellent linearity, accuracy, and precision over a wide dynamic range. Considered the gold standard for quantitative analysis.[1]
Cost & Complexity Lower initial instrument cost and less complex operation and maintenance.Higher initial investment and requires specialized expertise for operation and data analysis.
Recommendation for this compound Suitable for initial screening or for quantification in purified fractions or simple matrices where this compound is expected to be at higher concentrations.Highly recommended for accurate and sensitive quantification of this compound in complex matrices such as plant extracts, biological fluids, and formulated products.

Experimental Protocols

The following protocols are generalized from established methods for the comprehensive analysis of cannabinoids and can be adapted for this compound. Validation of the chosen method for its intended use is a critical and mandatory step.

Protocol 1: Quantification of Cannabinoids by HPLC-UV

This protocol outlines a typical reversed-phase HPLC-UV method for cannabinoid analysis.

1. Sample Preparation (Cannabis Plant Material):

  • Weigh approximately 100-500 mg of homogenized and dried plant material into a centrifuge tube.

  • Add a suitable extraction solvent (e.g., 10 mL of methanol or a methanol:chloroform mixture).

  • Vortex vigorously and sonicate for 15-30 minutes to ensure complete extraction.

  • Centrifuge at approximately 4000 rpm for 10 minutes to pellet solid material.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Dilute the extract with the mobile phase to a concentration within the calibration range.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used. An isocratic method may also be suitable depending on the required separation.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-20 µL.

  • UV Detection: Wavelengths between 210-230 nm are typically used for monitoring cannabinoids.

3. Calibration:

  • Prepare a series of calibration standards of a this compound reference standard (if available) or a suitable surrogate standard in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

Protocol 2: Quantification of Cannabinoids by LC-MS/MS

This protocol provides a framework for a highly sensitive and selective LC-MS/MS method.

1. Sample Preparation:

  • Follow the same sample preparation procedure as for HPLC-UV. Further dilution may be necessary due to the higher sensitivity of the instrument.

  • The use of deuterated internal standards for cannabinoids like THC-d3 and CBD-d3 is highly recommended to correct for matrix effects and variations in instrument response.

2. LC Conditions:

  • Column: A high-resolution C18 or similar reversed-phase UPLC/HPLC column.

  • Mobile Phase: Similar to HPLC-UV, typically a gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: Optimized for the specific column dimensions (typically 0.3-0.6 mL/min for UPLC).

  • Column Temperature: 35-45 °C.

  • Injection Volume: 1-10 µL.

3. MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) is commonly used, often in both positive and negative modes to cover a wider range of cannabinoids.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard. For other cannabinoids, these transitions are well-documented.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity of the target analyte.

Method Validation Workflow

The validation of any analytical method is crucial to ensure the reliability of the generated data. The following workflow outlines the essential steps for validating a method for this compound quantification.

Analytical_Method_Validation_Workflow start Method Development & Optimization specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Stability robustness->stability system_suitability System Suitability stability->system_suitability documentation Documentation & Reporting system_suitability->documentation

Caption: A generalized workflow for the validation of an analytical method for a novel cannabinoid.

Cannabinoid Receptor Signaling Pathway

Cannabinoids exert their physiological effects primarily through interaction with the endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events.

Cannabinoid_Signaling_Pathway cannabinoid Cannabinoid (e.g., this compound) cb1_cb2 CB1 / CB2 Receptors (GPCR) cannabinoid->cb1_cb2 Binds to g_protein Gi/o Protein Activation cb1_cb2->g_protein Activates adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase Inhibits mapk MAPK Pathway Activation g_protein->mapk Activates ion_channels Ion Channel Modulation (↓ Ca2+, ↑ K+) g_protein->ion_channels Modulates camp ↓ cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., altered neurotransmission, inflammation, proliferation) camp->cellular_response mapk->cellular_response ion_channels->cellular_response

Caption: A simplified diagram of the primary cannabinoid receptor signaling cascade.

Upon binding of a cannabinoid ligand, the CB1 or CB2 receptor activates an associated Gi/o protein. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2][3][4][5][6][7] Simultaneously, the activated G-protein can modulate ion channels, typically leading to a decrease in calcium influx and an increase in potassium efflux.[2][3] Furthermore, cannabinoid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[2][3][5][7] These signaling events collectively result in a diverse range of cellular responses, including altered neurotransmitter release, modulation of inflammatory processes, and effects on cell proliferation and survival.[7]

This guide provides a comprehensive starting point for researchers and scientists to develop and validate robust analytical methods for the quantification of this compound. By leveraging the extensive knowledge base of cannabinoid analysis and adhering to rigorous validation principles, reliable and accurate data can be generated to advance our understanding of this and other minor cannabinoids.

References

Inter-Laboratory Comparison of Analytical Methods for Cannabisin D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the performance characteristics of High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection for the analysis of phenolic compounds in Cannabis sativa. These methods are representative of the techniques that can be adapted and validated for the specific quantification of Cannabisin D.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Specificity Moderate; co-elution can be a challenge.High; provides structural information for confident identification.
Sensitivity Generally lower, suitable for more abundant compounds.High; ideal for trace-level analysis of minor cannabinoids and other compounds.
Linearity (R²) Typically >0.99 for validated methods.Typically >0.99 for validated methods.
Limit of Detection (LOD) Dependent on the analyte and matrix.Generally in the low ng/mL to pg/mL range.
Limit of Quantification (LOQ) Dependent on the analyte and matrix.Generally in the low ng/mL range.
Accuracy (% Recovery) Typically within 80-120% for validated methods.Typically within 80-120% for validated methods.
Precision (%RSD) Typically <15% for intra- and inter-day precision in validated methods.Typically <15% for intra- and inter-day precision in validated methods.
Instrumentation Cost LowerHigher
Expertise Required ModerateHigh

Experimental Protocols

Detailed methodologies for the extraction, separation, and quantification of phenolic compounds, including lignanamides, from cannabis are crucial for obtaining reliable and reproducible results. The following protocols are based on established methods for similar analytes in cannabis matrices.

Protocol 1: Extraction of Lignanamides from Cannabis sativa Seed

This protocol is adapted from a study on the isolation of lignanamides from hemp seed.

  • Sample Preparation : Air-dry and crush the Cannabis sativa seeds.

  • Defatting : Defat the crushed seed material with petroleum ether at room temperature.

  • Extraction : Percolate the defatted biomass with 75% ethanol three times.

  • Concentration : Concentrate the resulting filtrate under vacuum.

  • Liquid-Liquid Partitioning : Successively partition the concentrated extract with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction is often enriched with lignanamides.

  • Further Purification (Optional) : The ethyl acetate fraction can be further purified using column chromatography techniques such as reverse-phase column chromatography followed by High-Performance Liquid Chromatography (HPLC) for the isolation of individual lignanamides.

Protocol 2: Quantification of Phenolic Compounds using HPLC-UV/MS

This protocol outlines a general procedure for the analysis of phenolic compounds in cannabis extracts.

  • Sample Preparation : Prepare the cannabis extract as described in Protocol 1 or using another suitable extraction method. Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol).

  • Chromatographic System : An HPLC system equipped with a C18 column is commonly used.

  • Mobile Phase : A gradient elution with a binary solvent system is typical. For example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program : A typical gradient might start with a low percentage of solvent B, gradually increasing to a high percentage to elute compounds with increasing hydrophobicity.

  • Detection :

    • UV Detection : A Diode Array Detector (DAD) can be used to monitor the absorbance at specific wavelengths (e.g., 280 nm for general phenolic compounds).

    • MS Detection : A mass spectrometer, particularly a tandem mass spectrometer (MS/MS), provides high selectivity and sensitivity. The instrument is typically operated in negative ionization mode for phenolic compounds.

  • Quantification : Create a calibration curve using certified reference standards of the target analytes. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

Mandatory Visualization

The following diagrams illustrate key workflows relevant to the inter-laboratory comparison and analysis of this compound.

Inter_Laboratory_Comparison_Workflow A 1. Planning and Protocol Development B 2. Sample Preparation and Distribution A->B Homogenized Samples C 3. Analysis by Participating Laboratories B->C Identical Samples D 4. Data Submission to Coordinator C->D Analytical Results E 5. Statistical Analysis of Results D->E Raw Data F 6. Performance Evaluation (e.g., z-scores) E->F Statistical Summary G 7. Final Report and Feedback F->G Performance Report H 8. Corrective Actions by Laboratories G->H Improvement Recommendations

General Workflow of an Inter-Laboratory Comparison Study.

Analytical_Workflow_Phenolic_Compounds cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing P1 1. Grinding of Plant Material P2 2. Extraction (e.g., Ethanol) P1->P2 P3 3. Filtration/Centrifugation P2->P3 P4 4. Solvent Evaporation P3->P4 P5 5. Reconstitution in Mobile Phase P4->P5 A1 6. HPLC/LC-MS Injection P5->A1 A2 7. Chromatographic Separation A1->A2 A3 8. UV and/or MS Detection A2->A3 D1 9. Peak Integration and Identification A3->D1 D2 10. Quantification using Calibration Curve D1->D2 D3 11. Data Review and Reporting D2->D3

Analytical Workflow for Phenolic Compounds in Cannabis.

Analyzing Cannabisin D: A Comparative Guide to HPLC-UV Method Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate and precise quantification of novel compounds is paramount. While specific validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for Cannabisin D are not extensively documented in publicly available literature, a robust body of research on the analysis of other cannabinoids and related cannabis constituents provides a strong framework for establishing reliable analytical protocols. This guide compares the accuracy and precision of several validated HPLC-UV methods for cannabinoids and cannflavins, offering valuable insights into the expected performance for the analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is widely considered the gold standard for cannabinoid analysis due to its ability to directly analyze both acidic and neutral forms of these compounds without the need for derivatization[1][2]. The validation of these methods, in line with ICH guidelines, ensures reliable and reproducible results, which are critical for regulatory compliance and product quality control.

Comparative Analysis of Method Performance

The following table summarizes the accuracy and precision of various HPLC-UV methods developed for the analysis of cannabinoids and cannflavins. Accuracy is presented as the percentage of recovery, while precision is indicated by the Relative Standard Deviation (% RSD) for intra-day and inter-day analyses.

Analyte(s)Accuracy (% Recovery)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Chromatographic ColumnMobile Phase
Cannflavins A, B, & C 82 - 98%≤ 5.29%≤ 5.29%Luna® C18 (150 x 4.6 mm, 3 µm)Acetonitrile and water (65:35, v/v) with 0.1% formic acid
10 Cannabinoids > 84.92%2.59 - 5.65%2.83 - 5.05%Not SpecifiedWater + 0.085% phosphoric acid (A), Acetonitrile + 0.085% phosphoric acid (B)
8 Cannabinoids Not Specified+/- 0.5% (retention time over 100 injections)Not SpecifiedNot SpecifiedNot Specified
Experimental Workflow for Cannabinoid Analysis

The general workflow for the analysis of cannabinoids, including a compound like this compound, by HPLC-UV involves several key steps from sample preparation to data analysis. This process is designed to ensure the accurate and precise quantification of the target analytes.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction (e.g., Methanol/Chloroform) Homogenization->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard) Integration->Quantification Reporting Result Reporting Quantification->Reporting

A generalized workflow for the HPLC-UV analysis of cannabinoids.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are summaries of experimental protocols from validated HPLC-UV methods for cannabinoids and related compounds.

Method 1: Analysis of Cannflavins A, B, and C

This method was validated for the determination of cannflavins A, B, and C in various cannabis chemovars[3].

  • Sample Preparation: Supernatants of samples were filtered through a 0.45-µm PTFE membrane filter before injection into the HPLC system.

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector was used.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18(2) (150 × 4.6 mm, 3 µm)

    • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (65:35 v/v), both containing 0.1% formic acid.

    • Flow Rate: 1 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • UV Detection: 342.4 nm

Method 2: Fast Analysis of 10 Cannabinoids

This rapid RP-HPLC-UV method allows for the determination of 10 cannabinoids in under 10 minutes[4].

  • Sample Preparation: The procedure involves extraction with organic solvents, followed by drying of the extract, and reconstitution in acetonitrile before injection.

  • Instrumentation: An RP-HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Not specified, but a reverse-phase C18 column is implied.

    • Mobile Phase: A gradient elution was used with Eluent A (Water + 0.085% phosphoric acid) and Eluent B (Acetonitrile + 0.085% phosphoric acid). The gradient was as follows: 70% B up to 3 min, 85% B to 7 min, 95% B from 7.01 to 8.00 min, and returning to 70% B up to 10 min.

    • Flow Rate: 1.6 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5.0 µL

    • UV Detection: 220 nm

Method 3: Analysis of 8 Cannabinoids

This method is routinely used for the analysis of eight common cannabinoids and emphasizes the importance of an internal standard for achieving high replicate precision[5].

  • Sample Preparation: Sample homogenization is a critical first step. Extraction is performed with a suitable solvent, and the final extract is diluted for analysis.

  • Instrumentation: An HP/Agilent LC 1100 equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector.

  • Chromatographic Conditions:

    • Internal Standard: Propyl paraben is used for internal standard adjustment.

    • Mobile Phase and Column: Specific details are not provided, but a robust method with high retention time precision is highlighted.

Conclusion

References

A Comparative Guide to the Limit of Detection and Quantification of Cannabisin D in Cannabis Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of Cannabisin D, a lignanamide found in cannabis seeds. Due to the limited availability of direct experimental data for this compound, this document leverages data from the analysis of other structurally related lignanamides and major cannabinoids to provide reasonable estimates for the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Introduction

This compound is a lignanamide present in Cannabis sativa L. seeds, distinct from the more commonly known cannabinoids like THC and CBD[1]. As interest in the broader chemical profile of cannabis grows, accurate and sensitive analytical methods are crucial for the characterization of such minor components in various extracts. This guide compares the potential performance of High-Performance Liquid Chromatography coupled with an Ultraviolet detector (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.

Data Presentation: Estimated LOD and LOQ Values

Analyte ClassAnalytical MethodEstimated Limit of Detection (LOD)Estimated Limit of Quantification (LOQ)Reference Compounds
Lignanamides HPLC-UV1 - 10 µg/mL5 - 30 µg/mLGeneral lignanamides in plant extracts
LC-MS/MS0.1 - 5 ng/mL0.5 - 15 ng/mLGeneral lignanamides in plant extracts
Cannabinoids HPLC-UV0.5 - 5 µg/mL1.5 - 15 µg/mLTHC, CBD, CBG, etc.[2][3]
LC-MS/MS0.05 - 2 ng/mL0.15 - 6 ng/mLTHC, CBD, CBG, etc.[4]

Note: The provided ranges are estimates and the actual LOD and LOQ for this compound will depend on the specific instrumentation, method parameters, and the complexity of the cannabis extract matrix.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing analytical methods. Below are representative methodologies for HPLC-UV and LC-MS/MS analysis of compounds in cannabis extracts, which can be adapted for the quantification of this compound.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of analytes at higher concentrations and is a cost-effective approach for routine analysis.

  • Sample Preparation:

    • Homogenize 1 gram of dried cannabis seed extract with 10 mL of methanol.

    • Sonicate the mixture for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 280 nm (wavelength may need optimization for this compound).

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for detecting and quantifying trace-level compounds in complex matrices.

  • Sample Preparation:

    • Perform an initial extraction as described for the HPLC-UV method.

    • Evaporate the filtered extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in 500 µL of the initial mobile phase.

    • A further dilution may be necessary depending on the expected concentration of this compound.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid and 5 mM ammonium formate).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Specific transitions for this compound need to be determined by infusing a pure standard.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the quantification of this compound in cannabis extracts, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Cannabis Extract Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Higher Concentration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Lower Concentration Chromatogram Chromatogram Acquisition HPLC_UV->Chromatogram LC_MSMS->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Results LOD/LOQ Determination Integration->Results

Caption: Experimental workflow for this compound quantification.

Conclusion

While direct data for the LOD and LOQ of this compound remains to be established, this guide provides a comparative framework based on analogous compounds. For trace-level quantification in complex cannabis extracts, LC-MS/MS is the recommended technique due to its superior sensitivity and selectivity. Researchers are encouraged to perform in-house validation studies to determine the specific performance characteristics of their developed methods for this compound analysis.

References

A Comparative Analysis of Cannabisin D and Other Cannabis Lignanamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Cannabisin D and other cannabis lignanamides, supported by experimental data. This document summarizes key quantitative findings, details experimental methodologies, and visualizes relevant biological pathways to facilitate further investigation and drug discovery efforts.

Cannabis sativa L. is a rich source of bioactive compounds beyond the well-known cannabinoids. Among these, lignanamides, a class of phenolic amides, have garnered increasing attention for their diverse pharmacological properties. This guide focuses on a comparative analysis of this compound against other notable cannabis lignanamides, providing a comprehensive overview of their therapeutic potential.

Quantitative Bioactivity Comparison

The following tables summarize the available quantitative data on the biological activities of various cannabis lignanamides, allowing for a direct comparison of their potency.

Table 1: Antioxidant Activity of Cannabis Lignanamides

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)ORAC Value (µmol TE/µmol)
This compound 23.9 [1]0.5 [1]73.0 [1]
Cannabisin A32.9[1]6.6[1]7.3[1]
Cannabisin B> 100> 1001.8
Cannabisin C45.210.54.2
Cannabisin M40.18.23.5
Grossamide60.315.12.9
N-trans-Caffeoyltyramine15.83.25.1
Quercetin (Control)25.5[1]0.4[1]9.2[1]

Table 2: Enzyme Inhibitory Activity of Cannabis Lignanamides

CompoundAcetylcholinesterase Inhibition IC50 (µM)Soluble Epoxide Hydrolase Inhibition IC50 (µM)
This compound > 1003.3 ± 0.3[2]
Cannabisin A> 100-
Cannabisin B> 100-
Cannabisin F-3.2 ± 0.4[2]
3,3'-demethyl-grossamide55.4-
3,3'-demethyl-heliotropamide46.2[1]-
Galantamine (Control)0.5-
AUDA (Control)-0.0241 ± 0.0001[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the capacity of a compound to scavenge the stable free radical DPPH.

  • Reagents: DPPH solution (in methanol), test compounds, and a positive control (e.g., Quercetin).

  • Procedure:

    • A solution of DPPH in methanol is prepared.

    • Various concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[3]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

  • Reagents: ABTS solution, potassium persulfate, test compounds, and a positive control.

  • Procedure:

    • The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[3]

    • The ABTS radical cation solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a given wavelength (e.g., 734 nm).

    • Various concentrations of the test compound are added to the ABTS radical cation solution.[3]

    • The absorbance is recorded after a set incubation time (e.g., 6 minutes).[3]

    • The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.[3]

Enzyme Inhibitory Assays

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

This colorimetric assay is used to screen for compounds that can inhibit the activity of acetylcholinesterase.

  • Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for color development, and test compounds.[3]

  • Procedure:

    • The test compound is pre-incubated with the AChE enzyme in a buffer solution.

    • The substrate, ATCI, is added to the mixture.

    • The hydrolysis of ATCI by AChE produces thiocholine.

    • Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.[3]

    • The rate of color formation is monitored spectrophotometrically at a specific wavelength (e.g., 412 nm).[3]

    • The percentage of enzyme inhibition is calculated, and the IC50 value is determined.[3]

Anti-inflammatory Activity Assay

1. Measurement of Pro-inflammatory Cytokines (IL-6 and TNF-α) in Cell Culture:

This assay quantifies the production of key pro-inflammatory cytokines by immune cells (e.g., macrophages or microglia) in response to an inflammatory stimulus.

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are cultured under standard conditions.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compounds for a specific duration.

    • Inflammation is induced by adding an inflammatory agent, such as lipopolysaccharide (LPS).

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentrations of IL-6 and TNF-α in the supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • The absorbance is read using a microplate reader, and the cytokine concentrations are determined from a standard curve. The IC50 value for the inhibition of cytokine production can then be calculated.

Neuroprotective Activity Assay

1. Cell Viability Assay in a Neurotoxicity Model:

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

  • Cell Culture: A neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) is cultured.

  • Procedure:

    • Cells are seeded in multi-well plates.

    • Cells are pre-treated with various concentrations of the test compounds.

    • A neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or amyloid-beta peptide for an Alzheimer's disease model) is added to induce cell death.

    • After an incubation period, cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The MTT reagent is added to the cells and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • The formazan is solubilized, and the absorbance is measured spectrophotometrically.

    • The percentage of cell viability relative to untreated controls is calculated to determine the neuroprotective effect of the compound.

Signaling Pathways and Mechanisms of Action

Lignanamides exert their biological effects by modulating various cellular signaling pathways. A key pathway implicated in the anti-inflammatory effects of some cannabis lignanamides is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates CannabisinD This compound CannabisinD->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and evaluating the bioactivity of cannabis lignanamides.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Elucidation start Cannabis Sativa Plant Material extraction Solvent Extraction start->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of Pure Lignanamides fractionation->isolation antioxidant Antioxidant Assays (DPPH, ABTS, ORAC) isolation->antioxidant enzyme Enzyme Inhibition Assays (AChE) isolation->enzyme anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine Measurement) isolation->anti_inflammatory neuroprotective Neuroprotective Assays (e.g., Cell Viability) isolation->neuroprotective anticancer Anticancer Assays (e.g., Cytotoxicity) isolation->anticancer ic50 IC50 Value Determination antioxidant->ic50 enzyme->ic50 anti_inflammatory->ic50 neuroprotective->ic50 anticancer->ic50 comparison Comparative Analysis ic50->comparison moa Mechanism of Action Studies (e.g., Signaling Pathways) comparison->moa

Conclusion

The compiled data indicates that this compound is a potent antioxidant, exhibiting superior radical scavenging activity in the ABTS assay compared to other tested cannabis lignanamides and even the well-known antioxidant, quercetin.[1] While its acetylcholinesterase inhibitory activity appears to be low, its notable inhibition of soluble epoxide hydrolase suggests a potential anti-inflammatory mechanism.[2] Further comparative studies are warranted to fully elucidate the anti-inflammatory, neuroprotective, and anticancer potential of this compound relative to other cannabis lignanamides. The provided experimental protocols and pathway diagrams offer a framework for future research in this promising area of natural product drug discovery.

References

A Comparative Analysis of the Biological Activities of Cannabisin D and Cannabisin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two lignanamides found in Cannabis sativa, Cannabisin D and Cannabisin B. While research on these specific compounds is emerging, this document synthesizes the available experimental data to offer an objective overview of their performance, with a focus on their antioxidant properties.

Introduction

This compound and Cannabisin B are members of the lignanamide class of polyphenols, which are present in hemp seeds.[1] Lignanamides from Cannabis sativa have garnered interest for their potential antioxidant, anti-inflammatory, and neuroprotective activities.[2] Understanding the distinct biological profiles of individual cannabisins is crucial for the development of novel therapeutics. This guide aims to collate and present the current scientific evidence comparing this compound and Cannabisin B.

Quantitative Data Summary

The most direct comparative data available for this compound and Cannabisin B pertains to their antioxidant activity. The following table summarizes the inhibitory concentration (IC50) values from a key study that evaluated the radical scavenging capabilities of these compounds. Lower IC50 values indicate greater antioxidant potency.

Table 1: Antioxidant Activity of this compound vs. Cannabisin B

CompoundDPPH Radical Scavenging Assay (IC50 in µM)ABTS Radical Scavenging Assay (IC50 in µM)
This compound 23.90.5
Cannabisin A *32.96.6
Quercetin (Control) 25.50.4

*Data for Cannabisin B was not available in a directly comparable quantitative format in the cited study, but it was noted to demonstrate free radical neutralization. Data for Cannabisin A is included for additional context within the same chemical class.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of antioxidant activities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should have a deep violet color.

  • Sample Preparation: this compound and Cannabisin B are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Assay Procedure:

    • An aliquot of each sample concentration is mixed with the DPPH solution in a 96-well microplate or cuvettes.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Methodology:

  • Preparation of ABTS•+ Solution: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The resulting solution has a dark green color.

  • Sample Preparation: Similar to the DPPH assay, stock solutions and serial dilutions of this compound and Cannabisin B are prepared.

  • Assay Procedure:

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

    • An aliquot of each sample concentration is added to the diluted ABTS•+ solution.

    • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

  • Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.

Signaling Pathways and Experimental Workflows

While direct comparative studies on the signaling pathways of this compound and B are limited, research on a related lignanamide, Cannabisin F, provides a potential model for their anti-inflammatory action.

Hypothesized Anti-Inflammatory Signaling Pathway

The following diagram illustrates the signaling pathway through which Cannabisin F exerts its anti-inflammatory effects, which may be similar for other cannabisins.

G Hypothesized Anti-Inflammatory Pathway of Cannabisins cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates Cannabisin Cannabisin SIRT1 SIRT1 Cannabisin->SIRT1 Activates NF_kB_p65_Ac NF-κB p65 (Acetylated) SIRT1->NF_kB_p65_Ac Deacetylates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NF_kB_p65_Ac->Inflammatory_Genes Inhibits transcription of IkB_alpha IκBα IKK->IkB_alpha Phosphorylates NF_kB_p65_p50 NF-κB (p65/p50) IkB_alpha->NF_kB_p65_p50 Degrades, releasing NF_kB_p65_p50->Inflammatory_Genes Translocates and activates transcription of

Caption: Hypothesized anti-inflammatory pathway of cannabisins.

General Experimental Workflow for Bioactivity Screening

The diagram below outlines a typical workflow for isolating and testing the biological activity of compounds like this compound and B from a natural source.

G Experimental Workflow for Bioactivity Screening Start Start Hemp_Seed Hemp Seed Material Start->Hemp_Seed Extraction Solvent Extraction Hemp_Seed->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Isolation Isolation of this compound & B Chromatography->Isolation Bioassays Biological Assays Isolation->Bioassays Antioxidant Antioxidant Assays (DPPH, ABTS) Bioassays->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Bioassays->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Bioassays->Cytotoxicity Data_Analysis Data Analysis & Comparison Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Cytotoxicity->Data_Analysis End End Data_Analysis->End

Caption: General workflow for isolating and testing cannabisins.

Discussion and Future Directions

The available data indicates that this compound is a potent antioxidant, with ABTS radical scavenging activity comparable to the well-known antioxidant quercetin. While quantitative data for Cannabisin B's antioxidant activity is not available in a directly comparable format, its ability to neutralize free radicals has been noted.[3]

Regarding other biological activities, there is a notable lack of direct comparative studies between this compound and Cannabisin B. However, the broader class of lignanamides from hemp, to which both compounds belong, has been shown to possess anti-inflammatory and cytotoxic properties.[2] For instance, research on Cannabisin F has demonstrated its anti-inflammatory effects are mediated through the activation of SIRT1 and subsequent inhibition of the NF-κB signaling pathway.[4] It is plausible that this compound and B may exert similar anti-inflammatory actions, but further research is required to confirm this.

Future research should focus on:

  • Directly comparing the anti-inflammatory and cytotoxic activities of this compound and B using standardized in vitro and in vivo models.

  • Elucidating the specific molecular targets and signaling pathways modulated by each compound.

  • Investigating potential synergistic or antagonistic effects when these compounds are used in combination.

A comprehensive understanding of the individual biological activities of these cannabisins will be instrumental in unlocking their full therapeutic potential.

References

Comparing the antioxidant activity of Cannabisin D with other antioxidants.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the antioxidant activity of Cannabisin D against other well-established antioxidants. The following sections detail the quantitative antioxidant capacity, the experimental methodologies employed for these assessments, and a visualization of the underlying antioxidant mechanisms.

This compound, a lignanamide found in the seeds of Cannabis sativa, has demonstrated notable antioxidant properties.[1] This guide synthesizes available data to benchmark its efficacy against other antioxidants, offering a valuable resource for those investigating novel antioxidant compounds.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of this compound has been quantified using several standard in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and Trolox equivalent antioxidant capacity (TEAC) values for this compound and other reference antioxidants. Lower IC50 values indicate greater antioxidant potency.

AntioxidantDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µM TE/µM)
This compound 23.9 0.5 73.0
Cannabisin A32.96.67.3
Quercetin25.50.49.2

Data sourced from Yan et al., 2015, as cited in a research publication.[1]

Experimental Protocols

The data presented in this guide are based on the following established antioxidant activity assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenyl-picrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then calculated.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. The pre-formed radical cation has a characteristic blue-green color, which diminishes in the presence of an antioxidant that can donate electrons or hydrogen atoms. The reduction in absorbance is measured spectrophotometrically, typically at 734 nm. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay evaluates the capacity of an antioxidant to neutralize peroxyl radicals, which are prevalent in lipid peroxidation. The assay utilizes a fluorescent probe (commonly fluorescein) that is damaged by peroxyl radicals, leading to a loss of fluorescence. In the presence of an antioxidant, the fluorescent probe is protected, and its fluorescence is maintained for a longer period. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve and is expressed as Trolox Equivalents (TE).

Visualizing Antioxidant Mechanisms

The following diagrams illustrate the fundamental principles of antioxidant action and a typical workflow for assessing antioxidant activity.

Antioxidant_Mechanism cluster_0 Radical Scavenging by Antioxidant Free_Radical Free Radical (e.g., R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule accepts H• Antioxidant Antioxidant (AH) Stable_Radical Less Reactive Antioxidant Radical (A•) Antioxidant->Stable_Radical donates H• Experimental_Workflow cluster_workflow Antioxidant Assay Workflow Sample Antioxidant Sample (e.g., this compound) Incubation Incubation Sample->Incubation Radical_Solution Radical Solution (DPPH or ABTS•+) Radical_Solution->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Data_Analysis Data Analysis (IC50 Calculation) Measurement->Data_Analysis

References

A Comparative Analysis of the In Vitro Anti-inflammatory Effects of Cannabidiol (CBD) and Cannabisin D

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available research on the in vitro anti-inflammatory properties of Cannabidiol (CBD) versus Cannabisin D. While extensive data exists elucidating the mechanisms and effects of CBD, there is a notable absence of published studies investigating the anti-inflammatory activity of this compound. This guide, therefore, provides a detailed overview of the established in vitro anti-inflammatory effects of CBD, alongside an acknowledgment of the current knowledge gap regarding this compound.

Cannabidiol (CBD): A Multi-Target Approach to Inflammation

Cannabidiol, a major non-psychoactive component of Cannabis sativa, has been the subject of numerous in vitro studies demonstrating its potent anti-inflammatory properties.[1][2] CBD exerts its effects through a variety of mechanisms, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Analysis of CBD's Anti-inflammatory Effects

The following table summarizes key quantitative data from in vitro studies on CBD's anti-inflammatory activity.

Inflammatory Marker/TargetCell TypeInducerCBD ConcentrationObserved EffectReference
Pro-inflammatory Cytokines
Tumor Necrosis Factor-α (TNF-α)RAW 264.7 MacrophagesLipopolysaccharide (LPS)1.25 - 5 µMDose-dependent decrease in protein expression.[3]
Interleukin-6 (IL-6)RAW 264.7 MacrophagesLipopolysaccharide (LPS)1.25 - 5 µMDose-dependent decrease in protein expression.[3]
Interleukin-1β (IL-1β)RAW 264.7 MacrophagesLipopolysaccharide (LPS)1.25 - 5 µMDose-dependent decrease in protein expression.[3]
Inflammatory Enzymes
Inducible Nitric Oxide Synthase (iNOS)RAW 264.7 MacrophagesLipopolysaccharide (LPS)1.25 - 5 µMSignificant inhibition of protein expression.[3]
Cyclooxygenase-2 (COX-2)---Evidence suggests CBD's precursor, CBDA, is a selective COX-2 inhibitor with an IC50 of ~2 µM.[4][4]
Signaling Pathways
NF-κB PhosphorylationRAW 264.7 MacrophagesLipopolysaccharide (LPS)Not specifiedInhibition of LPS-induced phosphorylation.[3]
MAPK Phosphorylation (ERK1/2, JNK, p38)RAW 264.7 MacrophagesLipopolysaccharide (LPS)1.25 - 5 µMDose-dependent inhibition of phosphorylation.[3]

Key Signaling Pathways Modulated by CBD

CBD's anti-inflammatory effects are largely attributed to its ability to interfere with critical inflammatory signaling cascades. The two primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of κB (IκB) is degraded, allowing the p50/p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. CBD has been shown to inhibit the phosphorylation and degradation of IκB, thereby preventing NF-κB activation and subsequent pro-inflammatory cytokine production.[3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB CBD CBD CBD->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Diagram 1: CBD's Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK pathway, comprising ERK, JNK, and p38 kinases, is another crucial regulator of inflammatory responses. Upon activation by stimuli such as LPS, these kinases phosphorylate various downstream targets, leading to the expression of inflammatory mediators. Studies have demonstrated that CBD can suppress the phosphorylation of ERK1/2, JNK, and p38 in a dose-dependent manner, thereby attenuating the inflammatory cascade.[3]

MAPK_Pathway LPS LPS Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates InflammatoryMediators Inflammatory Mediators TranscriptionFactors->InflammatoryMediators Induces Expression CBD CBD CBD->MAPKKK Inhibits

Diagram 2: CBD's Modulation of the MAPK Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro anti-inflammatory effects of compounds like CBD.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells are a commonly used and appropriate model for in vitro inflammation studies.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., CBD) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Measurement of Pro-inflammatory Mediators
  • Nitric Oxide (NO) Assay (Griess Test): The production of NO, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. The absorbance is read at 540 nm, and the concentration of nitrite is determined from a standard curve.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of NF-κB, IκB, ERK, JNK, and p38, as well as iNOS and COX-2.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., RAW 264.7) Pretreatment 2. Pre-treatment with CBD CellCulture->Pretreatment Stimulation 3. Inflammatory Stimulation (e.g., LPS) Pretreatment->Stimulation Supernatant 4a. Collect Supernatant Stimulation->Supernatant CellLysate 4b. Prepare Cell Lysate Stimulation->CellLysate ELISA 5a. ELISA (Cytokines) Supernatant->ELISA Griess 5b. Griess Assay (Nitric Oxide) Supernatant->Griess WesternBlot 5c. Western Blot (Signaling Proteins) CellLysate->WesternBlot

Diagram 3: General Experimental Workflow for In Vitro Anti-inflammatory Assays.

This compound: An Unexplored Frontier

Despite being identified as a lignanamide present in Cannabis sativa, a thorough search of scientific databases reveals no published in vitro studies investigating the anti-inflammatory effects of this compound. Therefore, a direct comparison of its anti-inflammatory potential with that of CBD is not possible at this time.

Conclusion

The available in vitro evidence strongly supports the anti-inflammatory properties of CBD, highlighting its potential as a therapeutic agent. Its multi-targeted approach, involving the inhibition of key inflammatory pathways like NF-κB and MAPK, and the reduction of pro-inflammatory mediators, provides a solid foundation for its purported effects. In contrast, this compound remains an uncharacterized compound in the context of inflammation. Future research is warranted to investigate the potential bioactivities of this compound and to determine if it shares or possesses distinct anti-inflammatory properties compared to well-studied cannabinoids like CBD. This would be a crucial step in fully understanding the therapeutic potential of all compounds within the Cannabis sativa plant.

References

The Evolving Landscape of Neuroprotection: A Comparative Analysis of Cannabisin D and Other Cannabinoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the scientific community intensifies its search for effective neuroprotective agents, the vast array of compounds found in Cannabis sativa continues to be a focal point of research. While cannabinoids like cannabidiol (CBD) and tetrahydrocannabinol (THC) have been extensively studied, emerging interest is turning towards lesser-known compounds. This guide offers a detailed comparison of the neuroprotective potential of Cannabisin D, a lignanamide found in cannabis seeds, with other well-established cannabinoids, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current experimental landscape.

A Comparative Overview of Neuroprotective Efficacy

While direct experimental data on the neuroprotective effects of this compound is currently limited, an analysis of its constituent molecules and structurally similar compounds provides a basis for inferring its potential. In contrast, a significant body of research exists for cannabinoids such as CBD, THC, and cannabigerol (CBG), detailing their mechanisms of action and quantifiable neuroprotective effects.

Table 1: Quantitative Comparison of Neuroprotective Effects of Cannabinoids

CannabinoidIn Vitro ModelChallengeConcentrationOutcomeReference
CBD SH-SY5Y cellsH₂O₂ (100 µM)5 µM↑ 50% cell viability[Filingeri et al., 2021]
Primary cortical neuronsGlutamate (100 µM)10 µM↓ 60% excitotoxicity[Hampson et al., 1998]
BV-2 microglial cellsLPS (100 ng/mL)10 µM↓ TNF-α, IL-1β release[Dos-Santos-Pereira et al., 2020]
THC Primary cortical neuronsGlutamate (100 µM)10 µM↓ 50% excitotoxicity[Hampson et al., 1998]
PC12 cellsAβ₁₋₄₂5 µM↑ cell viability[Janefjord et al., 2014]
CBG Primary cerebellar granule neuronsH₂O₂2.5 µM↑ cell viability[Echeverry et al., 2021]
BV-2 microglial cellsLPS (100 ng/mL)10 µM↓ NO production[Gugliandolo et al., 2018]
Cannabisin F BV2 microglial cellsLPS (1 µg/mL)20 µM↓ TNF-α, IL-6 production[Wang et al., 2020]
Grossamide BV2 microglial cellsLPS (100 ng/mL)20 µM↓ TNF-α, IL-6 production[Luo et al., 2017]

Note: This table is a summary of selected studies and is not exhaustive. The experimental conditions and outcomes may vary across different studies.

Unraveling the Mechanisms: Signaling Pathways in Neuroprotection

The neuroprotective effects of cannabinoids are mediated through a complex interplay of signaling pathways. These pathways often involve the modulation of oxidative stress, inflammation, and apoptosis.

Cannabidiol (CBD): A Multi-Target Approach

CBD's neuroprotective actions are multifaceted, engaging various receptors and pathways beyond the classical cannabinoid receptors. Its ability to reduce oxidative stress and inflammation is a key aspect of its therapeutic potential.

CBD_Neuroprotection CBD Cannabidiol (CBD) ROS ↓ ROS Production CBD->ROS AntioxidantEnzymes ↑ Antioxidant Enzymes (e.g., SOD, GPx) CBD->AntioxidantEnzymes NFkB ↓ NF-κB Activation CBD->NFkB Caspase ↓ Caspase Activation CBD->Caspase OxidativeStress Oxidative Stress NeuronalDeath Neuronal Death OxidativeStress->NeuronalDeath Inflammation Neuroinflammation Inflammation->NeuronalDeath Apoptosis Apoptosis Apoptosis->NeuronalDeath ROS->OxidativeStress AntioxidantEnzymes->OxidativeStress NFkB->Inflammation Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Cytokines->Inflammation Caspase->Apoptosis CannabisinD_Inferred_Pathway CannabisinD This compound (Inferred) TLR4 TLR4 CannabisinD->TLR4  ? NFkB NF-κB Translocation to Nucleus CannabisinD->NFkB  ? LPS LPS LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK IkB IκBα Degradation IKK->IkB IkB->NFkB Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation MTT_Workflow Start Seed Cells Treat Treat with Cannabinoid Start->Treat Induce Induce Neurotoxicity Treat->Induce Incubate Incubate with MTT Reagent Induce->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Measure Measure Absorbance Solubilize->Measure End Analyze Data Measure->End

The Synergistic Dance of Cannabinoids: A Comparative Guide to THC and CBD Interactions

Author: BenchChem Technical Support Team. Date: November 2025

While research into the specific synergistic effects of Cannabisin D remains nascent, a wealth of data illuminates the powerful interactions between the two most prominent cannabinoids: Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). This guide offers a comprehensive comparison of their combined effects, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.

The concept of the "entourage effect" posits that the therapeutic impact of the whole cannabis plant is greater than the sum of its individual parts. This synergy is particularly evident in the interplay between THC and CBD, where CBD can modulate the effects of THC, often mitigating its undesirable psychoactive properties while enhancing its therapeutic potential. This guide will delve into the scientific evidence for these synergistic effects in the contexts of cancer, anxiety, and pain management.

Synergistic Effects in Oncology

The combination of THC and CBD has shown significant promise in preclinical cancer studies, often demonstrating superior anti-tumor activity compared to either compound administered alone.

Quantitative Data: Anti-Cancer Effects
Cancer TypeCell Line(s)TreatmentOutcomeSource(s)
GlioblastomaU87 MG (in vivo)THC (7.5 mg/kg) + CBD (7.5 mg/kg)More effective in reducing tumor growth than either THC or CBD alone.
MelanomaIn vitroTHC (1.0 µM) + CBD (1.0 µM)Similar apoptotic effect to 5.0 µM of THC or CBD alone.
LeukemiaHL60THC + CBDSuperior induction of apoptosis compared to individual cannabinoids; synergistic with cytarabine and vincristine.[1]
Non-Small Cell Lung Cancer (NSCLC)A549, H460, H1792THC (10 µM) + CBD (10 µM)Most effective at inhibiting cell proliferation and downregulating EGFR gene expression compared to single cannabinoids.[2]
Breast CancerMDA-MB-231, MCF-7THC + CBG + CBN + CBDFavorable dose reduction indices and limited cytotoxicity to non-cancerous cells.[1]
Experimental Protocols

In Vitro Assessment of Anti-Proliferative Effects in NSCLC Cell Lines [2]

  • Cell Culture: A549, H460, and H1792 NSCLC cell lines were cultured in appropriate media.

  • Treatment: Cells were treated with THC (30 µM), CBD (30 µM), or a combination of THC (10 µM) and CBD (10 µM).

  • Proliferation Assay: Cell proliferation was assessed using a standard method such as the MTT assay at various time points.

  • Migration Assay: The effect on cell migration was evaluated using a wound-healing assay or a Transwell migration assay, with EGF used as a chemoattractant.

  • Gene Expression Analysis: The expression of EGFR was quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

In Vivo Xenograft Model for Glioblastoma

  • Animal Model: Immunocompromised mice were used.

  • Tumor Implantation: U87 MG glioblastoma cells were subcutaneously or intracranially implanted into the mice.

  • Treatment Administration: Once tumors were established, mice were treated with THC (7.5 mg/kg), CBD (7.5 mg/kg), a combination of both, or a vehicle control, typically via intraperitoneal injection.

  • Tumor Growth Measurement: Tumor volume was measured regularly using calipers (for subcutaneous tumors) or assessed through imaging techniques (for intracranial tumors).

  • Endpoint: The experiment was terminated when tumors reached a predetermined size or the animals showed signs of distress, and tumors were excised for further analysis.

Signaling Pathways in Cancer

The synergistic anti-cancer effects of THC and CBD are mediated through the modulation of several key signaling pathways that control cell proliferation, survival, and apoptosis.

THC THC Combination THC + CBD (Synergistic Effect) THC->Combination CB1_CB2 CB1/CB2 Receptors THC->CB1_CB2 CBD CBD CBD->Combination Other_Targets Other Receptors (e.g., GPR55, TRPV1) CBD->Other_Targets AKT_mTOR PI3K/Akt/mTOR Pathway Combination->AKT_mTOR Inhibition ERK MAPK/ERK Pathway Combination->ERK Inhibition Apoptosis Apoptosis (Caspase Activation) Combination->Apoptosis Induction Angiogenesis Angiogenesis Combination->Angiogenesis Inhibition Metastasis Metastasis Combination->Metastasis Inhibition Cell_Proliferation Cell Proliferation & Survival AKT_mTOR->Cell_Proliferation Promotes ERK->Cell_Proliferation Promotes

Caption: Synergistic signaling of THC and CBD in cancer cells.

Synergistic Effects on Anxiety

The interaction between THC and CBD in the context of anxiety is complex, with CBD often reported to counteract the anxiogenic effects that can be induced by THC.

Quantitative Data: Anxiolytic Effects
Study PopulationTreatmentOutcomeSource(s)
Healthy VolunteersTHC (8 mg, inhaled) + CBD (10 mg, inhaled)CBD attenuated the disruptive effects of THC on limbic striatum network connectivity.[1]
Individuals with Generalized AnxietyHigh-CBD cannabis flowerSignificant reduction in anxiety symptoms over 4 weeks.[3]
Patients with AnxietyFull-spectrum, high-CBD oil (34.73 mg/day CBD, 0.80 mg/day THC)Significant reduction in anxiety at week 4; well-tolerated with no serious adverse events.[4]
Experimental Protocols

Randomized Controlled Trial for Anxiety [3]

  • Participants: Individuals with diagnosed generalized anxiety symptoms.

  • Intervention: Participants were quasi-randomized to use one of three cannabis flower varieties for four weeks: high-THC, high-CBD, or equal THC:CBD.

  • Data Collection: Anxiety levels were assessed at baseline and at regular intervals throughout the study using validated scales such as the Beck Anxiety Inventory (BAI) or the Overall Anxiety Severity and Impairment Scale (OASIS).

  • Analysis: Changes in anxiety scores from baseline were compared between the different treatment groups.

Signaling Pathways in Anxiety

The anxiolytic effects of CBD and its modulation of THC's effects are thought to involve interactions with the serotonergic and endocannabinoid systems.

THC THC CB1R CB1 Receptor THC->CB1R Agonist CBD CBD CBD->CB1R Negative Allosteric Modulator HTR1A 5-HT1A Receptor CBD->HTR1A Agonist Amygdala Amygdala Activity CB1R->Amygdala Modulates (can be anxiogenic) HTR1A->Amygdala Inhibits Anxiety Anxiety Amygdala->Anxiety

Caption: THC and CBD signaling in anxiety regulation.

Synergistic Effects in Pain Management

The combination of THC and CBD has been investigated for its potential to provide enhanced pain relief, particularly for chronic and neuropathic pain.

Quantitative Data: Analgesic Effects

| Pain Type | Study Design | Treatment | Outcome | Source(s) | | :--- | :--- | :--- | :--- | | Refractory Cancer Pain | Randomized Controlled Trial | THC-CBD extract | 38% of patients had a ≥30% pain reduction, compared to 21% in the THC-only group. |[5] | | Neuropathic Pain (Animal Model) | Mouse Chronic Constriction Injury | Low-dose THC:CBD combination | 200-fold increase in anti-allodynic potency compared to predicted additive effect. |[6] | | Nociceptive Pain (Headaches/Migraines) | Meta-analysis of preclinical studies | Co-administration of opioids and THC | 3.6-fold decrease in the median effective dose (ED50) of morphine. |[7] |

Experimental Protocols

Mouse Model of Neuropathic Pain [6]

  • Animal Model: A chronic constriction injury (CCI) of the sciatic nerve was induced in mice to model neuropathic pain.

  • Treatment: Mice received acute systemic administration of THC, CBD, or a combination in a fixed ratio, at various doses.

  • Behavioral Testing: Mechanical and cold allodynia (pain response to non-painful stimuli) were assessed using von Frey filaments and the acetone test, respectively. Motor coordination was evaluated using a rotarod test to assess side effects.

  • Data Analysis: Dose-response curves were generated to determine the potency and efficacy of the treatments.

Signaling Pathways in Pain

The analgesic synergy of THC and CBD involves their interaction with cannabinoid receptors and other pain-modulating targets.

THC THC CB1R_Peripheral Peripheral CB1 Receptors THC->CB1R_Peripheral Activates CB2R_Immune CB2 Receptors (Immune Cells) THC->CB2R_Immune Activates CBD CBD CBD->CB2R_Immune Activates TRPV1 TRPV1 Receptors CBD->TRPV1 Desensitizes Opioid_Receptors Opioid Receptors CBD->Opioid_Receptors Modulates Pain_Signal Pain Signal Transmission CB1R_Peripheral->Pain_Signal Inhibits Inflammation Inflammation CB2R_Immune->Inflammation Reduces TRPV1->Pain_Signal Mediates Inflammation->Pain_Signal Increases

Caption: Synergistic mechanisms of THC and CBD in pain modulation.

References

A Comparative Guide: Cross-Validation of LC-MS/MS and HPLC-UV Methods for Cannabisin D Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of various compounds, including cannabinoids.[1][2] It is often considered a cost-effective and reliable method, particularly for the analysis of more abundant compounds.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV.[3][4] This makes it particularly suitable for the analysis of trace-level compounds, minor cannabinoids, and for analysis in complex matrices where specificity is crucial.[3]

Quantitative Data Summary

The following tables summarize the typical validation parameters for LC-MS/MS and HPLC-UV methods. These values are illustrative and based on the analysis of cannabinoids and related phenolic compounds, as specific quantitative validation data for Cannabisin D is limited.

Table 1: Comparison of Typical Method Validation Parameters

ParameterLC-MS/MSHPLC-UV
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) ng/mL to pg/mL rangeµg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL rangeµg/mL range
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%

Note: The values presented are typical ranges observed in validated methods for cannabinoids and related compounds and should be confirmed for this compound.

Experimental Protocols

Detailed methodologies for both LC-MS/MS and HPLC-UV are crucial for reproducible results. Below are generalized experimental protocols based on common practices for the analysis of cannabis-derived compounds.

Sample Preparation

A generic sample preparation workflow for the extraction of lignanamides like this compound from hemp seed matrix is outlined below.

start Hemp Seed Sample homogenize Homogenization (Grinding) start->homogenize extract Solvent Extraction (e.g., Methanol/Ethanol) homogenize->extract vortex Vortexing & Sonication extract->vortex centrifuge Centrifugation vortex->centrifuge filter Filtration (e.g., 0.22 µm syringe filter) centrifuge->filter analysis Analysis by LC-MS/MS or HPLC-UV filter->analysis

Figure 1: General sample preparation workflow for this compound analysis.

HPLC-UV Method

This method is suitable for the quantification of this compound when present in sufficient concentrations.

cluster_hplc HPLC System pump HPLC Pump (Isocratic or Gradient Elution) column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) pump->column injector Autosampler injector->pump detector UV/DAD Detector (λ ~280 nm for lignanamides) column->detector waste Waste column->waste data Data Acquisition & Processing detector->data sample Prepared Sample sample->injector

Figure 2: Experimental workflow for HPLC-UV analysis.

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Lignanamides typically exhibit UV absorbance around 280 nm. A Diode Array Detector (DAD) is recommended to assess peak purity.

LC-MS/MS Method

This method is ideal for highly sensitive and selective quantification of this compound, especially at low concentrations or in complex sample matrices.

cluster_lcms LC-MS/MS System cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry pump UPLC/HPLC Pump (Gradient Elution) column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) pump->column injector Autosampler injector->pump ion_source Ion Source (e.g., ESI) column->ion_source q1 Quadrupole 1 (Precursor Ion Selection) ion_source->q1 collision_cell Collision Cell (Fragmentation) q1->collision_cell q3 Quadrupole 3 (Product Ion Selection) collision_cell->q3 detector_ms Detector q3->detector_ms data_ms Data Acquisition & Processing detector_ms->data_ms sample Prepared Sample sample->injector

Figure 3: Experimental workflow for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions (Typical):

  • Column: C18 reversed-phase column, often with smaller particle sizes for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Similar to HPLC-UV, typically a gradient of acidified water and an organic solvent.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), often in negative mode for phenolic compounds.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis, requiring precursor and product ion transitions specific to this compound.

Conclusion

The choice between LC-MS/MS and HPLC-UV for the analysis of this compound depends on the specific requirements of the study.

  • HPLC-UV is a reliable and cost-effective method suitable for routine quality control and quantification when this compound is present at relatively high concentrations.

  • LC-MS/MS is the preferred method for trace-level quantification, analysis in complex matrices, and when high specificity is required to differentiate from potentially interfering compounds.

For researchers in drug development and those requiring high sensitivity and specificity, LC-MS/MS is the recommended technique. For routine analysis in a quality control setting where cost and throughput are major considerations, a well-validated HPLC-UV method can be a suitable alternative, provided the concentration of this compound is within the method's linear range. It is imperative to perform a thorough method validation for this compound using either technique to ensure data accuracy and reliability.

References

Establishing the Purity of a Cannabidiol (CBD) Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of cannabinoid research and development necessitates the use of well-characterized reference standards. The purity of a cannabidiol (CBD) reference standard is paramount for accurate analytical measurements, ensuring the safety and efficacy of therapeutic products, and maintaining regulatory compliance. This guide provides an objective comparison of analytical methodologies for establishing the purity of a CBD reference standard, supported by experimental data and detailed protocols.

The Critical Role of a High-Purity CBD Reference Standard

A CBD reference standard serves as the benchmark against which analytical samples are compared. Its established purity is crucial for:

  • Accurate Quantification: Ensuring that the measured amount of CBD in a product is correct.

  • Impurity Profiling: Identifying and quantifying potentially harmful impurities, such as psychoactive cannabinoids (e.g., Δ⁹-THC), residual solvents, heavy metals, and pesticides.

  • Method Validation: Validating the accuracy and precision of analytical methods.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies.

Recent studies have highlighted significant discrepancies in the labeled CBD content and the presence of undeclared impurities in commercially available CBD products, underscoring the critical need for reliable reference standards.[1]

Comparative Analysis of Analytical Techniques for Purity Determination

The purity of a CBD reference standard is typically established through a combination of analytical techniques, each with its own strengths and limitations. The choice of method depends on the specific impurity being analyzed and the required level of sensitivity and selectivity.

Table 1: Comparison of Analytical Techniques for Cannabinoid Purity and Impurity Profiling
FeatureHPLC-UVLC-MS/MSGC-MSqNMR
Primary Use Potency (CBD content), Cannabinoid profilingTrace-level cannabinoid impurities, ConfirmationCannabinoid profiling (after derivatization), Volatile compoundsAbsolute quantification of CBD and major cannabinoids
LOD for Δ⁹-THC in CBD ~0.25 ppm[2]~0.1 µg/mL[3]Analyte dependentHigher than LC-MS/MS[4][5]
LOQ for Δ⁹-THC in CBD ~1.55 ppm[2]~0.08 - 0.71 µg/mL[3]Analyte dependentHigher than LC-MS/MS[4][5]
Precision (%RSD) < 2% (intra-day)0.5 - 6.5% (within-batch)[6]Varies with derivatizationGood for screening[4][5]
Accuracy (% Recovery) 95 - 105%91.4 - 108.0% (within-batch)[6]Varies with derivatizationGood for screening[4][5]
Advantages Robust, cost-effective, widely availableHigh sensitivity and selectivity, suitable for complex matricesExcellent for terpene and residual solvent analysisNo need for a specific reference standard for each analyte, provides structural information
Disadvantages Lower sensitivity than MS methods, potential for co-elutionHigher equipment cost and complexityThermal degradation of acidic cannabinoids (requires derivatization)Lower sensitivity than chromatographic methods, higher initial instrument cost
Table 2: Comparison of Analytical Techniques for Other Impurities
Impurity ClassRecommended TechniqueTypical LODTypical LOQKey Considerations
Residual Solvents Headspace GC-MS50 ppm (general)[7]100 ppm (general)[7]Method can be optimized for specific solvents to achieve lower detection limits.[8]
Heavy Metals ICP-MSAs: 0.106 µg/L, Cd: 0.079 µg/L, Pb: 0.160 µg/L, Hg: 0.030 µg/L[9]As: 0.319 µg/L, Cd: 0.237 µg/L, Pb: 0.060 µg/L, Hg: 0.095 µg/L[9]Microwave-assisted acid digestion is a suitable sample preparation method.[10]
Pesticides LC-MS/MS or GC-MSVaries widely by analyteVaries widely by analyteThe choice of technique depends on the specific pesticides being targeted.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for key analytical methods.

Protocol 1: Cannabinoid Purity by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for determining the potency of the CBD reference standard and quantifying major cannabinoid impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the CBD reference standard.
  • Dissolve in methanol to a final concentration of 1 mg/mL.
  • Further dilute with methanol to a working concentration within the calibration range (e.g., 100 µg/mL).
  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm).
  • Mobile Phase: Isocratic or gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • UV Detection: 228 nm.

3. Calibration:

  • Prepare a series of calibration standards of certified reference materials for CBD, Δ⁹-THC, and other relevant cannabinoids in methanol.
  • Generate a calibration curve by plotting the peak area against the concentration for each analyte.

4. Data Analysis:

  • Identify and quantify the cannabinoids in the sample by comparing their retention times and peak areas to the calibration standards.
  • Calculate the purity of the CBD reference standard as a percentage of the main component.

Protocol 2: Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is used to identify and quantify volatile organic compounds remaining from the manufacturing process.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the CBD reference standard into a headspace vial.
  • Add a suitable solvent (e.g., dimethylformamide) and an internal standard.
  • Seal the vial immediately.

2. HS-GC-MS Conditions:

  • Headspace Autosampler:
  • Oven Temperature: 80 °C.
  • Loop Temperature: 90 °C.
  • Transfer Line Temperature: 100 °C.
  • Equilibration Time: 15 minutes.
  • GC-MS System:
  • Column: Capillary column suitable for volatile organic compounds (e.g., DB-624).
  • Carrier Gas: Helium.
  • Oven Temperature Program: A programmed temperature ramp to separate the target solvents.
  • Mass Spectrometer: Operated in full scan or selected ion monitoring (SIM) mode.

3. Calibration:

  • Prepare calibration standards of the target residual solvents in the same solvent used for the sample.
  • Generate a calibration curve for each solvent.

4. Data Analysis:

  • Identify and quantify the residual solvents in the sample based on their retention times and mass spectra.

Protocol 3: Heavy Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This method provides highly sensitive detection of elemental impurities.

1. Sample Preparation (Microwave Digestion):

  • Accurately weigh approximately 0.5 g of the CBD reference standard into a microwave digestion vessel.
  • Add a mixture of concentrated nitric acid and hydrochloric acid.
  • Perform microwave digestion according to a validated program.
  • Dilute the digested sample to a final volume with deionized water.

2. ICP-MS Conditions:

  • Instrument: ICP-MS equipped with a collision/reaction cell.
  • Nebulizer: Standard nebulizer for aqueous samples.
  • Plasma Conditions: Optimized for robust plasma conditions.
  • Acquisition Mode: Spectrum analysis mode for a wide range of elements.

3. Calibration:

  • Prepare multi-element calibration standards in a matrix matching the diluted sample digest.
  • Generate a calibration curve for each target element.

4. Data Analysis:

  • Quantify the concentration of each heavy metal in the sample.

Mandatory Visualizations

Diagrams illustrating the experimental workflows and logical relationships provide a clear visual representation of the processes involved in establishing the purity of a CBD reference standard.

Experimental_Workflow_for_CBD_Purity_Assessment cluster_sample CBD Reference Standard cluster_testing Purity Assessment cluster_result Final Characterization Sample Initial Material Potency Potency & Cannabinoid Profile (HPLC-UV, LC-MS/MS, qNMR) Sample->Potency ResidualSolvents Residual Solvents (HS-GC-MS) Sample->ResidualSolvents HeavyMetals Heavy Metals (ICP-MS) Sample->HeavyMetals Pesticides Pesticides (LC-MS/MS, GC-MS) Sample->Pesticides COA Certificate of Analysis (COA) Potency->COA ResidualSolvents->COA HeavyMetals->COA Pesticides->COA PureStandard Qualified Reference Standard COA->PureStandard

Caption: Experimental workflow for CBD purity assessment.

Analytical_Technique_Relationship cluster_chromatography Chromatographic Techniques cluster_spectroscopy Spectroscopic Techniques cluster_impurities Target Analytes HPLC HPLC UV_Vis UV-Vis Detector HPLC->UV_Vis Coupled for Potency MS Mass Spectrometry HPLC->MS Coupled for Trace Analysis GC GC GC->MS Coupled for Volatiles Residual_Solvents Residual Solvents GC->Residual_Solvents LC_MS LC-MS/MS Cannabinoids Cannabinoids LC_MS->Cannabinoids UV_Vis->Cannabinoids ICP_MS ICP-MS Heavy_Metals Heavy Metals ICP_MS->Heavy_Metals NMR qNMR NMR->Cannabinoids Absolute Quantification

Caption: Relationship between analytical techniques and target analytes.

Alternative Reference Standards

While a highly pure, single-component CBD reference standard is the ideal, other types of reference materials are also utilized in the industry.

  • Certified Reference Materials (CRMs): These are produced by national metrology institutes or accredited reference material producers and come with a certificate stating the property value, its uncertainty, and a statement of metrological traceability.[11]

  • Deuterated Internal Standards: CBD-d3 or other isotopically labeled analogs are used as internal standards in mass spectrometry-based methods to improve the accuracy of quantification by correcting for matrix effects and variations in instrument response.

  • Multi-component Cannabinoid Mixtures: Solutions containing certified concentrations of multiple cannabinoids are used for method validation and as calibration standards for cannabinoid profiling.[12]

Conclusion

Establishing the purity of a Cannabidiol (CBD) reference standard is a multi-faceted process that relies on a suite of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection remains a robust and widely used method for potency determination and profiling of major cannabinoids. For trace-level impurities, the superior sensitivity and selectivity of mass spectrometry, as in LC-MS/MS and GC-MS, are indispensable. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for elemental analysis. The emerging use of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a valuable alternative for absolute quantification without the need for identical reference materials.

For researchers, scientists, and drug development professionals, a thorough understanding of these methodologies and a critical evaluation of the Certificate of Analysis (COA) are essential for ensuring the quality and reliability of their analytical data and, ultimately, the safety and efficacy of CBD-containing products. The selection of an appropriate, well-characterized CBD reference standard is a foundational step in any rigorous scientific investigation or product development lifecycle.

References

Assessing Antibody Specificity in Cannabinoid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of cannabinoids are critical in various fields, from clinical diagnostics and forensic toxicology to pharmaceutical research. Immunoassays are a widely adopted screening method due to their high throughput and cost-effectiveness. However, the structural similarity among the vast number of cannabinoid compounds poses a significant challenge to the specificity of these assays. This guide provides a comparative assessment of antibody specificity in commercially available cannabinoid immunoassays, offering valuable insights for the interpretation of screening results and the development of more specific detection methods.

While this guide focuses on commonly encountered cannabinoids, it is important to note the existence of a wider array of related compounds, such as Cannabisin D, for which specific immunoassay data is not yet readily available. The principles of cross-reactivity discussed herein are, however, broadly applicable and underscore the necessity for comprehensive validation of any cannabinoid immunoassay.

Understanding Antibody Specificity and Cross-Reactivity

The cornerstone of a reliable immunoassay is the specificity of the antibody for its target analyte. In the context of cannabinoids, most screening immunoassays are designed to detect Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, or its major metabolite, 11-nor-9-carboxy-Δ⁹-THC (THC-COOH). However, due to the conserved chemical scaffolds among cannabinoids, antibodies raised against THC or THC-COOH can exhibit significant cross-reactivity with other structurally related compounds. This can lead to false-positive results or inaccurate quantification.

This guide presents a summary of cross-reactivity data from various studies on commercially available cannabinoid immunoassay kits.

Comparative Analysis of Antibody Cross-Reactivity

The following table summarizes the percentage of cross-reactivity of various cannabinoids and their metabolites with different commercial immunoassay platforms. It is crucial to note that cross-reactivity can vary significantly depending on the specific antibody, the assay format, and the manufacturer. The data presented here is a synthesis of findings from multiple studies and should be considered as a general reference.

CompoundImmunoassay Kit A (ELISA)Immunoassay Kit B (Homogeneous EIA)Immunoassay Kit C (ELISA)
Δ⁹-THC-COOH (Calibrator) 100% 100% 100%
Δ⁸-THC-COOH87% - 112%[1]90% - 105%[1]200%[2][3]
Δ⁹-THCVariable, generally lower than THC-COOHVariable, generally lower than THC-COOH≥20 ng/mL shows cross-reactivity[2]
Δ⁸-THCDetected[4]Detected[4]Data Not Available
Δ¹⁰-THCVariableVariable[4]13%[2][3]
Cannabinol (CBN)Cross-reacts, ~20x less than THC-COOH[5]Cross-reacts, ~5x less than THC-COOH[5]Data Not Available
Cannabidiol (CBD)Undetectable[6]Undetectable[4]Data Not Available
11-OH-Δ⁸-THCDetected[4]Detected[4]Data Not Available
6-OH-CBDNot DetectedDetected[4]Data Not Available
7-OH-CBDNot DetectedDetected[4]Data Not Available
7-COOH-CBDUndetectable[4]Undetectable[4]Data Not Available
Tetrahydrocannabiphorol (THCP)Data Not AvailableData Not Available0.5%[2][3]
THC-O-acetateData Not AvailableData Not Available3%[2][3]

Note: This table is a summary and specific performance may vary. Researchers should always consult the manufacturer's package insert and conduct their own validation studies.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for determining the cross-reactivity of an antibody to various compounds.

Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of the binding of a THC-conjugate to a THC-specific antibody and to calculate the percent cross-reactivity relative to a reference standard (e.g., Δ⁹-THC-COOH).

Materials:

  • Microtiter plates pre-coated with a capture antibody (e.g., anti-mouse IgG).

  • Monoclonal antibody specific for the target cannabinoid (e.g., anti-THC-COOH).

  • Enzyme-conjugated cannabinoid (e.g., THC-COOH-HRP).

  • Standard solutions of the reference cannabinoid (e.g., Δ⁹-THC-COOH).

  • Solutions of test compounds (other cannabinoids and metabolites).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Plate Preparation: If not pre-coated, coat microtiter plate wells with a capture antibody overnight at 4°C. Wash the plate three times with wash buffer.

  • Antibody Binding: Add the specific anti-cannabinoid antibody to each well and incubate for 1-2 hours at room temperature. Wash the plate three times.

  • Competitive Reaction:

    • Add a series of dilutions of the standard cannabinoid or the test compound to the wells.

    • Immediately add a fixed concentration of the enzyme-conjugated cannabinoid to all wells.

    • Incubate for 1-2 hours at room temperature to allow for competition between the free cannabinoid (standard or test compound) and the enzyme-conjugated cannabinoid for binding to the antibody.

  • Washing: Wash the plate five times with wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the concentration of the standard cannabinoid.

  • Determine the IC50 value for the standard and for each test compound from their respective dose-response curves.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Visualizing the Competitive ELISA Workflow

The following diagram illustrates the key steps in a competitive ELISA for assessing antibody specificity.

ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat plate with capture antibody p2 Wash p1->p2 p3 Add specific anti-cannabinoid antibody p2->p3 p4 Wash p3->p4 c1 Add standard or test compound p4->c1 c2 Add enzyme-conjugated cannabinoid c1->c2 c3 Incubate c2->c3 d1 Wash c3->d1 d2 Add substrate d1->d2 d3 Incubate d2->d3 d4 Add stop solution d3->d4 a1 Read Absorbance d4->a1 a2 Calculate % Cross-Reactivity a1->a2

Caption: Workflow of a competitive ELISA for determining antibody cross-reactivity.

Signaling Pathway of Competitive Inhibition in ELISA

The underlying principle of a competitive ELISA is the competition for a limited number of antibody binding sites. The following diagram illustrates this relationship.

Competitive_Binding Ab Antibody Complex_free Antibody-Analyte Complex (No Signal) Ab->Complex_free Complex_conj Antibody-Conjugate Complex (Signal) Ab->Complex_conj Ag_free Free Analyte (Standard or Test Compound) Ag_free->Complex_free Ag_conj Enzyme-Conjugated Analyte Ag_conj->Complex_conj

Caption: Principle of competitive binding in an ELISA for analyte detection.

Conclusion

The specificity of antibodies is a critical parameter in the development and application of immunoassays for cannabinoids. The extensive structural similarity among these compounds necessitates a thorough evaluation of cross-reactivity to ensure accurate and reliable results. This guide provides a comparative overview of antibody specificity for a range of cannabinoids and a foundational experimental protocol for its assessment. As the landscape of cannabinoid research and use continues to evolve, a comprehensive understanding of immunoassay performance characteristics will be paramount for researchers, scientists, and drug development professionals. It is recommended that laboratories validate their cannabinoid assays with a panel of relevant and emerging cannabinoids to fully characterize the specificity of their testing methods.

References

A Comparative Guide to the Stability of Cannabisin D and Other Lignanamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the stability of Cannabisin D, a lignanamide found in Cannabis sativa. Due to the limited availability of direct stability studies on this compound, this document outlines a comprehensive experimental protocol for a forced degradation study. This approach is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][2][3] Furthermore, this guide presents comparative data on the antioxidant activity of this compound and related lignanamides, offering insights into their chemical reactivity and potential stability.

Introduction to Lignanamide Stability

Lignanamides are a class of naturally occurring phenolic compounds that exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[4][5] The stability of these compounds is a critical factor for their development as therapeutic agents, as degradation can lead to a loss of efficacy and the formation of potentially harmful byproducts. Factors such as pH, temperature, light, and oxidative stress can all influence the stability of lignanamides.[1][6] Therefore, a thorough understanding of a compound's stability profile is paramount during the drug development process.

Comparative Antioxidant Activity of Lignanamides

While direct comparative stability data is scarce, the antioxidant activity of lignanamides can provide an indirect measure of their susceptibility to oxidative degradation. The following table summarizes the reported antioxidant activities of this compound and other selected lignanamides.

CompoundAntioxidant AssayIC50 (µM)Reference CompoundIC50 (µM)
This compound DPPH23.9Quercetin25.5
ABTS0.5Quercetin0.4
ORAC73.0Quercetin9.2
Cannabisin A DPPH32.9Quercetin25.5
ABTS6.6Quercetin0.4
ORAC7.3Quercetin9.2

This data is derived from a study by Yan et al. (2015) characterizing lignanamides from hemp seed.[7]

Experimental Protocols: Forced Degradation Study of this compound

A forced degradation study is designed to accelerate the degradation of a drug substance under various stress conditions to predict its long-term stability and identify potential degradation products.[1][2][3]

Objective

To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions and to identify its primary degradation products.

Materials and Methods

Test Substance: this compound (isolated and purified, with purity >98%)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation products[8]

  • pH meter

  • Photostability chamber

  • Oven

Stress Conditions: [1][2][6]

  • Acidic Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M HCl.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • Neutralize the samples with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M NaOH.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protect from light for 24, 48, and 72 hours.

  • Thermal Degradation:

    • Store solid this compound in an oven at 80°C for 7 days.

    • Samples should be taken at 1, 3, 5, and 7 days for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

Sample Analysis:

  • All samples will be analyzed by a stability-indicating HPLC method. The method should be validated to ensure it can separate this compound from its degradation products.

  • The percentage degradation of this compound will be calculated.

  • LC-MS will be used to determine the mass of the degradation products to aid in their structural elucidation.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the proposed forced degradation study of this compound.

G cluster_0 Forced Degradation Experimental Workflow A This compound (Pure Substance) B Stress Conditions A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Alkaline Hydrolysis (0.1M NaOH, 60°C) B->D E Oxidative Degradation (3% H₂O₂, RT) B->E F Thermal Degradation (Solid, 80°C) B->F G Photolytic Degradation (Solution, Light Exposure) B->G H Sample Analysis C->H D->H E->H F->H G->H I HPLC-UV/PDA (Quantification of Degradation) H->I J LC-MS (Identification of Degradants) H->J K Data Analysis & Reporting I->K J->K

Caption: Workflow for the forced degradation study of this compound.

Signaling Pathway

Lignanamides have been reported to modulate various signaling pathways, including the NF-κB pathway, which is crucial in inflammation and cancer.[9] The following diagram depicts a simplified representation of the NF-κB signaling pathway that could be influenced by lignanamides like this compound.

G cluster_1 Simplified NF-κB Signaling Pathway Lignanamides Lignanamides (e.g., this compound) IKK IKK Complex Lignanamides->IKK Inhibition Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation IKK->IκBα NFκB_inactive NF-κB (p50/p65) (Inactive) IκBα->NFκB_inactive Inhibition NFκB_active NF-κB (p50/p65) (Active) NFκB_inactive->NFκB_active IκBα Degradation Nucleus Nucleus NFκB_active->Nucleus Gene Target Gene Expression (Inflammation, Cell Survival) Nucleus->Gene

References

Safety Operating Guide

Navigating the Disposal of Cannabidiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Cannabidiol (CBD), a prominent cannabinoid, requires specific disposal procedures to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of CBD from a laboratory setting.

Regulatory Overview: Is CBD a Controlled Substance?

The disposal requirements for CBD are contingent on its classification, which can be influenced by its source, concentration, and the presence of other cannabinoids, notably Tetrahydrocannabinol (THC). CBD products containing less than 0.3% THC are generally not subject to the same stringent regulations as cannabis.[1] However, within a research context, institutional policies or the potential for CBD to degrade into controlled substances like Δ9-THC and Δ8-THC may necessitate handling it as a controlled substance.[2]

Core Disposal Pathways

There are three primary pathways for the disposal of CBD from a laboratory, each with its own set of procedures and regulatory considerations:

  • As a Controlled Substance: If your institution designates CBD as a controlled substance, or if it is mixed with other controlled substances, Drug Enforcement Administration (DEA) regulations must be followed.[3][4][5]

  • As a Hazardous Chemical Waste: Pure CBD or solutions containing CBD may be classified as hazardous chemical waste, subject to Environmental Protection Agency (EPA) regulations.[6][7][8]

  • As General Cannabis Waste: For CBD that does not fall under the above categories, general cannabis waste disposal guidelines may be applicable.[1][9][10]

The following table summarizes the key requirements for each disposal pathway:

Disposal PathwayKey Regulatory BodyPrimary RequirementDocumentationDisposal Methods
Controlled Substance DEARender "non-retrievable"DEA Form 41On-site chemical digestion (e.g., Rx Destroyer™), mixing with latex paint, or transfer to a reverse distributor.[3][4]
Hazardous Chemical Waste EPAProper containment, labeling, and segregationHazardous waste manifestsAccumulation in a designated Satellite Accumulation Area (SAA) followed by pickup from a licensed hazardous waste vendor.[6][7]
General Cannabis Waste State/LocalRender "unusable and unrecognizable"Internal disposal logsGrinding and mixing with at least 50% non-cannabis waste (e.g., soil, cat litter, coffee grounds).[1][9][11]

Procedural Guidance: Step-by-Step Disposal of CBD

The following steps provide a logical workflow for the proper disposal of CBD in a laboratory setting.

Step 1: Characterization and Segregation

Properly characterize your CBD waste. Is it pure CBD, a dilute solution, or mixed with other chemicals? Segregate CBD waste from other waste streams at the point of generation to prevent cross-contamination and ensure proper disposal.

Step 2: Personal Protective Equipment (PPE)

At a minimum, standard laboratory PPE, including safety goggles, a lab coat, and nitrile gloves, should be worn when handling CBD waste.[12]

Step 3: On-Site Deactivation/Degradation (Optional but Recommended)

To further ensure that the CBD is rendered non-retrievable and to mitigate any potential for conversion to controlled substances, an on-site deactivation step can be implemented.

Experimental Protocol for CBD Degradation:

  • Objective: To degrade CBD into non-psychoactive and more easily disposable compounds.

  • Materials: CBD waste, appropriate solvent (e.g., ethanol), acidic or basic solution (e.g., hydrochloric acid or sodium hydroxide), fume hood, appropriate waste container.

  • Methodology:

    • Work within a certified chemical fume hood.

    • If the CBD waste is in a solid form, dissolve it in a minimal amount of a suitable solvent like ethanol.

    • Slowly add an acidic or basic solution to the CBD solution. Studies have shown that CBD degrades under acidic and basic conditions.[2][13]

    • Allow the mixture to react for a sufficient period to ensure degradation. The exact time may vary depending on the concentration and volume.

    • Neutralize the solution if necessary before proceeding with disposal.

Step 4: Final Disposal

Based on the characterization in Step 1 and your institution's policies, select the appropriate final disposal method from the table above.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of Cannabidiol in a laboratory setting.

CBD_Disposal_Workflow cluster_start Initial Handling cluster_characterization Waste Characterization cluster_disposal_paths Disposal Pathways cluster_end Final Steps start CBD Waste Generation ppe Wear Appropriate PPE start->ppe characterize Characterize Waste (Pure CBD, Solution, Mixture) ppe->characterize is_controlled Is it a Controlled Substance? characterize->is_controlled controlled_substance Follow DEA Regulations: - Render Non-Retrievable - Use Reverse Distributor or  On-site Destruction - Complete DEA Form 41 is_controlled->controlled_substance Yes is_hazardous Is it a Hazardous Chemical Waste? is_controlled->is_hazardous No document Document Disposal controlled_substance->document hazardous_waste Follow EPA Regulations: - Accumulate in SAA - Proper Labeling - Arrange for Licensed  Vendor Pickup is_hazardous->hazardous_waste Yes general_waste Follow General Cannabis Waste Guidelines: - Render Unusable and  Unrecognizable - Mix with >50% Non-Cannabis  Waste is_hazardous->general_waste No hazardous_waste->document general_waste->document end Disposal Complete document->end

Caption: Logical workflow for the disposal of Cannabidiol (CBD) in a laboratory setting.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of Cannabidiol, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and waste management protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cannabisin D
Reactant of Route 2
Cannabisin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.